5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Description
Properties
IUPAC Name |
5-phenyl-2-(2-phenylpropan-2-yl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWNVNYVNZBWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361663 | |
| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165670-57-5 | |
| Record name | 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165670-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165670575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Tetrazole, 2-(1-methyl-1-phenylethyl)-5-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Executive Summary
This technical guide provides a comprehensive analysis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, a specialized heterocyclic compound of significant interest to researchers in chemical biology, drug discovery, and materials science. This document moves beyond a simple recitation of data to offer a detailed examination of the compound's synthesis, structural characteristics, and, most critically, its unique photoreactive properties. As a 2,5-disubstituted tetrazole, its defining feature is the ability to undergo photo-induced cycloreversion to generate a highly reactive nitrile imine intermediate. This "photoclick chemistry" enables spatiotemporally controlled covalent modification of biomolecules and materials, establishing the compound as a powerful tool for photoaffinity labeling, bioimaging, and the development of photo-responsive systems. This guide synthesizes theoretical principles with practical insights, providing detailed experimental considerations and protocols to empower scientists in leveraging this versatile molecular probe.
Introduction: The Significance of the 2,5-Disubstituted Tetrazole Scaffold
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry. It is widely recognized as a metabolically stable bioisostere of the carboxylic acid group, offering a similar pKa and planar structure while often improving pharmacokinetic properties like lipophilicity and cell permeability.[1] Beyond this role, the specific arrangement of substituents on the tetrazole ring dictates its chemical behavior and utility.
Unlike their more stable 1,5-disubstituted counterparts, 2,5-disubstituted tetrazoles, such as this compound, possess a unique electronic structure that renders them susceptible to thermal or photochemical decomposition.[2] Upon activation by ultraviolet light, these compounds undergo a facile cycloreversion reaction, extruding a molecule of dinitrogen (N₂) to produce a highly reactive, transient nitrile imine intermediate.[3][4] This light-triggered transformation is the foundation of "tetrazole photoclick chemistry," a powerful strategy for forging new chemical bonds with high spatial and temporal precision, making this class of compounds invaluable for probing complex biological systems.[5][6]
Physicochemical Properties
The compound's structure features a stable phenyl group at the C5 position and a bulky, photo-labile 2-phenylpropan-2-yl (cumyl) group at the N2 position. This specific substitution pattern is engineered to balance ground-state stability with efficient photoactivation.
Figure 1: Molecular structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole, 2-Cumyl-5-phenyltetrazole | [7] |
| CAS Number | 165670-57-5 | [7][8] |
| Molecular Formula | C₁₆H₁₆N₄ | [7][9] |
| Molecular Weight | 264.33 g/mol | [7][9] |
| Appearance | Off-white to white powder/solid | [10] |
| Melting Point | 51 °C (from Ligroine) | [7] |
| Boiling Point | 434.8 °C at 760 mmHg | [7][9] |
| Density | 1.13 g/cm³ | [7] |
| XLogP3 | 3.12 | [7] |
| Vapor Pressure | 9.18 x 10⁻⁸ mmHg at 25°C | [7] |
Synthesis and Characterization
Synthetic Strategy
The synthesis of this compound is logically approached via a two-step process. This strategy is predicated on the need to first construct the stable 5-phenyltetrazole core before introducing the sterically bulky and photo-labile cumyl group onto one of the ring nitrogens.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]
- 3. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. | Semantic Scholar [semanticscholar.org]
- 6. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. aboundchem.com [aboundchem.com]
- 9. This compound [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS: 165670-57-5)
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,5-Disubstituted Tetrazole Scaffold
The tetrazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Recognized as a bioisostere for the carboxylic acid group, it offers improved metabolic stability and lipophilicity, making it a valuable component in drug design.[1][4] The 2,5-disubstituted tetrazole isomer, in particular, has garnered significant attention due to its unique chemical properties and diverse biological activities, including potential applications as antihypertensive, antiallergic, and antibiotic agents.[2][3] This guide focuses on the specific, yet underexplored, molecule 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, providing a prospective analysis of its synthesis, characterization, and potential applications. The presence of the bulky 2-phenylpropan-2-yl (cumyl) group at the N-2 position is of particular interest, as it is expected to significantly influence the molecule's physicochemical and pharmacological properties.
Physicochemical Properties (Predicted)
While experimental data is unavailable, the following properties can be predicted based on the structure of this compound.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₆H₁₆N₄ |
| Molecular Weight | 264.33 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| LogP (Predicted) | The combination of the phenyl and cumyl groups suggests a relatively high lipophilicity. |
Proposed Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods. For the target molecule, a regioselective alkylation of 5-phenyl-1H-tetrazole is the most probable and logical synthetic route.
Synthetic Workflow
Caption: Proposed two-part synthesis of the target molecule.
Part 1: Synthesis of 5-Phenyl-1H-tetrazole
The precursor, 5-phenyl-1H-tetrazole, is readily synthesized via a [3+2] cycloaddition reaction between benzonitrile and an azide source, typically sodium azide.[5][6]
Protocol:
-
To a solution of benzonitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide.
-
A catalyst, such as a zinc (II) salt or silica sulfuric acid, is introduced to facilitate the reaction under milder conditions and improve yields.[6]
-
The reaction mixture is heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product, 5-phenyl-1H-tetrazole, is isolated and purified.
Causality: The use of a catalyst is crucial to overcome the activation energy of the cycloaddition, making the synthesis more efficient and safer by avoiding the need for harsh conditions or the generation of highly toxic hydrazoic acid in situ.[6]
Part 2: Regioselective N-Alkylation
The alkylation of 5-substituted-1H-tetrazoles can yield both N-1 and N-2 isomers. However, the bulky nature of the 2-phenylpropan-2-yl (cumyl) group is expected to favor the formation of the N-2 isomer due to steric hindrance.
Protocol:
-
Dissolve 5-phenyl-1H-tetrazole in an appropriate solvent like acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate, to deprotonate the tetrazole, forming the tetrazolate anion.
-
Introduce the alkylating agent, 2-chloro-2-phenylpropane (cumyl chloride).
-
The reaction is stirred, likely at a slightly elevated temperature, until completion.
-
The final product, this compound, is then isolated and purified, likely via column chromatography.
Causality: The choice of a polar aprotic solvent stabilizes the tetrazolate anion. The cumyl chloride will likely undergo an SN1-type reaction, forming a stable tertiary carbocation, which is then attacked by the nucleophilic nitrogen of the tetrazolate. Steric hindrance around the N-1 position from the adjacent phenyl group will direct the bulky cumyl carbocation to the more accessible N-2 position.
Structural Characterization
The synthesized compound would be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons of both the phenyl and cumyl groups, as well as a singlet for the methyl groups of the cumyl moiety.
-
¹³C NMR is crucial for distinguishing between the N-1 and N-2 isomers. The chemical shift of the tetrazole carbon in 2,5-disubstituted tetrazoles is typically found further downfield compared to their 1,5-disubstituted counterparts.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.
-
Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. For tetrazoles, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂).[7] The fragmentation of the cumyl group would also be expected.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would show characteristic absorption bands for the aromatic C-H stretching and the C=N and N=N stretching of the tetrazole ring.
-
Potential Applications and Pharmacological Profile
The unique structural features of this compound suggest several potential applications, primarily in the field of drug discovery.
Potential as a Cannabinoid Receptor Agonist
The cumyl group is a known pharmacophore in several synthetic cannabinoid receptor agonists.[8][9][10] The presence of this bulky, lipophilic group in the target molecule suggests that it may exhibit affinity for cannabinoid receptors (CB1 and CB2).
Hypothesized Signaling Pathway:
Caption: Hypothesized agonistic activity at the CB1 receptor.
Other Potential Pharmacological Activities
The broader class of tetrazole derivatives has been associated with a wide range of biological activities, including:
-
Anti-inflammatory effects [3]
-
Anticancer properties [1]
-
Anticonvulsant activity [11]
-
Antimicrobial potential [12]
The specific combination of the phenyl and cumyl groups on the tetrazole scaffold could lead to novel compounds with unique pharmacological profiles that warrant further investigation.
Safety and Handling
Tetrazole compounds should be handled with care due to their high nitrogen content, which can make them energetically unstable.
General Precautions:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid creating dust and avoid contact with skin and eyes.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[13][14][16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Specific Considerations: While the target molecule is not expected to be explosive under normal conditions, heating under confinement should be avoided.
Conclusion and Future Directions
This compound represents an intriguing yet unexplored molecule within the vast chemical space of tetrazole derivatives. Based on established chemical principles, its synthesis is feasible through regioselective alkylation. The presence of the cumyl group strongly suggests that this compound should be investigated for its potential as a cannabinoid receptor agonist. Further research should focus on the actual synthesis, purification, and comprehensive characterization of this molecule, followed by in vitro and in vivo pharmacological screening to validate its predicted biological activities. This guide provides a theoretical framework to initiate and direct these future research endeavors.
References
- Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. [Link]
- Chemical Communications (RSC Publishing). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. [Link]
- Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]
- Thieme Gruppe. An Improved Synthesis of 2,5-Disubstituted Tetrazoles. [Link]
- RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]
- MDPI.
- Thesis, Georgia State University. Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. [Link]
- PubMed Central. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]
- ResearchGate. Cycloaddition strategy for the synthesis of tetrazoles. [Link]
- Life Science Journal.
- PubMed Central.
- Scilit.
- PubMed Central.
- Nature. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
- Cole-Parmer.
- ResearchGate. A broad application of tetrazoles in medicines.[15][17]. [Link]
- Bio-Fine.
- ResearchGate. Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena | Request PDF. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]
- ResearchGate.
- Angene Chemical.
- ResearchGate. (PDF) Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. [Link]
- Taylor & Francis Online. Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. [Link]
- The Royal Society of Chemistry.
- Taylor & Francis Online.
- RSC Publishing.
- PubMed Central. Tetrazoles via Multicomponent Reactions. [Link]
- PubMed.
- Chemistry LibreTexts.
- Omics. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
- Journal of Ovonic Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
- AIP Publishing.
- Der Pharma Chemica.
- Wikipedia. Cumyl alcohol. [Link]
- ResearchGate. 2,5-Disubstituted tetrazoles 1a–d. [Link]
- ResearchGate. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain. [Link]
- ResearchGate. The pharmacology of cumyl-carboxamide synthetic cannabinoid new psychoactive substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and their analogues. [Link]
- PubMed. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Page loading... [guidechem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. biofinechemical.com [biofinechemical.com]
5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole molecular structure
An In-depth Technical Guide to the Molecular Structure of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of this compound. The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and pharmacokinetic profiles.[1][2][3] The regioselective synthesis of 2,5-disubstituted tetrazoles, such as the title compound, is a critical challenge that dictates its chemical behavior and biological activity. This document elucidates the synthetic strategy, details the advanced spectroscopic and analytical techniques for structural verification, and discusses the significance of its specific isomeric form. We will explore the causality behind synthetic choices and the self-validating system of analytical protocols required to unambiguously confirm the N2-substitution pattern, which is crucial for its function.
Introduction: The Significance of 2,5-Disubstituted Tetrazoles
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, making them exceptionally rich in nitrogen.[4] This unique structure confers a range of valuable physicochemical properties, including metabolic stability, acidity comparable to carboxylic acids, and the ability to participate in numerous intermolecular interactions.[3][5] Consequently, the tetrazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs for treating hypertension, allergies, and infections.[6][7][8]
When the tetrazole ring is substituted at the C5 and one of the nitrogen atoms, it gives rise to disubstituted tetrazoles. A critical aspect of their chemistry is the potential for isomerism, as substitution can occur at either the N1 or N2 position of the ring. The resulting regioisomers often exhibit distinct biological and chemical properties. Therefore, controlling the regioselectivity of the synthesis is paramount. The title compound, this compound, is an example of an N2-substituted tetrazole, a class of compounds that requires precise synthetic and analytical validation.
Synthesis and Mechanistic Rationale
The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods, including copper-catalyzed cross-coupling, one-pot reactions from aryldiazonium salts, or [3+2] cycloadditions.[1][2][9][10] However, a robust and common strategy for generating N2-substituted isomers involves the direct alkylation of a pre-formed 5-substituted 1H-tetrazole.
The choice of the alkylating agent is critical for directing the substitution. The bulky nature of the 2-phenylpropan-2-yl (cumyl) group sterically hinders attack at the N1 position, which is flanked by the C5-phenyl substituent. This steric hindrance favors alkylation at the more accessible N2 position, leading to the desired product with high regioselectivity.
Proposed Synthetic Protocol: Regioselective N-Alkylation
A plausible and efficient synthesis begins with the [3+2] cycloaddition of benzonitrile and sodium azide to form the 5-phenyl-1H-tetrazole precursor.[11] This is followed by a phase-transfer catalyzed alkylation with 2-chloro-2-phenylpropane.
Step 1: Synthesis of 5-Phenyl-1H-tetrazole
-
To a solution of benzonitrile (1.0 eq) in a suitable solvent like DMSO, add sodium azide (1.1 eq) and a catalyst such as copper sulfate (CuSO₄·5H₂O, 0.02 eq).[11]
-
Heat the reaction mixture at 140°C until Thin Layer Chromatography (TLC) indicates the consumption of the starting nitrile.
-
Upon completion, cool the mixture, acidify with HCl to precipitate the product, and filter to isolate the 5-phenyl-1H-tetrazole.[12]
Step 2: N-Alkylation to this compound
-
Dissolve 5-phenyl-1H-tetrazole (1.0 eq) in a biphasic system of dichloromethane and aqueous sodium hydroxide.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Introduce 2-chloro-2-phenylpropane (1.1 eq) to the vigorously stirred mixture at room temperature.
-
Monitor the reaction by TLC. The higher Rf value of the N-alkylated product compared to the starting tetrazole indicates reaction progress.
-
After completion, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel to isolate pure this compound.
Elucidation of the Molecular Structure
Confirming the N2 substitution is a non-trivial task that requires a suite of complementary analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that confirms the identity and purity of the final compound.
Physicochemical Properties
Basic physical properties provide the first layer of characterization for the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₄ | [13][14] |
| Molecular Weight | 264.33 g/mol | [13] |
| Appearance | Solid | [14] |
| Melting Point | 51 °C | [13] |
| Boiling Point | 434.8 °C | [13] |
| Density | 1.13 g/cm³ | [13] |
Spectroscopic and Spectrometric Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between N1 and N2 isomers of substituted tetrazoles.[4]
-
¹H NMR Spectroscopy : The proton spectrum is expected to show characteristic signals for the two phenyl groups and the two methyl groups.
-
Aromatic Protons : Multiplets between δ 7.0-8.2 ppm corresponding to the 10 protons of the two phenyl rings.
-
Methyl Protons : A sharp singlet around δ 1.7-2.0 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups of the cumyl substituent.
-
-
¹³C NMR Spectroscopy : The carbon spectrum provides the definitive evidence for the N2 substitution pattern. The chemical shift of the C5 carbon of the tetrazole ring is highly sensitive to the position of the substituent.
-
N2-Isomer : The C5 carbon signal for a 2,5-disubstituted tetrazole typically appears significantly downfield, around δ 164-165 ppm .[15]
-
N1-Isomer : In contrast, the C5 carbon for a 1,5-disubstituted isomer appears further upfield, typically around δ 154-155 ppm .[15]
-
The observation of the C5 signal in the δ 164-165 ppm region is authoritative proof of the N2-substituted structure. Other expected signals include those for the aromatic carbons and the aliphatic carbons of the cumyl group.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation pathways.
-
Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should display a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of 264.33.
-
Fragmentation Pattern : A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the facile elimination of a molecule of nitrogen (N₂), resulting in the formation of a nitrilimine intermediate.[15][16] This would produce a fragment ion with an m/z corresponding to the loss of 28 Da from the molecular ion.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹.
-
Tetrazole Ring Vibrations : The tetrazole ring exhibits characteristic stretching vibrations. C=N stretching typically occurs in the 1500–1600 cm⁻¹ region, while N=N stretches are observed between 1300–1400 cm⁻¹.[4][17]
-
Absence of N-H Stretch : Critically, the absence of a broad N-H stretching band (typically seen around 3150-3400 cm⁻¹ for 1H-tetrazoles) confirms that the nitrogen atom has been successfully alkylated.[4]
3.2.4. X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of molecular structure.[18][19] If a suitable crystal can be grown, this technique would determine:
-
The precise connectivity of all atoms, confirming the N2 linkage.
-
Detailed bond lengths and angles of the tetrazole ring and its substituents.
-
The three-dimensional conformation of the molecule, including the dihedral angles between the tetrazole ring and the two phenyl rings.
Applications in Drug Development
The precise structure of this compound is directly linked to its potential utility in medicinal chemistry. As bioisosteres of carboxylic acids and cis-amides, tetrazole derivatives are integral to the design of drugs with improved oral bioavailability and metabolic profiles.[3][7] Phenyl-tetrazole scaffolds are found in compounds investigated for anti-inflammatory, antimicrobial, and anticancer activities.[20][21][22] The N2-substitution pattern, as confirmed in the title compound, influences the molecule's electronic distribution, lipophilicity, and spatial arrangement, all of which are critical determinants of its interaction with biological targets like enzymes and receptors.
Conclusion
The molecular structure of this compound has been thoroughly examined through a logical progression of synthesis and analysis. The regioselectivity of the N-alkylation step, driven by steric control, is the cornerstone of its formation. A multi-technique analytical approach, with ¹³C NMR spectroscopy as the decisive tool, provides an undeniable validation of the N2-substituted isomer. This rigorous structural elucidation is indispensable for ensuring the compound's identity and purity, which is a prerequisite for its reliable application in research and drug development, where structure dictates function.
References
- Benchchem. Application Notes & Protocols: Regioselective Synthesis of 2,5-Disubstituted Tetrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkB75Z3eQeqPvgWY3xPOiguXtGu9Q0LB_B_lnRUEyAavMbb7qv6mS8DJcTvGcCaDEpiCvo9mtij-m1tBuv_BUdcZCmG_0NifZIqKbuj7mvaxB7xdeZmGKj6zRHdOtOH9ez36ia5KAaJ1Baik7GiBDYZtFpSDbGhEt743tnO845VZjS59rm5myAtK4SoXFgyiZEGZzpjBX1fjbsO7Cxt__II2H7bqhU-gZx7bsVtYChsvg2t0BuVxFg4-8mDNY=]
- Chemical Communications (RSC Publishing). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8vBuUAn313zS9bwtWU3w8Zzxq8gzvtZdZbb7ANMi7EG3NV66QWl4qXakBYJ4frYhcGJKoBTLdxxlq2GjgGmgR8pLqAJrY-Z6WaO787Q6RMkBkLttQR6DtkytZSaBn0sijs9alN5ggsLuiqrMSGR2pOfsOfHxVsRyE0sxK]
- Organic Chemistry Portal. 2H-Tetrazole synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVffPXeUqbgHWLnpeYD33TpaKTWDUcvTvxMZSxnHYInyMnKhSAKsvQiURKa51gkOB7fyo6ZHtOGHcx3LTchxLkGIPfBsy6NXat63wNPVMwmaKVoDObqNStqpzp4rRW5KvMruNAgZP5H4XB3yyQvHFJsqwKZKLyUp2sDpShjutYAmY6YzxsmA==]
- Thieme Gruppe. An Improved Synthesis of 2,5-Disubstituted Tetrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_wnqlRNydaF2wc98s0Fosh3ywJCp7sfemP1R3Um-o3YWhyqkj1qtUASBRPFV9zSCr2agd66_x7NQIZZpo6DK_tqzoAWKL5iEXf-q5V87uWWLT7NpD3zk3cXbuwDgu6OHCsu_R035_KB4tgRZoJJrilypBUT46Lhi_W-pZUi6kN7rUV4Tc367Jtz7nyfSLntlFEYHYnPYzqX91UZsq8cUn3FOmotswkARoReLAR08=]
- Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESx9kefm4W87iIrv7l9GqlDfZIXsxPHLteInaeMSfRarSAZesmHBC1AQ1xkqhggZT8vNJos8dxrXuaSF4qNulgBo6k_dKMRmTQbqzVMiWHehoZRkDb2OUnowfpG_d41h7Hg2L3JQ4U-y63oOPKtLsobPxeZg==]
- National Institutes of Health (NIH). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC0HlIMP4vAtZdGlrcAtpwe8h3tL4vEcXQxguIJ5SVHRgEXBuZe-3tfvJh3oa5x9-GcWIs6gco8KcMX1JzlkFYz0vcbX4suC4JHbHJ6OJmlOeNJ_YHvhHMF4lmZnkYOVwrGUzLK3rqDfEBx00]
- ResearchGate. Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5vvRhviMnE9ThftSg05Mn6co0HyPXOu_b_LF6vH0ya46TVlz5_B9O9g8gDjj9OEUroKA3rxHrlU8D2w1LulX_98l_Be-UgsldzWvbxEzd-20viW7tPY7aVEPem0U44vVwAowQMfnEoSr6TQdChCk90pbF643-EeNA7TxQ26fWk9xHb-wK3z43eUuIQA6v0edQN29MZSC0CMnYq7rX79zvMpoIFu-CkYq7hMh9rXBKVqXgIQ==]
- Echemi. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxTicKW6hLUr2aykQkhKnHZgxXpXHQs4owJm0iF8V_Ai5vYqZuSwJ6_UftAmHQ7eAPudrXkGOxptn_KODMW-54j_afQLqd-pCoGLEKs7xT_Xx5eXURZNIkJXSdFvwr-y7w_T5E8ZMRW1bgBNfJL1Hru3KUnpSD1I1X3c159E2higqRn9LWcSvD6sKMMw8YNjNqC0GFsTD-g==]
- ResearchGate. Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfM3sBtEumnwokUwmd86vh_YzdqTdp5u_PE-CLSnVkFY2EGDM3oJkuwyvUwzMP1py36nRqfxKuRSmyTRT2IojjjyuDFHQos2ATBsFXegsS8njXS_KzzbXDol_cmTmMWKrIrAnVNsbmF4bNb0YZIpgQ_kjNGyHZJqihJhnREO6nJr5SID1HrN4S8eL7cKQD8mYX4fS0LeVAkyQhpcRsC2SE5icsyoUZNns6zG0cDXg808vTIisBtTI0U4=]
- CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTlOdhjXikpgFL7-rYar6SiPq2UJe7ttNiV2iCqB-EDtzlrcuA8tynjqdZrUxS7uK9NrbvuLfcYRHp8sT2NBjtnb3s224m3tReBnfGL0bIF8IGO0jDHk9Gy_FqCTAZbi4pQhuF9Ex3rA==]
- ResearchGate. Comparison of (A) the experimental infrared spectrum of tetrazole... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtpwgpI_Upvs_lH_Fuf4TH2WMZ4DXcVTPsJziEUfcM4W7B2qJ7-Dg5FOULpRkMNveWZ2nxb33WoGtFD2bYsno5thQC43KwwBw26LIajHdgOWu_WPEftQddmUqhsu3pHD2Y5wEp63dHEqXpeEVJLy6ROAX0ixx2Hig3RBX28UP4Eb0YsggQciobiGER3hGboxFEwtePryzRew5gP2n0N77GMotUx9SkCBXJeQ_vDwknyhxlnTDHHXk7zACwvD9hXjFTiA==]
- ChemicalBook. Tetrazole(288-94-8)IR1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj0V_dmRoYp0XMGFFXPgq5OtfXK6q6fWVJCCWFcyPfNjdeDElrdaSV-2k68dhl1vcX5GsG7LprtWEoGGXrvnZMa3ILJ4zlwEovuNLKHuLiOWQpQE9CKSj_FKmf6BEtLKKFoI_QCCDIhrcYs48weQTOB7A6]
- Growing Science. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_aL25XspN0d7dIxpLlpxgAlcf-57DrPeSgVqgSEHBZDh9IXauN9Z3ZxRtsQRLFA-Ct4R0JpDxpZrDcKqtpJ5tvBaRO641Fa0zHNK5xD_58_fV5VaXkhKWi2O4euuiZgzjynancUrgAz_Ey5A_m1PIHxx1GLzdIVnIMoci4WsZu3biLmE=]
- Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaUlIfMrqBcKuKbSg01rwg6VSNBY-N5CfTor5JIyBGnJ6oSZVJhZ5_dNbCK2W0_3HLCtqto5rXQ_rsBmP51h-apMe5RjAWwvqpFL4rNt1AUVDAL8We9uKwnW2FRXh9bWByYNKywwG6gXiChC0STvIGV7kWSvI=]
- ResearchGate. 1Vinyl5-amino-1 H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfgugaXlum9VBaOj3wig2eO-XZmOLN6q5ZWC78l0mfNM563-oTPPOmbMmH981En9D2LGH6WfahmaP79GpqR_r7h-oxAf7O8GcTY3ATgAGdnUKA_EebGVr2xPpwQLhvtjWP1D98tJqPyQvDfwUEhi6sKez8wC_g95sK1brZbjm9nePwFAw79zyl5ednicO1PYTD0S-EohtGXHmKZG5QYP247pWhVSVY6NKmwQWUgXbo0ZjAT5AFOxeddcF6cBBn3-ouEDAoEHGS2yto6t0qegPGpts_0clOTA==]
- Guidechem. Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJeRLYZgkQD8lvbDDJ9r6YxSTFWzhWzhOxr__ArtzL7SktV7ZRS5vwJE0hdjeB9WDc8UPEVXLi6HKH6dH4Oo96JJ9kTO3TYh3qjwTsVMXzbwvgERF1GI8Ad2pSN4BIqTnCsYzrJFpC98dBG60inTxY2ER5bKL]
- ResearchGate. Crystal structure of a tetrazole derivative | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZrqZPwzm3__FLFNeYnyP6gEkQ11Q4lrLk3MYM3e7bLS8bNJxYCEvd4U_vJ3_yk6KlNFkRiIkK3eCEeTum66E5mPPy4UKxiWbNvDcgsPPg7MqXSkO0juQ6TcUin5kMlsAWOxUHGOxQnsvGYeEA2cG9Limaf0VVQjh4Gp0SyONNJxvxXWXSbIWWy17t0O0tI1XpS1AyZIgzqY=]
- National Institutes of Health (NIH). Tetrazoles via Multicomponent Reactions - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlG4yUSmYTjaAzJC05lAffY4sD0C7IbtqT1sgdJ9XzqrpWW55rR-fGZ7l_9ulZaoTwBZmpjKPDrsNiHR5ml0fKhyEJVajZOZaUue3uFNpeCIIzVWkosM_hp1tVV5BttJ7WzjXGN0TKy8JcGY=]
- Chem-Impex. 5-Phenyl-2H-tetrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHateX8AvAI1gdpFDtuPx8-z1liwbuw-Fpizsvk9y3EEtZNK7lyB92mD09r8dag-b4YUf3I-tBpeHC4ZHt4-1BSfOLfM-gJXXniaQXOI92NgNfvIVyWVTtXOLiFf5nSvaMV1Zc=]
- ResearchGate. Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHox-F0ZhQMI6rxjQjVRtkH3LZ7uowpp-85Gg3TFBESAYrQvHew25oFbPBiUkPNFw10MLNlW-JUk4WKpJMVbaiPh9iiTcc1DLAVgu2vDfX1HVk-fPB_bYMnStR7SM28AuhWK25Dxk5JHQDL6B2P3wQxzkqSDZumGmakEjgWSBz6Wmw72GQWFg8bd8q5E90m9hwG9U77sCGPWDQ3BS4Ng6zLWzKCpJvFInzYH-Thz0qQIG6Y5d-LWgKnO22z53H8y8Y=]
- ResearchGate. Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0GWgVkFWOx3_GV07yHcQWs3Vy8bUKmwNTJJxPLSCahVGu0kigaFti071N_BaIBRN3yr5IzD8BQbaBoHwoWNJ5yeLf_5s5azaQu2LOpk-knzv7zFiO3Hc5tsmjcn8poAhNOFYrVfWa4D-9B1OJ94BO1uzBhH3H-BJRB3aMnP2qT0cRvSYTHBJdcwYMDvP1kKmBHr6ihe30UUeA01iHUmKnbNp19JxrwKY5O9a3F--RlYaGK5teNDYYc22e6T9dHVMPo0HIq_DCX3Ybth9X4Z1utkb3UeiOMSv5OoLw0fWfz_7kAZH4f3V1]
- National Institutes of Health (NIH). 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXCh65rd0GHzJJCMs1CGDhqXvmVHfQAg0ovEXXwWkOunAsLMZDwLO4aRqiniIg-tS8SpDllmuiOmr10-XBgLgc3vD6OZwq1OV5wOQaoB6fa1rsgGY1qnGjnJ73T41YHbJqI9brWqdwMHBU0M2QWfP2epiy2sUCBLbpjA==]
- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1OJchPGLfpQTM7Emct7MKZggAT8is2T9Px3ouRkiTdmvJ4UxB9ItjLSRhdYMv0wHyDI9eEMF7OyLZ8iVYUsrLvcWRAe6hYQwdKG1gDHmLlz5gfVkvvV2hDGdwNnU5Y8m4rKwb6Qkqz7uCL_V3h4zulQRnS0T-Wa-gNpRZqeQ64o_p2HGtVmpaeQBO-LQ77eFhcE3UwhHWsQSgGTJC7F9N61ZWQ==]
- Spectrum. 5-phenyl-2-(2H-tetraazol-5-ylmethyl)-2H-tetraazole - Optional[1H NMR]. [URL: https://vertexaisearch.cloud.google.
- MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUlbd9LTc8SWXkpKxHRKGD40tI5z5baLseL4BxsgmD39Pz8Kng08wuWrgggARddB7eJGwJBfEt62pX_V-m3INFakBFO1mh2PmVdQWEXNRVvJnc78PXGpaPLz1J9aPUy9EP-u_qgJtTIozQ5Vj_ApZffaeP-nyIP1CnsHgyyTMjuP75jyLHjRZgc6j-LHE7r7gawzdVcA_BDB7C0x-C5pvU5J2VOE1K3sePoLR_SgQ==]
- MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyiHWwLcWjcf21YEKKFQpCdkvE_cn58R-_xShaGsWA0WTrywHyZ0FKV--vzZ8apcUvjQw0Q0ma1mUe-ue3r1BotwsbKMAvFy1ZxlXqmX5RSszmbO3748aFhOTCmgjvOuD4XXPCAiY=]
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKRC_HF1GuAQXM2JvpK2v8q1OrsfwrG7NbP1VQkN2408UWz8DZuLxl9LPouoq0LbH3o6SPhZ66BgEosT9Gof4rKelKeSCBVKYCZLGInsSCzMcZxE50oDA1CAGdfNo62iTe9RE8]
- International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPJ3GCVdxCBt6oR0YjiVRedtJOXVCjUitbTj4msa5ggr0foMSZYMV69W-gsU6aysMjPhelL8FFjU_XbO-z_-oFAQsBPF45bmg9PoMwGjpRf6KjnujKqeExY9s5bIDAC85rkR6Lz3OQTQBevumS_FKRcWi1P6ZhcWM=]
- National Institutes of Health (NIH). Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj4TUCoV6onWlxBWvjMhiNNosvjYxYIzjbLt9jRRFZEQ6tZFAW7sdYPRwKkXsfL79oo9bAdtTuWrI8S405YEqC3vx_r_kDMR0dlR4cD01tcCw8CXUj1n5eZJHz75lCFdsv5wZ7lDc8DkYXzqw=]
- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwSgq0Bt-5T_1tIfjHNqplRuFKY9OshmYVGYtAHCovCFAHvczK72LrN3iclzF5S6yrlDTwm94XPFU-9BuGmLALNG2AZsfHbR6HGUMA7qJ4oYJkeE8LUl8H63VfTpRPsZ2fz5LLxDRS3ghQczkvXbNKu6E5riZygLY=]
- National Institutes of Health (NIH). 2-Methyl-5-phenyl-2H-tetrazole | C8H8N4 | CID 329758 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEZhGv65X0wLzQu6oM3KSNmWgp0lo1-i2wGf2ekcDeQTQwAv4Rke9UPMH4y4qdSPkjVyaZT25LFZW3IYEtUaN4-tcXMLDCZW3JZbyVKe2BKvKIFlKsrDlSG1gvWR3RYxv94ilVWpSVDW1w3MnaNfjrAM9VVp7wkOtCF7fnlHn0MZyyQ==]
- Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDBjlZRiYvxZhsxwUegUNXbaFBGBfLAcSPyKXp4JJIPL9F6YTsc4u4YE8YFzGEsBCM1m7_P_Ji0bbaZPKZov170XmaIsqV4x_hFRz8rPzwZVaq2lY0BVgbebXB2w==]
- ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxGPb5NlbrTxeQQjNGcj6G61iDPNvQxeb6ETP62Ckn4wPbjwGmqWwQqWr5NQ9er66EDFafWHpr9kfgZ0OuStIexV1FnoN0t9GXtMrxxG_jq1ia9dq2XYNiBIt3bEmVZnGOlqrd19XUbksnLGEFFoRP5vRI-D9MCHawhys_y5tfsgkyC5taDmdTSHnaoOIx7lbx4S5l1nKKXAe]
- PubMed. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGnmK70xgEA-Sf2y_uYu4IY1t_DLPKCGRPEG4mBIS0qfLlLN5VWHRz8NK35Gj-OVLwylAvzqx07w9h_bXz2w1b1fmfsj-tGjr3-8R72LIysTH17fvYOp2xOwX-RBf0RiROiwg=]
- MassBank. msbnk-lcsb-lu077253. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5QnxwF5-vokaPaO7n7eR3JkwFffp8DLoPAQZ03Zpr83gxCkC8oX2Ioa90xyyEMjTrqtC-sFd8C1TkwkgtSIvQrEe_W9YGUlS-yErjYNeLeAdh5csnGufuQcIu2Q9V3JolBMgDaffY4DNS1KFRInbnUb2PTHdKk8HNwHP]
- ResearchGate. (PDF) 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7aBANiRr2dvWRtl5jWEuyaZUAGjkhMlDxXGJMxwkHtbMoiSPRQ3CITG8WexWlWybktNUkfMuRrNTFOIzCM5Tsz-dnoCwCcK3vFB7A-8Mzmb9u_XezT6eENoaWJ3RbccFP20mTrDQhqREvvAtw_9dh6imbu3pHN05NFguDtU9Y2RehkP2h5R23Ru9Q7nl_qIXZ]
- Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlcVvTF6du3CWnDQNRSze1ntOYxdfl7YgDM5YbgncYadstxWJFepwxU5QupRWin4NfdlXfAqB9OZHao5Tvt7fG_amaty34W2lI31lYDkH-QuSrl8JsuFLQ63kno_VsRsctqJblbAeUMgyl7bape5NCyhHUAsRkfnt0OqpDofwm6N9Rm41jktzwp9R47g==]
- NINGBO INNO PHARMCHEM CO.,LTD. Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPpOHFo8eUnQZ1vhWLE5yzMczJIB2mxa0SaST0zZb0EDP8QkoXfQtpF08xdNLaJW-GkIhANFOO5FUGijsAM43LO8QfbHy_osXajSsQAnJ_SiwFk51M17uWcnUlDrz6cS81O9dX3jyp25ptYZcIdUIf8kGqvLqGFAOYgap6o6p1YSalAmG1BgcwP4G5LmZbTnYFBSRRlKpJ9F2DtsotlL_FJnjktGZPAcJfgj3RYeoDX2qaUHR4tURmu0dN-i9ItO_FAACLD7CK8HWuXgwI19MILwFX]
- NIST WebBook. 1H-Tetrazole, 5-phenyl-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9MboHdltBvZRjINTLXTxBkP25jWNOK08Mixz3iR1Mu0kFrWVC42Kt0ogsVeTiySjkmkcmO4sAZVd6QT_dhD7se800ZwHA7qgSITAhktRL-jOKlY4Q5Wufc94YNdkpalTDIA1QoxX4r6sYgSccRDOj9HlyNgsKYg==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. echemi.com [echemi.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. mdpi.com [mdpi.com]
- 16. lifesciencesite.com [lifesciencesite.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the compound 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and a proposed mass spectrometry fragmentation pattern. Each section includes a detailed, step-by-step methodology for data acquisition, underpinned by the principles of scientific integrity and expertise.
Molecular Structure
The structure of this compound is foundational to understanding its spectroscopic properties. The molecule consists of a central tetrazole ring substituted at the 2-position with a 2-phenylpropan-2-yl (cumyl) group and at the 5-position with a phenyl group.
Caption: Molecular structure of the target compound.
Synthesis Approach
The synthesis of 2,5-disubstituted tetrazoles, such as this compound, is typically achieved through the alkylation of a 5-substituted-1H-tetrazole precursor. In this case, 5-phenyl-1H-tetrazole would be reacted with a suitable 2-phenylpropan-2-yl halide, such as 2-chloro-2-phenylpropane or 2-bromo-2-phenylpropane, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, favoring either the N1 or N2 position of the tetrazole ring. For tertiary alkyl halides like 2-chloro-2-phenylpropane, steric hindrance often favors substitution at the less hindered N2 position.
Caption: General synthesis workflow for the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. Predictions were generated using advanced computational algorithms to provide an expected spectral profile.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, C5-Ph) | 8.15 - 8.10 | Multiplet | 2H |
| Phenyl-H (meta, para, C5-Ph) | 7.55 - 7.45 | Multiplet | 3H |
| Phenyl-H (Cumyl-Ph) | 7.35 - 7.25 | Multiplet | 5H |
| Methyl-H (Cumyl) | 1.95 | Singlet | 6H |
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a standard 90° pulse angle to ensure maximum signal intensity for a single scan.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery between scans, ensuring accurate integration. A typical D1 value is 1-2 seconds.
-
Acquire a sufficient number of scans (NS) to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.
| Carbon | Predicted Chemical Shift (ppm) |
| C=N (Tetrazole) | ~164 |
| Quaternary C (Cumyl) | ~70 |
| Phenyl-C (ipso, C5-Ph) | ~129 |
| Phenyl-C (ortho, C5-Ph) | ~127 |
| Phenyl-C (meta, C5-Ph) | ~129 |
| Phenyl-C (para, C5-Ph) | ~131 |
| Phenyl-C (ipso, Cumyl-Ph) | ~145 |
| Phenyl-C (ortho, meta, para, Cumyl-Ph) | ~128, ~129, ~126 |
| Methyl-C (Cumyl) | ~29 |
Experimental Protocol for ¹³C NMR Data Acquisition
This protocol provides a standard procedure for acquiring a ¹³C NMR spectrum.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent. This is necessary due to the low natural abundance of the ¹³C isotope.
-
Use the same deuterated solvent and internal standard (TMS) as for the ¹H NMR experiment.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Tune the probe for the ¹³C frequency to ensure optimal sensitivity.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).
-
Use a pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon, which also provides a Nuclear Overhauser Effect (NOE) enhancement of the signals.
-
A smaller pulse angle (e.g., 30-45°) is often used to allow for a shorter relaxation delay.
-
Set the relaxation delay (D1) to 1-2 seconds. For quantitative ¹³C NMR, a much longer delay is required.
-
Acquire a significantly larger number of scans (NS) compared to ¹H NMR, often ranging from several hundred to several thousand, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).
-
Note that standard proton-decoupled ¹³C NMR spectra are generally not quantitative due to the variable NOE and relaxation times for different carbon atoms.
-
Mass Spectrometry (MS)
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is likely to be dominated by the loss of stable neutral molecules and the formation of stable carbocations. A common fragmentation pathway for 2,5-disubstituted tetrazoles involves the loss of a nitrogen molecule (N₂).
Expected Molecular Ion:
-
Formula: C₁₆H₁₆N₄
-
Exact Mass: 264.1375 g/mol
-
[M+H]⁺: 265.1448
Proposed Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway.
A key fragmentation is the loss of the stable cumyl carbocation ([C₉H₁₁]⁺) at m/z 119. Another likely fragmentation is the loss of the cumyl radical followed by the loss of N₂ to give the phenyl cation ([C₇H₅]⁺) at m/z 77. The loss of a nitrogen molecule from the molecular ion to give a fragment at m/z 236 is also a plausible pathway[1].
Experimental Protocol for Mass Spectrometry Data Acquisition
This protocol describes a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could clog the instrument.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Set the ionization mode to positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻), depending on the analyte's properties. For this compound, positive ion mode is likely to be more informative.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
-
Use the accurate mass measurements to determine the elemental composition of the ions.
-
Interpret the fragmentation pattern to confirm the structure of the compound.
-
Infrared (IR) Spectroscopy
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the tetrazole moiety.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Medium |
| C=N stretch (Tetrazole ring) | 1600 - 1475 | Medium-Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-N stretch | 1300 - 1000 | Medium-Strong |
| Aromatic C-H bend (out-of-plane) | 900 - 675 | Strong |
The absence of a broad N-H stretching band around 3400-3200 cm⁻¹ would confirm the disubstituted nature of the tetrazole ring.
Experimental Protocol for FT-IR Data Acquisition
This protocol outlines the procedure for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
References
- MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(3), M1598. [Link]
Sources
A Technical Guide to the ¹H NMR Spectrum of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. The structural elucidation of complex organic molecules is a cornerstone of chemical and pharmaceutical research, and NMR spectroscopy stands as a powerful analytical technique for this purpose.[1][2] This document will detail the theoretical basis for the expected spectrum, provide a practical protocol for sample analysis, and interpret the resulting data, grounded in established scientific principles.
Molecular Structure and Expected ¹H NMR Spectral Features
The structure of this compound presents several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. Understanding these environments is key to interpreting the spectrum accurately.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; N3 [label="N", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C5 [label="C", pos="-0.65,0.75!"]; N_sub [label="N", pos="-1.3,0!"]; // N attached to C5
// Phenyl group at C5 C_Ph1_C5 [label="C", pos="-2.5,0.75!"]; C_Ph2_C5 [label="C", pos="-3.25,1.75!"]; H_Ph_ortho1 [label="H", pos="-2.9,2.5!"]; C_Ph3_C5 [label="C", pos="-4.5,1.75!"]; H_Ph_meta1 [label="H", pos="-5.1,2.5!"]; C_Ph4_C5 [label="C", pos="-5.25,0.75!"]; H_Ph_para [label="H", pos="-6.25,0.75!"]; C_Ph5_C5 [label="C", pos="-4.5,-0.25!"]; H_Ph_meta2 [label="H", pos="-5.1,-1!"]; C_Ph6_C5 [label="C", pos="-3.25,-0.25!"]; H_Ph_ortho2 [label="H", pos="-2.9,-1!"];
// 2-phenylpropan-2-yl group at N2 C_quat [label="C", pos="2.6,0!"]; CH3_1 [label="CH₃", pos="2.6,1!"]; CH3_2 [label="CH₃", pos="3.9,0!"]; C_Ph1_quat [label="C", pos="2.6,-1.5!"]; C_Ph2_quat [label="C", pos="1.6,-2.25!"]; H_Ph_ortho3 [label="H", pos="0.8,-2.25!"]; C_Ph3_quat [label="C", pos="1.6,-3.25!"]; H_Ph_meta3 [label="H", pos="0.8,-3.75!"]; C_Ph4_quat [label="C", pos="2.6,-4!"]; H_Ph_para2 [label="H", pos="2.6,-5!"]; C_Ph5_quat [label="C", pos="3.6,-3.25!"]; H_Ph_meta4 [label="H", pos="4.4,-3.75!"]; C_Ph6_quat [label="C", pos="3.6,-2.25!"]; H_Ph_ortho4 [label="H", pos="4.4,-2.25!"];
// Draw bonds C5 -- N4; N4 -- N3; N3 -- N2; N2 -- C1; C1 -- C5; C5 -- N_sub [style=invis]; // Placeholder for correct tetrazole N numbering N_sub -- N2 [style=invis];
// Phenyl group at C5 bonds C5 -- C_Ph1_C5; C_Ph1_C5 -- C_Ph2_C5; C_Ph2_C5 -- H_Ph_ortho1; C_Ph2_C5 -- C_Ph3_C5; C_Ph3_C5 -- H_Ph_meta1; C_Ph3_C5 -- C_Ph4_C5; C_Ph4_C5 -- H_Ph_para; C_Ph4_C5 -- C_Ph5_C5; C_Ph5_C5 -- H_Ph_meta2; C_Ph5_C5 -- C_Ph6_C5; C_Ph6_C5 -- H_Ph_ortho2; C_Ph6_C5 -- C_Ph1_C5;
// 2-phenylpropan-2-yl group bonds N2 -- C_quat; C_quat -- CH3_1; C_quat -- CH3_2; C_quat -- C_Ph1_quat; C_Ph1_quat -- C_Ph2_quat; C_Ph2_quat -- H_Ph_ortho3; C_Ph2_quat -- C_Ph3_quat; C_Ph3_quat -- H_Ph_meta3; C_Ph3_quat -- C_Ph4_quat; C_Ph4_quat -- H_Ph_para2; C_Ph4_quat -- C_Ph5_quat; C_Ph5_quat -- H_Ph_meta4; C_Ph5_quat -- C_Ph6_quat; C_Ph6_quat -- H_Ph_ortho4; C_Ph6_quat -- C_Ph1_quat; } enddot Caption: Molecular structure of this compound.
1.1. Aromatic Protons (Phenyl Groups)
The molecule contains two distinct phenyl groups.
-
5-Phenyl Group: The protons on the phenyl ring attached to the C5 position of the tetrazole ring are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.[3] The electronic nature of the tetrazole ring will influence the precise chemical shifts. The ortho protons are likely to be the most deshielded due to the anisotropic effect of the tetrazole ring and will appear further downfield.[4] We can anticipate a complex multiplet for these five protons. Specifically, the two ortho protons may appear as a doublet of doublets, the two meta protons as a triplet of doublets, and the para proton as a triplet.[5]
-
2-Phenylpropan-2-yl Phenyl Group: The five protons on this phenyl ring are also expected in the aromatic region (δ 7.0-8.5 ppm).[3] Their chemical shifts will be influenced by the adjacent quaternary carbon. Similar to the 5-phenyl group, a complex multiplet is expected.
1.2. 2-Phenylpropan-2-yl Group Protons
This bulky substituent has a unique set of protons.
-
Methyl Protons (CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. This will result in a single, sharp signal (a singlet) in the spectrum.[6] Given their proximity to a quaternary carbon and a phenyl ring, these six protons are expected to resonate in the range of δ 1.5-2.0 ppm.[7][8] The integration of this peak should correspond to six protons.[9]
-
Tertiary Proton (CH): This molecule does not contain a tertiary proton in the 2-phenylpropan-2-yl group; it is a quaternary carbon.
Predicted ¹H NMR Data Summary
The anticipated chemical shifts (δ), multiplicities, and integrations for the protons of this compound are summarized below. These values are predictive and can be influenced by the choice of solvent.[10]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 5-Phenyl Group (ortho-H) | ~8.0-8.2 | Multiplet (or dd) | 2H |
| 5-Phenyl Group (meta-, para-H) | ~7.4-7.6 | Multiplet | 3H |
| 2-Phenylpropan-2-yl Phenyl Group | ~7.2-7.4 | Multiplet | 5H |
| 2-Phenylpropan-2-yl Methyl Groups | ~1.7 | Singlet | 6H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The choice of deuterated solvent can cause variations in these shifts.[11][12]
Experimental Protocol: ¹H NMR Spectrum Acquisition
A rigorous and standardized protocol is essential for obtaining high-quality, reproducible NMR data.[13][14]
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep1 [label="Weigh 5-25 mg of sample"]; Prep2 [label="Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃)"]; Prep3 [label="Filter into a clean NMR tube"]; Prep1 -> Prep2 -> Prep3; }
subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Acq1 [label="Insert sample into NMR spectrometer"]; Acq2 [label="Lock and shim the instrument"]; Acq3 [label="Acquire ¹H NMR spectrum"]; Acq1 -> Acq2 -> Acq3; }
subgraph "cluster_proc" { label="Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Proc1 [label="Fourier transform the raw data"]; Proc2 [label="Phase and baseline correct the spectrum"]; Proc3 [label="Integrate signals and reference to TMS"]; Proc1 -> Proc2 -> Proc3; }
Prep3 -> Acq1 [lhead="cluster_acq", ltail="cluster_prep"]; Acq3 -> Proc1 [lhead="cluster_proc", ltail="cluster_acq"]; } enddot Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.
3.1. Materials
-
This compound (5-25 mg)[15]
-
Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent[16]
-
NMR tube (clean and unscratched)[17]
-
Pasteur pipette and cotton wool for filtration[16]
-
Vial for sample dissolution[17]
3.2. Procedure
-
Sample Preparation: Accurately weigh 5-25 mg of the compound into a small vial.[18] Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[15] Gently agitate the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[16]
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: The instrument's software will be used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[16]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
3.3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value or by referencing to an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.
Interpretation of a Representative Spectrum
A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show the following key features:
-
A complex series of signals in the aromatic region (δ 7.2-8.2 ppm) with a total integration of 10 protons. Closer analysis of the multiplicities within this region would be necessary to assign specific protons of the two phenyl rings. Techniques like 2D NMR (e.g., COSY, HSQC) could aid in unambiguous assignment.
-
A prominent singlet at approximately δ 1.7 ppm, integrating to 6 protons, which is characteristic of the two equivalent methyl groups of the 2-phenylpropan-2-yl substituent.[19][20]
The absence of signals in other regions would further corroborate the proposed structure. For instance, the lack of a signal for an N-H proton confirms the 2,5-disubstituted nature of the tetrazole ring.[21]
Conclusion
The ¹H NMR spectrum of this compound provides a distinctive set of signals that are diagnostic for its structure. Through a systematic approach involving prediction, careful experimental acquisition, and detailed analysis of chemical shifts, multiplicities, and integrations, ¹H NMR spectroscopy serves as an indispensable tool for the structural verification of this and other complex molecules in the field of drug discovery and development. For more complex structural problems, a suite of 1D and 2D NMR experiments may be required for complete elucidation.[1]
References
- Vertex AI Search. (n.d.). NMR Chemical Shifts.
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- (n.d.). Table of Characteristic Proton NMR Shifts.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- (n.d.). Supporting information for Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
- organicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe....
- Iowa State University. (n.d.). NMR Sample Preparation.
- ResearchGate. (2025, August 10). NMR-Based Metabolomics Methods and Protocols.
- Western University. (n.d.). NMR Sample Preparation.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Pearson. (n.d.). 1H NMR:Spin-Splitting Patterns: Videos & Practice Problems.
- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- ChemicalBook. (n.d.). 5-Phenyltetrazole(18039-42-4) 1 H NMR.
- SDSU NMR Facility. (n.d.). User Guides and Resources.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- YouTube. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem).
- (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- PubMed. (n.d.). NMR Spectroscopy Protocols for Food Metabolomics Applications.
- NIST. (n.d.). 1H-Tetrazole, 5-phenyl-.
- Canadian Science Publishing. (n.d.). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles.
- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
- SpectraBase. (n.d.). 5-Phenyltetrazole - Optional[13C NMR] - Chemical Shifts.
- (n.d.). H-NMR Familiar Groups that are Easy to Recognize.
- (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- Reddit. (2020, October 25). Am I interpreting this NMR spectra correctly?
- MDPI. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature.
- (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling.
- (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- Chemistry Stack Exchange. (2015, June 9). Phenyl group in proton NMR.
- (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
- (n.d.). Short Summary of 1H-NMR Interpretation.
- (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.
- (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. NMR Spectroscopy Protocols for Food Metabolomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. scribd.com [scribd.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 13C NMR Analysis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Tetrazoles
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids.[1][2] Its unique electronic properties and metabolic stability make it a valuable component in the design of novel therapeutic agents.[3] The compound 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, featuring both a phenyl and a cumyl substituent on the tetrazole ring, presents a compelling case for detailed structural elucidation.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a paramount analytical technique for the unambiguous determination of molecular structure.[4] This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of this compound, offering field-proven insights into experimental design, spectral interpretation, and the underlying principles governing the observed chemical shifts.
Core Principles of 13C NMR in the Context of Heterocyclic Systems
Unlike 1H NMR, 13C NMR spectra are typically acquired under broadband proton-decoupled conditions. This results in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation by removing C-H coupling.[5] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. Key factors influencing the 13C chemical shift include:
-
Hybridization: The hybridization state of the carbon atom (sp3, sp2, or sp) significantly impacts its chemical shift.
-
Electronegativity of Attached Atoms: Electronegative atoms deshield the carbon nucleus, causing a downfield shift to higher ppm values.[6]
-
Magnetic Anisotropy: The presence of π-electron systems, such as aromatic rings, can induce magnetic fields that either shield or deshield nearby carbon nuclei.
For heterocyclic compounds like tetrazoles, the nitrogen atoms exert a strong deshielding effect on the adjacent carbon atoms. The carbon atom within the tetrazole ring of 2,5-disubstituted tetrazoles is expected to resonate at a significantly downfield position, often above 160 ppm.[7][8]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines a robust methodology for obtaining a high-resolution 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl3) is a common and effective choice for many organic molecules.
-
Concentration: Prepare a solution with an appropriate concentration, typically 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.
NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single-pulse with proton decoupling | To obtain a simple spectrum with one peak per unique carbon. |
| Acquisition Time | 1-2 seconds | To ensure good resolution of the signals. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, ensuring accurate signal intensities (though not typically used for quantitative analysis in standard 13C NMR). |
| Number of Scans | 1024 or higher | Due to the low natural abundance of 13C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.[5] |
| Spectral Width | 0-220 ppm | To encompass the expected chemical shift range for most organic compounds.[5] |
Advanced Technique: DEPT (Distortionless Enhancement by Polarization Transfer)
To aid in the assignment of carbon signals, a series of DEPT experiments are highly recommended.[9][10] DEPT spectroscopy distinguishes between CH, CH2, and CH3 groups, and quaternary carbons.[9][10]
-
DEPT-45: Shows all protonated carbons (CH, CH2, CH3) as positive signals.[11]
-
DEPT-90: Shows only CH (methine) carbons as positive signals.[9][11]
-
DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 (methylene) carbons as negative signals.[9][11]
Quaternary carbons are not observed in any of the DEPT spectra and can be identified by comparing the broadband-decoupled 13C spectrum with the DEPT spectra.[10]
Predicted 13C NMR Spectrum and Signal Assignment
Based on established chemical shift ranges and the electronic effects of the substituents, the following table provides a detailed prediction and assignment of the 13C NMR signals for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Supporting Evidence |
| C5 (Tetrazole Ring) | 164-166 | This carbon is part of the heterocyclic aromatic ring and is deshielded by the adjacent nitrogen atoms. The chemical shift for the tetrazole carbon in 2,5-disubstituted tetrazoles is typically found in this downfield region.[7] |
| C (Quaternary, Cumyl) | 65-75 | This sp3 hybridized quaternary carbon is attached to a nitrogen atom and two phenyl groups, leading to a significant downfield shift. |
| CH3 (Cumyl) | 28-32 | These sp3 hybridized methyl carbons are in a typical aliphatic region. |
| C (Ispo, Phenyl at C5) | 125-128 | This quaternary carbon of the phenyl ring is directly attached to the tetrazole ring. |
| C (Ortho, Phenyl at C5) | 127-129 | These carbons are influenced by the electronic effects of the tetrazole substituent. |
| C (Meta, Phenyl at C5) | 128-130 | These carbons are further from the substituent and will have chemical shifts closer to that of unsubstituted benzene. |
| C (Para, Phenyl at C5) | 130-132 | The para carbon's chemical shift is sensitive to the electron-donating or withdrawing nature of the substituent. |
| C (Ispo, Phenyl of Cumyl) | 140-145 | This quaternary carbon is attached to the quaternary carbon of the cumyl group. |
| C (Ortho, Phenyl of Cumyl) | 125-127 | These carbons are adjacent to the point of attachment to the rest of the cumyl group. |
| C (Meta, Phenyl of Cumyl) | 128-130 | These carbons are in a typical aromatic region. |
| C (Para, Phenyl of Cumyl) | 127-129 | The chemical shift of this carbon will be influenced by the alkyl substituent. |
Visualizing the Analytical Workflow
The logical flow of the 13C NMR analysis can be represented by the following diagram:
Figure 1: Workflow for the 13C NMR Analysis of this compound.
Structural Confirmation and Data Interpretation
The combination of the broadband-decoupled 13C spectrum and the DEPT experiments provides a powerful tool for the complete assignment of the carbon skeleton.
-
Quaternary Carbons: The signals corresponding to the C5 of the tetrazole ring and the ipso-carbons of the phenyl rings, as well as the quaternary carbon of the cumyl group, will be present in the broadband-decoupled spectrum but absent from all DEPT spectra.
-
Methine (CH) Carbons: The signals for the CH carbons of the phenyl rings will appear as positive peaks in the DEPT-90 and DEPT-135 spectra.
-
Methylene (CH2) Carbons: The target molecule does not contain any CH2 groups.
-
Methyl (CH3) Carbons: The signal for the two equivalent methyl groups of the cumyl substituent will be a positive peak in the DEPT-135 spectrum and absent in the DEPT-90 spectrum.
By systematically analyzing the data from these experiments, a researcher can confidently assign each carbon signal to its corresponding atom in the molecule, thereby confirming the structure of this compound.
Molecular Structure Diagram
Figure 2: Molecular structure of this compound.
Conclusion
The meticulous application of 13C NMR spectroscopy, complemented by DEPT experiments, provides an unequivocal method for the structural elucidation of this compound. This guide has detailed the theoretical underpinnings, a robust experimental protocol, and a predictive analysis of the 13C NMR spectrum. By following the outlined workflow, researchers in drug development and related scientific fields can confidently characterize this and similar complex heterocyclic molecules, ensuring the foundational accuracy required for further investigation and application.
References
- Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.
- SUPPORTING INFORM
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NMR Chemical Shifts. [No Source Provided].
- 13C Carbon NMR Spectroscopy. Chemistry Steps.
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [No Source Provided].
- 13 C NMR Chemical Shifts.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [No Source Provided].
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- interpreting C-13 NMR spectra. Chemguide.
- 13.12 DEPT 13C NMR Spectroscopy.
- 13C-NMR. [No Source Provided].
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. [No Source Provided].
- 5-Phenyltetrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
- This compound. CymitQuimica.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)
- 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- DEPT: A tool for 13C peak assignments. Nanalysis.
- Tetrazole(288-94-8) 1H NMR spectrum. ChemicalBook.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. scielo.org.za [scielo.org.za]
- 3. growingscience.com [growingscience.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the FT-IR Spectrum of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS No. 165670-57-5)[1]. Designed for researchers, medicinal chemists, and quality control professionals, this document delves into the specific vibrational frequencies that serve as a unique molecular fingerprint for this compound. We will dissect the spectrum by region, correlating specific absorption bands to the compound's key functional moieties: the 2,5-disubstituted tetrazole ring, the C5-phenyl group, the N2-linked 2-phenylpropan-2-yl (cumyl) group, and the aliphatic isopropyl fragment. Furthermore, this guide presents a field-proven, step-by-step protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, ensuring reproducible and reliable characterization critical for synthesis validation and purity assessment in drug development workflows.
The Molecular Blueprint: Structural and Vibrational Considerations
This compound is a heterocyclic compound featuring a central tetrazole ring substituted at the C5 and N2 positions. This specific substitution pattern is crucial for its chemical properties and biological activity. FT-IR spectroscopy is an indispensable, non-destructive technique for confirming this molecular architecture. The key to its utility lies in identifying vibrations from each distinct part of the molecule while confirming the absence of vibrations from potential starting materials or isomeric byproducts (e.g., the 1H-tetrazole isomer).
The primary structural components for vibrational analysis are:
-
Aromatic Systems : Two distinct phenyl rings—one directly attached to the tetrazole ring at C5 and another as part of the N2-cumyl substituent.
-
Tetrazole Ring : A 2,5-disubstituted five-membered aromatic heterocycle containing four nitrogen atoms. The N2 substitution is a critical feature to confirm.
-
Aliphatic System : An isopropyl group characterized by a quaternary carbon and two methyl groups.
The presence of these groups gives rise to a complex but highly characteristic FT-IR spectrum, which serves as a definitive "fingerprint."
Caption: Molecular structure and key functional moieties.
Decoding the Vibrational Signature: A Region-by-Region Analysis
The FT-IR spectrum is best interpreted by examining distinct regions where specific vibrational modes are expected to appear. The absence of certain peaks (e.g., N-H or O-H stretches) is as diagnostically important as the presence of others.
The C-H Stretching Region (3200 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. For the title compound, we can clearly distinguish between aromatic and aliphatic C-H stretches.
-
Aromatic =C-H Stretch (3100 - 3000 cm⁻¹) : Weak to medium intensity sharp bands are expected just above 3000 cm⁻¹. These arise from the C-H bonds on both phenyl rings. Aromatic C-H stretching absorptions characteristically appear at frequencies higher than 3000 cm⁻¹[2][3]. Multiple peaks are common, such as those observed around 3072 and 3055 cm⁻¹ for phenyl groups[4].
-
Aliphatic -C-H Stretch (3000 - 2850 cm⁻¹) : Stronger, sharp bands are expected just below 3000 cm⁻¹. These are due to the symmetric and asymmetric stretching vibrations of the two methyl (-CH₃) groups of the isopropyl moiety. Typical alkane C-H bonds absorb in the 2850 to 2960 cm⁻¹ range[5].
The Overtone & Combination Band Region (2000 - 1660 cm⁻¹)
Aromatic compounds often display a pattern of weak overtone and combination bands in this region. The specific pattern of these absorptions can be diagnostic of the substitution pattern on the phenyl rings[2]. For this compound, we would expect a complex pattern arising from both the monosubstituted C5-phenyl ring and the N2-cumyl-phenyl ring.
The Double Bond & Ring Vibration Region (1650 - 1000 cm⁻¹)
This portion of the fingerprint region is rich with information about the aromatic and heterocyclic systems.
-
Aromatic C=C Ring Stretching (1610 - 1450 cm⁻¹) : Several medium to strong intensity bands are characteristic of the phenyl ring skeletal vibrations. Typically, two to four bands can be seen, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹[6][7].
-
Tetrazole Ring Vibrations (1500 - 1000 cm⁻¹) : The vibrations of the tetrazole ring (C=N and N=N stretches) are defining features. For substituted tetrazoles, these absorptions are complex and coupled.
-
C=N Stretching : This mode is expected in the higher frequency part of this region, often coupled with C=C aromatic vibrations. For some 1-substituted tetrazoles, C=N bands are seen in the 1620-1680 cm⁻¹ range[8].
-
N=N Stretching and Ring Modes : A series of characteristic bands for the tetrazole skeleton typically appears between 1340 cm⁻¹ and 900 cm⁻¹[9]. These skeletal vibrations are crucial for confirming the presence of the heterocycle.
-
-
Aliphatic C-H Bending (1470 - 1360 cm⁻¹) :
-
The asymmetric bend of the methyl groups appears around 1470-1450 cm⁻¹.
-
A key diagnostic feature for the isopropyl group is the symmetric C-H bend, which is expected to appear as a characteristic doublet of medium intensity near 1385 cm⁻¹ and 1370 cm⁻¹. This "gem-dimethyl" pattern is a strong indicator of the isopropyl structure.
-
The Fingerprint Region (Below 1000 cm⁻¹)
This region contains complex skeletal vibrations and out-of-plane bending modes that are unique to the overall molecular structure.
-
C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹) : These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings[2].
-
For the C5-monosubstituted phenyl ring, strong bands are expected between 770-730 cm⁻¹ and 720-680 cm⁻¹[10].
-
The substitution pattern on the cumyl-phenyl ring will also contribute a characteristic absorption in this range.
-
From Theory to Practice: A Validated Protocol for Spectral Acquisition
To ensure high-quality, reproducible data, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. This technique requires minimal sample preparation and is ideal for solid powder samples.
Experimental Protocol: ATR-FT-IR Spectroscopy
-
Instrument Preparation : Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and a lint-free wipe, then allowed to dry completely.
-
Background Acquisition (Causality: Self-Validation) : A background spectrum must be collected immediately before analyzing the sample. This critical step measures the ambient atmosphere (CO₂, H₂O vapor) and the instrument's optical bench. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the compound of interest.
-
Sample Application : Place a small amount (typically 1-5 mg) of the crystalline this compound powder directly onto the center of the ATR crystal.
-
Engage ATR Anvil : Lower the press anvil to apply consistent and firm pressure on the sample. (Expertise Insight: The goal is to ensure intimate contact between the solid sample and the ATR crystal surface. Inconsistent pressure is a common source of poor reproducibility and low signal intensity.)
-
Spectral Acquisition :
-
Scan Range : 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹. (This provides a good balance between resolving key spectral features and maintaining a high signal-to-noise ratio for a solid sample).
-
Number of Scans : 32 scans. (Co-adding multiple scans significantly improves the signal-to-noise ratio by averaging out random noise).
-
-
Data Processing and Cleaning : After acquisition, clean the ATR crystal and anvil thoroughly. Process the spectrum using the instrument software, applying an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration of the IR beam.
Caption: ATR-FTIR experimental workflow.
Data Synthesis and Interpretation Summary
The following table summarizes the expected key vibrational bands for a definitive identification of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Moiety |
| 3100 - 3000 | Weak-Med | =C-H Stretch | Aromatic (Phenyl Rings) |
| 3000 - 2850 | Medium | -C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₃) |
| 1610 - 1580 | Med-Strong | C=C Ring Stretch | Aromatic (Phenyl Rings) |
| 1510 - 1470 | Med-Strong | C=C Ring Stretch | Aromatic (Phenyl Rings) |
| 1470 - 1450 | Medium | -C-H Asymmetric Bend | Aliphatic (-CH₃) |
| 1450 - 1000 | Med-Strong | C=N, N=N Stretch, Ring Skeletal Modes | Tetrazole Ring |
| ~1385 & ~1370 | Medium | -C-H Symmetric Bend (Characteristic Doublet) | Isopropyl (gem-dimethyl) |
| 900 - 675 | Strong | =C-H Out-of-Plane Bend | Aromatic (Substituted Phenyl) |
Conclusion
The FT-IR spectrum of this compound provides a robust and information-rich fingerprint for its structural confirmation. The definitive identification rests on observing the combination of key signals: the distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the characteristic phenyl and tetrazole ring vibrations in the 1610-1000 cm⁻¹ region, the tell-tale doublet for the isopropyl group's symmetric C-H bend around 1380 cm⁻¹, and the strong out-of-plane bending bands confirming aromatic substitution. Equally important is the absence of a broad N-H stretch, which definitively validates the N2-substitution pattern of the tetrazole ring. This guide provides the foundational knowledge and a validated protocol for scientists to confidently utilize FT-IR spectroscopy in the characterization of this important heterocyclic compound.
References
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples.
- Solomonov, V. G., et al. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 26(11), 3247.
- Nastase, C., et al. (2013). Para-phenylene derivatives obtained by plasma polymerization technique. Journal of Optoelectronics and Advanced Materials, 15(1-2), 48-54.
- Arjunan, V., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Chemical Data Collections, 35, 100762.
- Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9345–9354.
- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe....
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Creitz, E. C., et al. (1962). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Defense Technical Information Center.
- SpectraBase. (n.d.). Tetrazole - Optional[FTIR] - Spectrum.
- ChemicalBook. (n.d.). Tetrazole(288-94-8)IR1.
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....
- BenchChem. (n.d.). Application Note: Identification of 4-Isopropylbenzylamine Functional Groups using FTIR Spectroscopy.
- University of California, Santa Cruz. (n.d.). IR Tables.
- ResearchGate. (n.d.). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature.
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- ResearchGate. (n.d.). Comparison of (A) the experimental infrared spectrum of tetrazole....
- ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.
- Shiri, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137.
- Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9345–9354.
- Echemi. (n.d.). This compound.
- NIST. (n.d.). Isopropyl Alcohol. In NIST WebBook.
- ChemicalBook. (n.d.). Isopropyl alcohol(67-63-0) IR Spectrum.
- SpectraBase. (n.d.). Isopropylcyclohexane - Optional[FTIR] - Spectrum.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Saeed, A., et al. (2012). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. Turkish Journal of Chemistry, 36(4), 599-608.
- Al-Masoudi, W. A. (2021). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 3(1), 1-5.
- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 221-232.
- Wikipedia. (n.d.). Tetrazole.
- Bryant, J., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2915.
- ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole.
- Borrmann, A., et al. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. Journal of the American Chemical Society, 142(18), 8238–8247.
- ResearchGate. (n.d.). 2,5-Disubstituted tetrazoles 1a–d.
Sources
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
The Evolving Landscape of Tetrazole Therapeutics: A Technical Guide to the Biological Activity of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and amide groups.[1][2] This unique heterocyclic scaffold is integral to a multitude of FDA-approved drugs, highlighting its therapeutic significance.[3] This technical guide delves into the biological activities of a specific class of tetrazole derivatives: 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazoles. While direct research on this precise substitution pattern is emerging, this document synthesizes findings from closely related 2,5-disubstituted phenyltetrazoles to provide a comprehensive overview of their potential antimicrobial, antifungal, and anticancer activities. We will explore the synthetic rationale, mechanisms of action, and structure-activity relationships, offering a forward-looking perspective for drug discovery and development.
The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrazole ring's high nitrogen content and electron-rich nature confer upon it a unique set of physicochemical properties. Its ability to participate in hydrogen bonding and its planar structure allow for effective interaction with biological targets.[1] Furthermore, the tetrazole nucleus is metabolically robust, often enhancing the pharmacokinetic profile of parent compounds.[1] These characteristics have led to the incorporation of tetrazoles into a wide array of therapeutic agents, including antihypertensives like losartan and valsartan, as well as compounds with antiviral, antibacterial, and antifungal properties.[3][4] The 2,5-disubstitution pattern, in particular, offers a versatile platform for modulating biological activity through steric and electronic modifications of the substituent groups.
Synthetic Pathways to 2,5-Disubstituted Tetrazoles
The synthesis of 2,5-disubstituted tetrazoles, including the 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole scaffold, typically involves a multi-step process. A common and versatile method is the [2+3] cycloaddition reaction between a nitrile and an azide.
General Synthetic Protocol:
A generalized synthetic route is outlined below. The specific synthesis of this compound would involve the reaction of benzonitrile with an appropriate azide precursor to form the 5-phenyltetrazole ring, followed by N-alkylation with a 2-phenylpropan-2-yl halide or a similar electrophile.
Experimental Protocol: Synthesis of 5-Phenyltetrazole Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzonitrile in a suitable solvent such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide and a catalyst, such as ammonium chloride or zinc chloride, to the solution.
-
Cyclization: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into acidified water to precipitate the 5-phenyl-1H-tetrazole.
-
Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[5][6]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 2,5-disubstituted tetrazoles.
Biological Activities of 5-Phenyltetrazole Derivatives
While specific data for this compound derivatives is limited, extensive research on analogous 5-phenyltetrazole compounds provides a strong foundation for predicting their biological potential.
Antimicrobial and Antifungal Activity
Tetrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action for many azole antifungals, a class to which tetrazoles are related, involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[7] The disruption of the fungal cell membrane leads to cell death.
Studies on various 5-phenyltetrazole derivatives have shown promising results. For instance, certain 1-(benzothiazol-2'-yl)-5-phenyl-tetrazole derivatives exhibited good antibacterial and significant antifungal activity.[8] The introduction of different substituents on the phenyl ring at the 5-position can modulate the antimicrobial spectrum and potency.
Table 1: Representative Antimicrobial/Antifungal Activity of Tetrazole Derivatives
| Compound Class | Target Organisms | Activity (MIC) | Reference |
| 5-thio-substituted tetrazoles | Bacteria and Fungi | Moderate activity | [9] |
| Pyranochromene-fused tetrazoles | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | MIC values determined | [9] |
| 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazoles | S. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, C. albicans | Good to significant activity at 250 µg/mL | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
The tetrazole scaffold is a recurring motif in the design of novel anticancer agents.[3][6] Their mechanism of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and interference with DNA replication.[3]
Several studies have highlighted the anticancer potential of 5-phenyltetrazole derivatives. For example, a series of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazoles were evaluated for their anticancer activity against a panel of human tumor cell lines, with some compounds showing selective activity against ovarian cancer cell lines.[5][6] Another study reported that certain tetrazole derivatives synthesized from Baylis-Hillman allylamines exhibited good anticancer activity in the micromolar range against various cancer cell lines.[3] The binding of these compounds to DNA was suggested as a potential mechanism of action.[3]
Table 2: Anticancer Activity of Representative 5-Phenyltetrazole Derivatives
| Compound Series | Cell Lines | Activity (IC₅₀/Growth %) | Reference |
| 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazoles | ~60 human tumor cell lines | Selective activity, e.g., 34.94% growth on SK-OV-3 | [5][6] |
| Tetrazoles from Baylis–Hillman allylamines | HepG2, A549, MDA-MB-231, DU145, SK-N-SH | IC₅₀ values in the 1.0–4.0 µM range for active compounds | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,5-disubstituted tetrazoles is highly dependent on the nature and position of the substituents on the phenyl rings.[10][11] For the this compound series, the following SAR principles can be inferred from related compounds:
-
Substituents on the 5-Phenyl Ring: The electronic properties and steric bulk of substituents on the phenyl ring at the 5-position can significantly influence activity. Electron-withdrawing or electron-donating groups can alter the interaction with the target protein.
-
The 2-Substituent: The 2-phenylpropan-2-yl group at the N-2 position is a bulky, lipophilic moiety. This group will have a profound impact on the overall shape, solubility, and membrane permeability of the molecule, which are critical factors for bioavailability and target engagement.
Diagram of Structure-Activity Relationship Logic
Caption: Key structural features influencing the biological activity.
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising avenue in the quest for novel therapeutic agents. Based on the extensive research into related 2,5-disubstituted tetrazoles, it is reasonable to hypothesize that this class of compounds will exhibit significant antimicrobial, antifungal, and anticancer properties.
Future research should focus on the synthesis and systematic biological evaluation of a library of these specific derivatives. This will involve varying the substituents on the 5-phenyl ring to establish a clear structure-activity relationship. In-depth mechanistic studies will also be crucial to identify the specific cellular targets and pathways modulated by these compounds. The insights gained from such investigations will be invaluable for the rational design and optimization of lead candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately paving the way for the development of next-generation tetrazole-based therapeutics.
References
- Patel, A. M., et al. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Rasayan Journal of Chemistry, 3(4), 785-792.
- Kamal, A., et al. (2015). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 6(3), 572-581.
- Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives.
- Guan, L. P., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 19(13), 1238-1263.
- Patel, A. M., & Patel, J. K. (2011). Synthesis and in vitro antimicrobial activity of some novel chalcones containing 5-phenyl tetrazole. International Journal of ChemTech Research, 3(1), 108-113.
- Reddy, T. S., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427.
- Rani, P., & Sharma, P. K. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 12(1), 1-10.
- Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 5(1), 41-46.
- Akbar, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Alam, M. A., et al. (2022).
- Shanmugapandiyan, P., & Ramesh, A. (2010). Synthesis and Antimicrobial Activity of 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole. Asian Journal of Chemistry, 22(2), 992-998.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(5), 941-953.
- Kumar, V., et al. (2016). Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 953-961.
- Aziz, M. A., & Ali, H. M. (2023). Structure activity relationship of synthesized derivative tetrazole (5 a–e).
- Drug Design Org. (n.d.).
- Gholap, S. S., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 7(44), 40386-40401.
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593.
- Amanote Research. (n.d.). Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. Amanote Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An Investigator's Guide to the Mechanism of Action of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: A Structural and Functional Hypothesis
Abstract
The compound 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is a novel synthetic molecule whose mechanism of action is not yet characterized in peer-reviewed literature. This technical guide presents a structured, hypothesis-driven approach to elucidating its biological function. By deconstructing the molecule into its core chemical motifs—the 5-phenyl-1H-tetrazole ring and the N-2 substituted cumyl group—we can infer plausible biological activities. The 5-phenyl-1H-tetrazole moiety is a well-established bioisostere for a carboxylic acid, suggesting potential interactions with targets that recognize carboxylate ligands.[1][2][3][4] Preliminary data from patent literature indicates a possible role as a modulator of ryanodine receptors (RyRs), critical intracellular calcium release channels.[5] This guide synthesizes these observations into a plausible mechanistic hypothesis: the compound acts as a modulator of RyR channels, influencing intracellular calcium signaling. We provide a comprehensive, field-proven experimental workflow designed to rigorously test this hypothesis, from initial target engagement validation to the elucidation of downstream signaling pathways. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to characterize this and other novel small molecules.
Structural and Physicochemical Analysis
The structure of this compound provides critical clues to its potential function. It is composed of two primary moieties:
-
5-Phenyl-1H-tetrazole Core : This heterocyclic system is a cornerstone of modern medicinal chemistry.[6] Crucially, the tetrazole ring is a non-classical bioisostere of the carboxylic acid group.[1][3][4] It shares a similar pKa and planar, delocalized electronic system, allowing it to mimic the interactions of a carboxylate with biological targets.[7] However, it offers superior metabolic stability and increased lipophilicity, which can enhance bioavailability and cell permeability.[1][2] This substitution is a common strategy in drug design to improve pharmacokinetic profiles.[8]
-
N2-substitution with a Cumyl Group (2-phenylpropan-2-yl) : The attachment of a bulky, lipophilic cumyl group at the N-2 position of the tetrazole ring significantly impacts the molecule's overall properties. This substitution prevents the N-H acidity seen in 1H-tetrazoles and dramatically increases the molecule's lipophilicity. This suggests the compound is likely to partition into lipid membranes, potentially targeting transmembrane proteins or intracellular receptors.
| Property | Moiety | Implication for Mechanism of Action |
| Acidity / H-Bonding | 5-Phenyl-1H-tetrazole | Can act as a proton donor (in 1H tautomer) or H-bond acceptor, mimicking a carboxylic acid. |
| Bioisosterism | 5-Phenyl-1H-tetrazole | May interact with receptors or enzymes that recognize carboxylate substrates or ligands.[1][2][3] |
| Lipophilicity | N2-Cumyl Group | Increases membrane permeability and suggests potential interaction with hydrophobic binding pockets or transmembrane domains. |
| Metabolic Stability | Tetrazole Ring | Resistant to common metabolic degradation pathways that affect carboxylic acids.[1][3] |
A Plausible Mechanistic Hypothesis: Modulation of Ryanodine Receptors
Ryanodine receptors (RyRs) are massive intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[9] They are central to processes like muscle contraction and neuronal signaling.[5] Dysregulation of RyR1 (skeletal muscle) and RyR2 (cardiac muscle) is implicated in numerous diseases, including myopathies and cardiac arrhythmias.[5][9]
The initial, albeit limited, evidence from patent literature suggests that this compound may function as an RyR modulator. This hypothesis is chemically plausible:
-
RyRs are regulated by a host of small molecules, including ATP, caffeine, and ions like Ca²⁺ and Mg²⁺.[9][10]
-
The large, hydrophobic nature of the compound makes the transmembrane domains and associated regulatory proteins of the RyR complex a feasible target.
-
Modulators can either stabilize the open or closed state of the channel, thereby acting as activators or inhibitors of Ca²⁺ release.[11]
Based on this, we hypothesize that This compound binds to the RyR channel complex, altering its conformation and modulating the release of intracellular calcium stores.
Caption: Hypothetical signaling pathway of the compound as an RyR modulator.
An Integrated Experimental Workflow for Mechanism of Action (MoA) Elucidation
To rigorously test our hypothesis and establish the compound's MoA, a multi-stage, self-validating experimental workflow is required. This process moves from confirming direct target binding to characterizing the functional cellular consequences.
Caption: A three-stage experimental workflow for MoA elucidation.
Stage 1: Target Engagement Validation
The first and most critical step is to confirm that the compound directly binds to its putative target (RyR) within a cellular context.
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses the binding of a ligand to its target protein in cells or cell lysates.[12][13][14] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.[12][15]
-
Objective : To demonstrate that this compound directly engages with RyR1 or RyR2 in intact cells.
-
Methodology :
-
Cell Culture : Culture cells expressing the target of interest (e.g., HEK293 cells overexpressing RyR1 or C2C12 myotubes with endogenous RyR1).
-
Compound Treatment : Incubate cells with the test compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heat Shock : Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes.[12]
-
Cell Lysis & Separation : Lyse the cells via freeze-thaw cycles. Pellet the aggregated, denatured proteins by high-speed centrifugation.[12]
-
Protein Quantification : Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble RyR remaining at each temperature using Western Blotting or ELISA.
-
-
Expected Outcome : In the presence of the compound, the RyR melting curve should shift to a higher temperature, indicating stabilization due to direct binding.
Stage 2: Functional Characterization
Once target engagement is confirmed, the next step is to determine the functional consequence of this binding event on channel activity.
Key Experiment: Intracellular Calcium Flux Assays
This experiment directly measures the compound's effect on Ca²⁺ release from the sarcoplasmic reticulum.[16][17]
-
Objective : To determine if the compound inhibits or activates RyR-mediated calcium release.
-
Methodology :
-
Cell Loading : Load cells (e.g., C2C12 myotubes) with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement : Measure baseline fluorescence in a calcium-free buffer to isolate intracellular release events.
-
Compound Incubation : Add the test compound and monitor for any changes in cytosolic Ca²⁺.
-
Agonist/Antagonist Challenge :
-
To test for inhibition , pre-incubate with the test compound, then stimulate the cells with a known RyR agonist like caffeine or 4-chloro-m-cresol (4-CMC).[17] An effective inhibitor will blunt or prevent the agonist-induced Ca²⁺ peak.
-
To test for activation , add the compound directly and observe if it induces a Ca²⁺ transient on its own.
-
-
-
Expected Outcome : An inhibitor will reduce the caffeine-induced Ca²⁺ peak. An activator will cause a Ca²⁺ peak without other stimuli.
Supporting Experiment: [³H]-Ryanodine Binding Assay
The plant alkaloid ryanodine binds preferentially to the open state of the RyR channel.[9] A radiolabeled ryanodine binding assay can therefore quantify changes in the channel's open probability.[5][16]
-
Objective : To quantify the effect of the compound on the conformational state (open vs. closed) of the RyR channel.
-
Methodology :
-
Membrane Prep : Isolate sarcoplasmic reticulum microsomes rich in RyRs from muscle tissue.
-
Incubation : Incubate the microsomes with a low concentration of [³H]-ryanodine in the presence of various concentrations of the test compound.
-
Separation & Counting : Separate bound from free radioligand via filtration and quantify the bound radioactivity using liquid scintillation counting.
-
-
Expected Outcome : An RyR activator will increase [³H]-ryanodine binding, while an inhibitor (a channel stabilizer in the closed state) will decrease it.
Conclusion and Future Directions
This guide outlines a logical, evidence-based strategy for elucidating the mechanism of action for this compound. By combining structural analysis with a tiered experimental approach, we have formulated a primary hypothesis centered on the modulation of ryanodine receptors. The proposed workflow, beginning with direct target engagement assays like CETSA and progressing to functional readouts such as calcium flux, provides a robust framework for validating this hypothesis. Successful completion of these studies will not only characterize this specific molecule but also provide a blueprint for the MoA investigation of other novel tetrazole-based compounds in drug discovery pipelines.
References
- High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Effects of small molecule modulators on ATP binding to skeletal ryanodine receptor. European Biophysics Journal.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels. SciSpace.
- Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH).
- 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. PubMed.
- ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH).
- Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
- Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research.
- Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
- Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. PubMed.
- The Ultimate Workflow for Small Molecule Discovery. Thermo Fisher Scientific - ES.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. PubMed Central.
- Small-molecule Target and Pathway Identification. Broad Institute.
- 5-Phenyl-1H-tetrazole | 18039-42-4. BenchChem.
- Pharmacological and endogenous modulators of ryanodine receptor physiology. ResearchGate.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.
- Potential pharmacological activities of tetrazoles in the new millennium. ResearchGate.
- (PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate.
- TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. National Institutes of Health (NIH).
- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- Plausible mechanism for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate.
- Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).. ResearchGate.
- Activation of ryanodine receptors induces calcium influx in a neuroblastoma cell line lacking calcium influx factor activity. National Institutes of Health (NIH).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of small molecule modulators on ATP binding to skeletal ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of ryanodine receptors induces calcium influx in a neuroblastoma cell line lacking calcium influx factor activity - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in organic solvents
An In-depth Technical Guide to the Solubility of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Navigating the Crucial Parameter of Solubility in Drug Development
In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-changing therapeutic. Among these, solubility stands as a paramount gatekeeper. A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of a molecule of significant interest: this compound.
This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic understanding, from the foundational principles of solubility to the practical, hands-on methodologies for its determination. As your virtual Senior Application Scientist, I will not only present protocols but also elucidate the rationale behind our experimental choices, ensuring a self-validating and scientifically rigorous exploration.
Unveiling the Molecule: this compound
The Tetrazole Scaffold: A Pillar in Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone in contemporary medicinal chemistry.[2] Its prominence stems from its role as a bioisosteric analog of the carboxylic acid group, offering similar acidic properties (pKa ≈ 4.9) while exhibiting enhanced metabolic stability.[3][4] This unique combination of features has led to the incorporation of the tetrazole moiety into a multitude of successful therapeutic agents.
Structural Anatomy of this compound
The molecule at the heart of this guide, this compound (CAS No. 165670-57-5), is a compound with distinct structural features that are anticipated to profoundly influence its solubility.[5][6][7]
-
The 5-Phenyltetrazole Core: This portion of the molecule consists of a phenyl group attached to the tetrazole ring. This core is known for its stability and provides a foundation for diverse chemical modifications.[8]
-
The 2-(2-phenylpropan-2-yl) Substituent: Commonly known as a cumyl group, this bulky, non-polar substituent is a key feature of the molecule. Its presence is expected to significantly impact the compound's physicochemical properties, including its solubility.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₄[5] |
| Molecular Weight | 264.33 g/mol [5] |
| Melting Point | 51 °C[5] |
| Density | 1.13 g/cm³[5] |
| XLogP3 | 3.12[5] |
The Theoretical Underpinnings of Solubility
A robust understanding of the theoretical principles governing solubility is essential for predicting and manipulating the behavior of a compound in different solvent environments.
"Like Dissolves Like": The Guiding Principle
The adage "like dissolves like" is a foundational concept in solubility.[9][10][11] It posits that substances with similar polarities are more likely to be soluble in one another. Polar solutes dissolve readily in polar solvents, while non-polar solutes are best dissolved in non-polar solvents.[9][11] This principle is a direct consequence of the intermolecular forces at play between solute and solvent molecules.[12]
A Symphony of Intermolecular Forces
The dissolution of a solute in a solvent is an energetic balancing act, governed by the interplay of three key interactions:
-
Solute-Solute Interactions: The forces holding the solute molecules together in their solid state.
-
Solvent-Solvent Interactions: The forces between the solvent molecules.
-
Solute-Solvent Interactions: The forces formed between the solute and solvent molecules upon mixing.
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Predicting the Solubility Profile of this compound
Based on its molecular structure, we can make some qualitative predictions about the solubility of our target molecule:
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The presence of two phenyl rings and the overall non-polar character of the cumyl group suggest that the molecule will exhibit good solubility in non-polar solvents. The London dispersion forces between the molecule and non-polar solvent molecules will be significant.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments and can engage in dipole-dipole interactions. The tetrazole ring and the aromatic systems of the target molecule will likely interact favorably with these solvents, leading to moderate to good solubility.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule lacks a hydrogen bond donor, which will limit its ability to form strong hydrogen bonds with protic solvents. While the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, the bulky, non-polar cumyl group is expected to hinder solvation by polar protic solvents. Therefore, lower solubility is anticipated in this class of solvents compared to polar aprotic and non-polar solvents.
The Experimentalist's Toolkit: Methodologies for Solubility Determination
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is indispensable for accurate characterization.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the realm of drug discovery, two primary types of solubility are measured:
-
Kinetic Solubility: This is a measure of the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][13] It is a high-throughput method often employed in the early stages of discovery for rapid screening of large numbers of compounds.[1][13]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid, undissolved state.[1][13] It is a more time- and resource-intensive measurement, typically reserved for later stages of drug development to guide formulation and predict in vivo behavior.[1]
Caption: The application of kinetic and thermodynamic solubility measurements at different stages of the drug discovery process.
Protocol for Thermodynamic Solubility Determination via the Isothermal Saturation Method
This method relies on achieving a true equilibrium between the dissolved and undissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, acetone, methanol, ethanol, ethyl acetate, toluene, cyclohexane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
A Case Study: The Solubility of 5-Phenyltetrazole
Experimental Solubility of 5-Phenyltetrazole
The mole fraction solubility of 5-phenyltetrazole in thirteen organic solvents was determined using the isothermal saturation method at temperatures ranging from 283.15 K to 318.15 K.[14] The following table summarizes the solubility in descending order at a representative temperature.
| Solvent | Class | Solubility Ranking |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 (Highest) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2 |
| Acetone | Polar Aprotic | 3 |
| Methanol | Polar Protic | 4 |
| Ethanol | Polar Protic | 5 |
| 2-Butanone | Polar Aprotic | 5 |
| Isopropanol | Polar Protic | 6 |
| n-Propanol | Polar Protic | 7 |
| 1,4-Dioxane | Moderately Polar | 8 |
| Ethyl Acetate | Moderately Polar | 9 |
| Acetonitrile | Polar Aprotic | 10 |
| Toluene | Non-Polar | 11 |
| Cyclohexane | Non-Polar | 12 (Lowest) |
Data adapted from a study on the solid-liquid phase equilibrium of 5-phenyltetrazole.[14]
Interpreting the Solubility Profile of 5-Phenyltetrazole
The experimental data for 5-phenyltetrazole aligns well with theoretical principles. Its highest solubility is observed in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar tetrazole ring. The solubility in polar protic solvents is also significant, facilitated by hydrogen bonding between the solvent and the nitrogen atoms of the tetrazole ring. As expected, the solubility is lowest in non-polar solvents like toluene and cyclohexane.
Caption: A simplified representation of the solubility trends of 5-phenyltetrazole.
Extrapolating to this compound: An Informed Hypothesis
The addition of the bulky and non-polar 2-phenylpropan-2-yl (cumyl) group to the 5-phenyltetrazole core is expected to shift the solubility profile. This large, hydrophobic substituent will likely:
-
Decrease Solubility in Polar Solvents: The cumyl group will disrupt the favorable interactions between the polar tetrazole ring and polar solvent molecules, leading to a decrease in solubility in both polar protic and polar aprotic solvents.
-
Increase Solubility in Non-Polar Solvents: The increased non-polar character of the molecule will enhance its interactions with non-polar solvents, likely resulting in a significant increase in solubility in solvents like toluene and cyclohexane compared to the parent compound.
It is crucial to underscore that this is a scientifically reasoned hypothesis. The definitive solubility profile of this compound can only be established through rigorous experimental determination as outlined in the protocol above.
Concluding Remarks and Future Perspectives
The is a critical parameter for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and an informed analysis based on the available data for its parent compound.
For researchers and scientists working with this molecule, the key takeaways are:
-
The bulky, non-polar cumyl group is a dominant factor in its solubility profile.
-
A decrease in solubility in polar solvents and an increase in non-polar solvents is anticipated compared to 5-phenyltetrazole.
-
Early and accurate experimental determination of both kinetic and thermodynamic solubility is paramount for mitigating risks in later stages of development.
The methodologies and principles outlined herein provide a robust framework for the characterization of this compound and other novel chemical entities, paving the way for their successful translation into impactful applications.
References
- Lane, R. S. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]
- Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
- Pawar, P. A., & Mahadik, V. K. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- Various Authors. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Unknown. (n.d.). Polarity and Solubility of Organic Compounds. [Link]
- Various Authors. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemsrc. (2025, August 22). 5-Phenyl-1H-tetrazole | CAS#:18039-42-4. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Various Authors. (2025, August 7). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
- Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]
- PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. [Link]
- Various Authors. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
- Various Authors. (2024, August 6). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- Various Authors. (2024, August 5). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- ElectronicsAndBooks. (n.d.). the chemistry of the tetrazoles. [Link]
- CORE. (n.d.).
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. aboundchem.com [aboundchem.com]
- 8. CAS 18039-42-4: 5-Phenyltetrazole | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility factors when choosing a solvent [labclinics.com]
- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, a disubstituted tetrazole derivative of interest in pharmaceutical and materials science. Drawing upon established principles of tetrazole chemistry, this document elucidates the intrinsic stability of the molecule and explores its susceptibility to various stress factors, including thermal, photolytic, and hydrolytic conditions. We present detailed, field-proven experimental protocols for conducting forced degradation studies and for the analytical characterization of the parent molecule and its potential degradation products. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to anticipate stability challenges, design robust formulations, and ensure the safety and efficacy of products containing this chemical entity.
Introduction: The Significance of 2,5-Disubstituted Tetrazoles
Tetrazole derivatives are a cornerstone in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The 2,5-disubstituted tetrazole scaffold, in particular, offers a unique combination of chemical stability and functionality. The molecule at the heart of this guide, this compound, features a phenyl group at the 5-position and a bulky 2-phenylpropan-2-yl (cumyl) group at the 2-position of the tetrazole ring. This substitution pattern is expected to significantly influence its stability and degradation profile compared to simpler tetrazole analogs. Understanding these characteristics is paramount for its successful application in any field.
Intrinsic Stability and Physicochemical Properties
The inherent stability of the tetrazole ring is notable; however, the nature and position of its substituents play a crucial role in its overall reactivity.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₄ | [4] |
| Molecular Weight | 264.33 g/mol | [4] |
| Melting Point | 51 °C | [4] |
| Appearance | Off-white to white powder | [3] |
| Solubility | Soluble in DMSO and Methanol | [5] |
The presence of two bulky aromatic substituents contributes to the overall lipophilicity of the molecule. The 2,5-disubstitution pattern precludes the N-H tautomerism observed in 5-substituted-1H-tetrazoles, which can influence its intermolecular interactions and crystalline structure.[6]
Predicted Degradation Pathways
Based on the known chemistry of tetrazoles, this compound is susceptible to degradation under specific stress conditions. The primary modes of degradation are anticipated to be thermal and photochemical cleavage of the tetrazole ring.
Thermal Degradation
The thermal decomposition of tetrazoles can proceed through two primary pathways: elimination of a nitrogen molecule (N₂) or elimination of hydrazoic acid (HN₃).[7][8] For N-substituted tetrazoles, the decomposition often begins with the cleavage of the tetrazole ring.[9]
-
Pathway A: N₂ Extrusion and Nitrilimine Formation: Upon heating, the tetrazole ring can undergo cycloreversion to extrude a molecule of nitrogen, a thermodynamically favorable process, to form a highly reactive nitrilimine intermediate. This intermediate can then undergo various subsequent reactions.
-
Pathway B: Ring Cleavage to Form Azides: An alternative pathway involves the fragmentation of the tetrazole ring to yield an azide-containing species.[7]
The bulky 2-phenylpropan-2-yl group may influence the preferred degradation pathway due to steric and electronic effects.
Caption: Predicted thermal degradation pathways of this compound.
Photodegradation
Photolysis of tetrazole derivatives is a well-documented phenomenon that leads to the cleavage of the tetrazole ring, producing a variety of photoproducts.[10][11] The specific outcome is highly dependent on the substituents and the solvent used.[10]
-
Light-Induced N₂ Extrusion: Similar to thermal degradation, UV irradiation can induce the extrusion of molecular nitrogen to form a nitrilimine intermediate.[12] This is a common photochemical reaction for 2,5-disubstituted tetrazoles.[12][13] The resulting nitrilimine is a highly reactive 1,3-dipole that can undergo various intramolecular or intermolecular reactions.
-
Substituent-Directed Photoreactions: The phenyl and 2-phenylpropan-2-yl groups may participate in secondary photochemical reactions, leading to a complex mixture of degradation products.
Caption: Workflow for a forced degradation study.
Analytical Methodologies for Characterization
A combination of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of the parent compound and its degradation products.
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Considerations |
| Reversed-Phase HPLC | Separation and quantification of the parent compound and degradation products. [14] | Use a C18 column with a mobile phase of acetonitrile and water/buffer. A UV detector is suitable as tetrazole derivatives often have UV absorbance. [14] |
| LC-Mass Spectrometry (LC-MS) | Identification of degradation products by determining their molecular weights and fragmentation patterns. [14] | Electrospray ionization (ESI) is a common technique. Characteristic fragmentation of the tetrazole ring (loss of N₂ or HN₃) can aid in structural elucidation. [15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of isolated degradation products. [16] | ¹H and ¹³C NMR are fundamental for determining the molecular structure. [16] |
4.2.1. Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization: Use a gradient elution with acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7) to achieve good separation of the parent peak from any degradation peaks.
-
Detector Wavelength: Determine the optimal UV detection wavelength by scanning the UV spectrum of the parent compound.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Concluding Remarks and Future Perspectives
This guide has outlined the key stability characteristics and potential degradation pathways of this compound based on the established chemistry of tetrazoles. The provided experimental protocols offer a robust framework for researchers to conduct comprehensive stability studies. A thorough understanding of the degradation profile of this molecule is critical for its successful application, ensuring the development of safe, stable, and effective products. Future research should focus on the isolation and definitive structural elucidation of the degradation products formed under various stress conditions to build a complete degradation map for this promising chemical entity.
References
- Polyakov, M. N., Tverdokhlebov, A. V., & Ostrovskii, V. A. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(45), 12435–12443. [Link]
- Lesnikovich, A. I., Ivashkevich, O. A., Lyutsko, V. A., & Gaponik, P. N. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 200, 433-441.
- Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3756-3780. [Link]
- Sinditskii, V. P., Smirnov, S. P., & Egorshev, V. Y. (2018). Features of thermal decomposition of N-substituted tetrazoles. Journal of Physics: Conference Series, 1038, 012093.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Chowdhury, S., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. MRS Proceedings, 1405, mrsf11-1405-y08-05.
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(8), 947–976.
- Cristiano, M. L. S., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3756-3780.
- Cristiano, M. L. S., et al. (n.d.).
- Cristiano, M. L. S., et al. (n.d.). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices.
- Moderhack, D. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(17), 8238-8304.
- Overkleeft, H. S., et al. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(5), 786-795.
- Zachariah, M. R., et al. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1405.
- ResearchGate. (n.d.). Synthesis of 5-phenyl-1H-tetrazole.
- Al-Mustansiriyah Journal of Science. (2018). Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Al-Mustansiriyah Journal of Science, 28(2).
- Journal of Medicinal Chemistry. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570.
- Overkleeft, H. S., et al. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(5), 786-795.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1289382.
- Cayman Chemical. (n.d.). 5-(4'-(Azidomethyl)(1,1'-biphenyl)-2-yl)-2H-tetrazole. Retrieved from a relevant Cayman Chemical product page.
- ResearchGate. (n.d.). Drugs in the Tetrazole Series.
- ResearchGate. (n.d.). Drugs in the Tetrazole Series.
- MDPI. (2023).
- ResearchGate. (n.d.). Synthesis of 2,5-disubstituted tetrazoles.
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids.
- Royal Society of Chemistry. (n.d.). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. New Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal.
- National Center for Biotechnology Information. (n.d.). 5-Phenyl-1H-tetrazole. PubChem Compound Database.
- PubMed. (n.d.). 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
- 8. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lifesciencesite.com [lifesciencesite.com]
- 16. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Application of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Modern Organic Synthesis: A Guide to Photoinduced Cycloadditions
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in organic synthesis. The focus of this guide is its use as a highly efficient photoactivated precursor for the generation of nitrile imines, enabling powerful carbon-carbon and carbon-heteroatom bond formations through [3+2] cycloaddition reactions.
Introduction: The Emergence of Photocontrolled Reactions
In the landscape of modern organic synthesis, the ability to initiate and control chemical reactions with spatiotemporal precision is of paramount importance. Light, as an external stimulus, offers a clean, non-invasive, and highly tunable method for triggering chemical transformations.[1] Photoremovable protecting groups and photoactivated reagents have become indispensable tools in areas ranging from materials science to chemical biology.[2] Among these, 2,5-disubstituted tetrazoles have emerged as a versatile class of compounds that, upon UV irradiation, generate highly reactive nitrile imine intermediates.[3]
This compound, also known as 2-cumyl-5-phenyltetrazole, is a specialized reagent within this class. The presence of the bulky, non-aromatic 2-phenylpropan-2-yl (cumyl) group at the N-2 position of the tetrazole ring influences its photophysical properties and the stability of the resulting nitrile imine, offering unique advantages in specific synthetic contexts. This guide will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application.
Mechanistic Rationale: The Photochemistry of 2,5-Disubstituted Tetrazoles
The synthetic utility of this compound is rooted in its photochemical lability. Upon absorption of ultraviolet (UV) light, the tetrazole ring undergoes a cycloreversion reaction, extruding a molecule of dinitrogen (N₂) to form a transient, high-energy nitrile imine intermediate.[4] This "photoclick chemistry" is a powerful method for generating 1,3-dipoles in situ.[5]
The generated nitrile imine is a highly reactive species that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles.[6] The most common and synthetically useful of these are reactions with alkenes to form fluorescent pyrazoline derivatives.[5] This transformation is characterized by its high efficiency, mild reaction conditions, and the formation of nitrogen gas as the only byproduct.[7]
Caption: Photoactivation of this compound.
The bulky cumyl group on the nitrogen atom of the resulting nitrile imine can play a significant role in directing the stereoselectivity of the cycloaddition and influencing the stability and reactivity of the intermediate.
Core Application: Photoinduced [3+2] Cycloaddition with Alkenes
The primary application of this compound is as a photoinducible partner in [3+2] cycloaddition reactions. This "photoclick" reaction is a powerful tool for forging new heterocyclic rings and has found applications in bioconjugation, materials science, and complex molecule synthesis.[2][6]
General Protocol for Photoinduced Tetrazole-Alkene Cycloaddition
The following is a representative protocol for the photoinduced cycloaddition of this compound with an alkene. It is based on established procedures for similar 2,5-disubstituted tetrazoles.[8] Researchers should optimize the reaction time and stoichiometry for their specific substrates.
Materials:
-
This compound
-
Alkene of choice
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Quartz reaction vessel
-
UV photoreactor (e.g., with a medium-pressure mercury lamp, typically emitting at 254 nm or 300 nm)
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and the alkene (1.0 - 5.0 equivalents) in the chosen anhydrous, degassed solvent. The concentration of the tetrazole is typically in the range of 0.01 to 0.1 M.
-
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the tetrazole.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting tetrazole. Reaction times can vary from minutes to several hours depending on the reactivity of the alkene and the quantum yield of the tetrazole.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting pyrazoline product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Quartz Vessel: Standard borosilicate glass absorbs a significant portion of the UV radiation required to excite the tetrazole. Quartz is transparent to a broader range of UV light, ensuring efficient photoactivation.
-
Degassing: Molecular oxygen is a known quencher of triplet excited states. Removing it from the reaction mixture is crucial for achieving high reaction efficiency.
-
Excess Alkene: Using an excess of the alkene trapping agent can improve the reaction rate and minimize potential side reactions of the highly reactive nitrile imine intermediate.
Substrate Scope and Considerations
The photoinduced cycloaddition is compatible with a wide range of alkenes. Electron-deficient alkenes, such as acrylates and maleimides, are often highly reactive dipolarophiles. Strained alkenes, like norbornene derivatives, also exhibit exceptional reactivity, which is particularly useful in biological applications.[8]
| Dipolarophile Type | Relative Reactivity | Notes |
| Electron-deficient Alkenes | High | Favorable frontier molecular orbital overlap. |
| Strained Alkenes | Very High | Ring strain enhances reactivity. |
| Unactivated Alkenes | Moderate | May require longer reaction times or higher concentrations. |
Synthesis of this compound
While commercially available from some suppliers, this compound can also be synthesized in the laboratory. The most common route involves the N-alkylation of 5-phenyl-1H-tetrazole.
Protocol for the Synthesis of 5-phenyl-1H-tetrazole
The precursor, 5-phenyl-1H-tetrazole, is typically synthesized via a [2+3] cycloaddition between benzonitrile and an azide source.[9]
Sources
- 1. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic deployment of specialized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole has emerged as a noteworthy scaffold, offering a unique combination of features that address several key challenges in medicinal chemistry. This guide provides an in-depth exploration of this compound, detailing its synthesis, the critical role of the 2-(2-phenylpropan-2-yl) group, and its application in the synthesis of bioactive molecules, supported by detailed protocols and mechanistic insights.
The Tetrazole Moiety: A Privileged Scaffold in Drug Design
The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[1][2] This structural mimicry allows for the replacement of a carboxylic acid, a group often associated with poor metabolic stability and pharmacokinetic properties, with a tetrazole ring that maintains similar acidity and hydrogen bonding capabilities but with enhanced lipophilicity and resistance to metabolic degradation.[2][3] The tetrazole moiety is a key component in numerous marketed drugs, including the antihypertensive agent losartan, underscoring its therapeutic relevance.[4]
The strategic importance of the tetrazole functional group lies in its ability to:
-
Act as a metabolically stable isostere for carboxylic acids.[3]
-
Improve pharmacokinetic profiles, including bioavailability and lipophilicity.[3]
-
Participate in crucial binding interactions with biological targets.
-
Serve as a versatile synthetic handle for further molecular elaboration.
The Role of the 2-(2-phenylpropan-2-yl) Group: A Bulwark for Strategic Synthesis
The N2-substitution of the tetrazole ring with a bulky 2-(2-phenylpropan-2-yl) group (commonly referred to as a cumyl group) is a deliberate and strategic choice in the design of this building block. This group serves as a removable protecting group, offering several advantages during multi-step synthetic sequences.
Key Advantages of the 2-(2-phenylpropan-2-yl) Protecting Group:
-
Steric Hindrance: The bulky nature of the cumyl group provides steric shielding of the tetrazole ring, preventing unwanted side reactions at the nitrogen atoms during subsequent synthetic transformations.
-
Enhanced Solubility: The lipophilic character of the 2-phenylpropan-2-yl moiety can improve the solubility of the tetrazole-containing intermediate in organic solvents commonly used in synthesis.
-
Controlled Reactivity: By masking one of the reactive nitrogen atoms, the protecting group allows for selective functionalization at other positions of the molecule.
-
Facile Cleavage: The cumyl group can be removed under specific conditions to unveil the NH-tetrazole, which is often the desired pharmacophore for biological activity. While specific protocols for cumyl group removal from tetrazoles are not abundantly found in readily available literature, the principles of cleaving bulky tertiary alkyl groups, often acid-labile, would apply. This is analogous to the deprotection of other bulky protecting groups like the trityl group, which can be removed under acidic conditions or via reductive methods.[5][6]
Synthesis of this compound: A Practical Protocol
The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods. A common and effective approach involves the N-alkylation of a pre-formed 5-substituted tetrazole. The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration and is often influenced by the reaction conditions and the nature of the alkylating agent.
Below is a representative protocol for the synthesis of the title compound, based on established principles of tetrazole alkylation.
Protocol: N2-Selective Alkylation of 5-Phenyl-1H-tetrazole
Materials:
-
5-Phenyl-1H-tetrazole
-
2-Chloro-2-phenylpropane (or 2-bromo-2-phenylpropane)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 2-chloro-2-phenylpropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as the major product.
Causality Behind Experimental Choices:
-
Base: Potassium or cesium carbonate is used to deprotonate the acidic proton of the tetrazole ring, generating the tetrazolate anion, which is the active nucleophile. Cesium carbonate is often preferred for its higher solubility and ability to promote N2-selectivity.
-
Solvent: DMF or acetonitrile are polar aprotic solvents that are suitable for SN2 reactions and can effectively dissolve the reactants.
-
Temperature: Heating is often necessary to drive the alkylation reaction to completion, especially with a sterically hindered electrophile like 2-chloro-2-phenylpropane.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆N₄ |
| Molecular Weight | 264.33 g/mol |
| CAS Number | 165670-57-5 |
| Appearance | White to off-white solid |
| Melting Point | 51 °C |
Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
A prime application for this building block is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[4] Many ARBs feature a biphenyl tetrazole moiety as a key pharmacophore responsible for binding to the AT₁ receptor. The synthesis of these complex molecules often requires a protected tetrazole intermediate to ensure the successful execution of cross-coupling reactions, such as the Suzuki coupling, to form the biphenyl core.
Experimental Workflow: Synthesis of an ARB Intermediate
The following workflow illustrates the strategic use of this compound in the synthesis of a key intermediate for an ARB.
Caption: Synthetic workflow for an ARB intermediate.
Protocol: Deprotection of the 2-(2-phenylpropan-2-yl) Group
Materials:
-
Protected Biphenyl Tetrazole Intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the protected biphenyl tetrazole intermediate (1.0 eq) in dichloromethane.
-
Acid Treatment: Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the deprotected ARB core structure.
Causality Behind Experimental Choices:
-
Acid: Trifluoroacetic acid is a strong acid that can effectively cleave the acid-labile cumyl group.
-
Solvent: Dichloromethane is a common solvent for this type of deprotection as it is relatively inert and dissolves both the starting material and the product.
-
Quenching: The reaction is quenched with a base to neutralize the excess acid and prevent potential side reactions.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, medicinally relevant molecules. The 2-(2-phenylpropan-2-yl) protecting group provides the necessary steric and electronic modulation to facilitate key synthetic transformations, while its facile removal unveils the desired tetrazole pharmacophore. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the use of such well-defined and versatile building blocks will undoubtedly play an increasingly important role in accelerating the drug discovery process. Future research in this area may focus on the development of even more efficient and orthogonal methods for the introduction and removal of the 2-(2-phenylpropan-2-yl) group, further expanding the synthetic utility of this valuable tool in the medicinal chemist's arsenal.
References
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
- Thieriet, N., Guibé, F., & Dangles, O. (2000). Protection of the amino group as N-allyloxycarbonyl (Alloc) derivative. Use of phenylsilane as an allyl acceptor for the palladium(0)-catalyzed deprotection. Tetrahedron Letters, 41(26), 5121-5125.
- Ramanathan, M., Wang, Y. H., & Liu, S. T. (2015). One-pot reactions for synthesis of 2, 5-disubstituted tetrazoles from aryldiazonium salts and amidines. Organic letters, 17(23), 5886-5889.
- Sharma, M. C., Kohli, D. V., & Sharma, S. (2011). Design, synthesis, and biological evaluation of AT1 angiotensin II receptor 2 substituted phenyl benzimidazole derivatives as antihypertensive agents. International Journal of ChemTech Research, 3(2), 639-648.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
- Duncton, M. A. (2011). Minireview: Palladium-catalyzed reactions in the synthesis of angiotensin II receptor antagonists. Current topics in medicinal chemistry, 11(11), 1335-1350.
- Yus, M., & Behloul, C. (2015). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. Synlett, 26(11), 1535-1538.
- Ostrovskii, V. A., Trifonov, R. E., & Popova, E. A. (2012). Medicinal chemistry of tetrazoles. Russian Chemical Bulletin, 61(4), 768-780.
- Verma, A., Joshi, S., & Singh, D. (2013). Tetrazole: a versatile and magnificent tool in medicinal chemistry. Journal of controlled release, 172(2), 543-571.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.
- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183.
- Wexler, R. R., Greenlee, W. J., Irvin, J. D., Goldberg, M. R., Prendergast, K., Smith, R. D., & Timmermans, P. B. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of medicinal chemistry, 39(3), 625-656.
- Behloul, C., Guijarro, D., & Yus, M. (2005). Reductive removal of the pivaloyl protecting group from tetrazoles by a naphthalene-catalyzed lithiation process. Tetrahedron, 61(40), 9319-9323.
- Yus, M., & Behloul, C. (2015). Trityl Group Deprotection from Tetrazoles. Synfacts, 11(07), 0732-0732.
- Liras, S., Allen, M. P., & Segelstein, B. E. (2001). A mild and efficient method for the deprotection of N-trityl tetrazoles.
- Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1 N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810-3816.
- Koren, A., & Gaponik, P. N. (1991). Selective N (2)-alkylation of tetrazoles by olefines. Chemistry of Heterocyclic Compounds, 27(9), 1036-1036.
- Behloul, C., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc, 2016(5), 238-248.
- El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2012). Experimental and computational studies on N-alkylation reaction of N-benzoyl 5-(aminomethyl) tetrazole. Molecules, 17(9), 10516-10527.
- Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
- Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 241-246.
Sources
- 1. Nonpeptide angiotensin II receptor antagonists: synthetic and computational chemistry of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1- yl]phenyl]methyl]imidazole derivatives and their in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. rua.ua.es [rua.ua.es]
Application Note & Protocol: Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Abstract
This document provides a comprehensive guide for the synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, a disubstituted tetrazole of interest in medicinal chemistry and materials science. Tetrazoles are recognized as important bioisosteres of carboxylic acids, and N-alkylation is a critical modification strategy to modulate their physicochemical properties.[1][2][3] This protocol details a robust, two-step synthetic route commencing with the formation of the 5-phenyl-1H-tetrazole precursor via a [3+2] cycloaddition, followed by a highly regioselective N2-alkylation using 2-phenyl-2-propanol under Brønsted acid catalysis. The rationale behind key experimental steps, safety considerations, and detailed characterization methods are discussed to ensure reproducibility and scientific integrity.
Introduction and Scientific Rationale
The tetrazole moiety is a privileged scaffold in drug discovery, largely due to its ability to act as a non-classical bioisostere of the carboxylic acid group.[1][2] This substitution can enhance metabolic stability, improve membrane permeability, and fine-tune the acidity of a molecule. The functionalization of the tetrazole ring, particularly through N-alkylation, yields two primary regioisomers: the N1 and N2 substituted products. The regiochemical outcome of this alkylation is pivotal, as the two isomers often exhibit distinct biological and physical properties.
The target molecule, this compound, incorporates a bulky tertiary alkyl group (2-phenylpropan-2-yl, or "cumyl") at the N2 position. Synthesizing this specific isomer requires a method that favors alkylation at the N2 nitrogen over the N1 position. While traditional methods using alkyl halides can produce mixtures of isomers[4], modern synthetic strategies offer superior control.
Two primary methods are considered for this transformation:
-
Mitsunobu Reaction: This protocol utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD). It is exceptionally effective for coupling sterically hindered secondary and tertiary alcohols with N-nucleophiles and generally favors the formation of the 2-substituted tetrazole isomer.[1][5][6]
-
Acid-Catalyzed Alkylation: This method involves the direct reaction of the tetrazole with an alcohol in the presence of a strong acid. For tertiary alcohols like 2-phenyl-2-propanol, the acid facilitates the formation of a stable tertiary carbocation, which then acts as the electrophile. This pathway has been shown to be highly selective for the N2 position of the tetrazole ring.[7]
This guide will present a detailed protocol based on the acid-catalyzed alkylation method, which is highly efficient, atom-economical, and avoids the generation of stoichiometric phosphine oxide byproducts associated with the Mitsunobu reaction.[7] The synthesis begins with the well-established preparation of 5-phenyl-1H-tetrazole from benzonitrile.[8][9]
Overall Synthetic Workflow
The synthesis is performed in two distinct stages as illustrated below. First, the tetrazole ring is constructed from benzonitrile. Second, the resulting 5-phenyl-1H-tetrazole is selectively alkylated to yield the final product.
Caption: Two-stage synthesis of the target compound.
Experimental Protocols
Safety Precaution: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic hydrazoic acid gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Part A: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is adapted from established literature procedures for the synthesis of 5-substituted tetrazoles.[8][9]
Materials & Reagents:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (10.3 g, 100 mmol, 1.0 eq.).
-
Add 50 mL of DMF to dissolve the benzonitrile.
-
Carefully add sodium azide (7.8 g, 120 mmol, 1.2 eq.) and ammonium chloride (6.4 g, 120 mmol, 1.2 eq.) to the solution.
-
Heat the reaction mixture to 100°C and stir vigorously for 5-7 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature. Filter off the inorganic salts (sodium chloride) and wash the solid with a small amount of DMF.
-
Remove the DMF from the filtrate under reduced pressure (vacuum distillation).
-
Dissolve the solid residue in approximately 100 mL of warm water.
-
Carefully acidify the aqueous solution with concentrated HCl to a pH < 2. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline product, 5-phenyl-1H-tetrazole, by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum. The product is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
This protocol employs a Brønsted acid-catalyzed alkylation, which is highly regioselective for the N2 position.[7]
Materials & Reagents:
-
5-Phenyl-1H-tetrazole (from Part A)
-
2-Phenyl-2-propanol (Cumyl alcohol)
-
Tetrafluoroboric acid (HBF₄, ~48% in H₂O)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1H-tetrazole (53.7 mg, 0.37 mmol, 1.0 eq.) and 2-phenyl-2-propanol (50 mg, 0.37 mmol, 1.0 eq.) in anhydrous 1,2-dichloroethane (0.9 mL to make a 0.4 M solution).
-
Catalyst Addition: Add a catalytic amount of aqueous HBF₄ (1.2 µL, 0.018 mmol, 5 mol%) to the stirring solution. The use of an acid catalyst facilitates the formation of the stable cumyl carbocation, the key electrophilic intermediate.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting 5-phenyl-1H-tetrazole is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Mechanistic Insight: Acid-Catalyzed N2-Alkylation
The high regioselectivity for the N2 isomer is a direct consequence of the reaction mechanism under acidic conditions. The tertiary alcohol is first protonated by HBF₄, followed by the loss of water to generate a resonance-stabilized tertiary carbocation (the cumyl cation). This electrophile is then attacked by the nucleophilic tetrazole ring. The N2 atom is generally considered the most nucleophilic site in the neutral tetrazole, leading to the preferential formation of the 2,5-disubstituted product.
Caption: Proposed mechanism for acid-catalyzed N2-alkylation.
Data Summary and Characterization
Table 1: Reagent Quantities and Expected Yield
| Step | Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Expected Yield |
| A | Benzonitrile | 103.12 | 10.3 g | 1.0 | 85-95% |
| Sodium Azide | 65.01 | 7.8 g | 1.2 | ||
| Ammonium Chloride | 53.49 | 6.4 g | 1.2 | ||
| B | 5-Phenyl-1H-tetrazole | 146.15 | 53.7 mg | 1.0 | 70-85% |
| 2-Phenyl-2-propanol | 136.19 | 50.0 mg | 1.0 | ||
| HBF₄ (48% aq.) | 87.81 | 1.2 µL | 0.05 |
Product Characterization:
The final product, this compound, should be characterized to confirm its identity and purity.
-
Chemical Name: 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole[10]
-
CAS Number: 165670-57-5[10]
-
Molecular Formula: C₁₆H₁₆N₄[10]
-
Molecular Weight: 264.33 g/mol [10]
-
Appearance: White solid or crystalline powder.
-
Melting Point: ~51°C[10]
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both phenyl rings and a distinct singlet for the methyl groups of the cumyl substituent. The absence of the broad N-H proton signal from the starting material is a key indicator of successful alkylation.
-
¹³C NMR: The spectrum will confirm the presence of all 16 carbon atoms with appropriate chemical shifts for the aromatic, quaternary, and methyl carbons.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 265.14.
-
Infrared (IR) Spectroscopy: The spectrum should lack the broad N-H stretching band present in the starting tetrazole (typically ~3000-3400 cm⁻¹) and show characteristic C-H and C=C aromatic stretches.
The combination of these analytical techniques provides a self-validating system to confirm the successful synthesis and purification of the target compound.[2][11][12]
References
- D. L. Hughes. The Mitsunobu Reaction. Organic Reactions.
- Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Russian Journal of General Chemistry.
- Alkylation of Tetrazoles Using Mitsunobu Conditions.
- 5-Phenyltetrazole | 18039-42-4. ChemicalBook.
- Preparation of 5-phenyltetrazole. PrepChem.com.
- Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
- Synthetic method for 5-phenyltetrazole.
- Mitsunobu and Related Reactions: Advances and Applic
- Alkylation of Tetrazoles Using Mitsunobu Conditions. OUCI.
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. McMaster University.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ScienceDirect.
- Theoretical and experimental 1H, 13C and 15N NMR studies of N-alkylation of substituted tetrazolo[1,5-a]pyridines. PubMed.
- An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
- Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. HETEROCYCLES.
- Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents.
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)
- 5-Phenyl-2H-tetrazole. Chem-Impex.
- Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles.
- 2-Substituted and 2,5-Disubstituted Tetrazoles | Request PDF.
- 2H-Tetrazole synthesis. Organic Chemistry Portal.
- This compound. Echemi.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
- Selective N(2)-alkylation of tetrazoles by olefines. Semantic Scholar.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Theoretical and experimental 1H, 13C and 15N NMR studies of N-alkylation of substituted tetrazolo[1,5-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Materials Science: A Dual-Function Additive for Polymer Foaming
Introduction
In the realm of polymer science, the development of multifunctional additives that can streamline manufacturing processes and impart unique properties to materials is a significant area of research. 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is a unique molecule that holds considerable promise as a dual-function additive in polymer processing. Its chemical architecture, featuring a thermally labile 2-phenylpropan-2-yl (cumyl) group and a nitrogen-rich tetrazole ring, suggests its potential to act simultaneously as a thermal initiator for radical polymerization and a chemical blowing agent for creating foamed polymer structures. This application note provides a comprehensive overview of the scientific principles, experimental protocols, and potential applications of this compound in materials science.
The tetrazole moiety is known for its high nitrogen content and its tendency to release nitrogen gas (N₂) upon thermal decomposition, a desirable characteristic for a chemical blowing agent.[1] The cumyl group, on the other hand, is a well-established precursor for generating free radicals upon heating, making it a suitable component for initiating polymerization.[2] The combination of these two functionalities in a single molecule presents an elegant solution for the production of lightweight, cellular polymer foams in a single step.
Proposed Mechanism of Action: A Dual-Function Cascade
The utility of this compound as a dual-function additive is predicated on its thermal decomposition pathway. Upon heating to a critical temperature, the molecule is proposed to undergo a two-step decomposition cascade:
-
Initiation: The initial and rate-determining step is the homolytic cleavage of the carbon-nitrogen bond between the tetrazole ring and the bulky cumyl group. This generates a stable cumyl radical (a polymerization initiator) and a 5-phenyl-2H-tetrazol-2-yl radical.
-
Blowing: The 5-phenyl-2H-tetrazol-2-yl radical is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (N₂), which acts as the blowing agent to create the foam structure. This decomposition also yields a phenyl radical.
The generated cumyl and phenyl radicals can then initiate the polymerization of a suitable monomer, such as styrene or methyl methacrylate, leading to the formation of a polymer matrix around the in-situ generated nitrogen gas bubbles.
Caption: Proposed thermal decomposition pathway of this compound.
Application in Polymer Foaming
The simultaneous initiation of polymerization and generation of a blowing agent makes this compound an attractive candidate for the production of polymer foams. This single-component system offers several advantages over traditional two-component (initiator and separate blowing agent) systems:
-
Process Simplification: Eliminates the need for separate handling and metering of a blowing agent.
-
Homogeneous Nucleation: The in-situ generation of nitrogen gas can lead to a more uniform distribution of smaller bubbles, resulting in a finer and more consistent cell structure in the foam.
-
Controlled Foaming: The decomposition temperature of the molecule dictates both the initiation of polymerization and the onset of foaming, allowing for precise control over the foaming process.
This dual-functionality is particularly advantageous in processes like bulk or suspension polymerization where the creation of a foamed product is desired directly from the monomer.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of 2,5-disubstituted tetrazoles.[3]
Materials:
-
5-Phenyl-1H-tetrazole
-
2-Chloro-2-phenylpropane (Cumyl chloride)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add 2-chloro-2-phenylpropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Bulk Polymerization and Foaming of Styrene
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound
-
Reaction vessel with a nitrogen inlet and outlet
-
Heating mantle with temperature control
Procedure:
-
Add styrene monomer to the reaction vessel.
-
Add the desired amount of this compound (e.g., 1-5 wt% relative to the monomer).
-
Purge the system with nitrogen for 15 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C, to be determined by thermal analysis of the initiator).
-
Maintain the temperature and stir for the desired reaction time (e.g., 4-8 hours). The viscosity of the mixture will increase as polymerization proceeds, and foaming will be observed.
-
Cool the reaction vessel to room temperature.
-
The resulting foamed polystyrene can be removed from the vessel.
Characterization of Foamed Polymer
The properties of the resulting foamed polymer should be thoroughly characterized to evaluate the effectiveness of the dual-function additive.
| Property | Characterization Technique | Expected Outcome |
| Foam Density | Gravimetric analysis (mass/volume) | Lower density compared to the solid polymer. |
| Cell Morphology | Scanning Electron Microscopy (SEM) | Uniform, closed-cell structure. Cell size and distribution can be analyzed. |
| Polymer Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number average (Mn), weight average (Mw), and polydispersity index (PDI) of the polystyrene matrix. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg) of the foamed polymer and its thermal stability. |
Workflow Diagram
Caption: Overall workflow from synthesis to characterization.
Conclusion
This compound represents a novel and promising multifunctional additive for polymer science. Its unique ability to act as both a thermal initiator and a chemical blowing agent offers a streamlined and efficient route to the production of polymer foams. The proposed mechanisms and protocols in this application note provide a solid foundation for researchers and scientists to explore the full potential of this compound in the development of advanced porous materials. Further investigation into its decomposition kinetics and optimization of its use in various polymer systems will undoubtedly expand its applications in materials science.
References
- Chemours. Vazo™ Free Radical Initiators for Polymeric Foam Production. [Link]
- Google Patents.
- AVESİS. Synthesis of some 2-alkyl-5-(4-vinylphenyl)
- ResearchGate. nitrogen-free monomers for foam ceramic products made by the gelcasting method. [Link]
- National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
- ResearchGate.
- ResearchGate. Nitrogen-Based Ecofriendly Flame Retardants for Polyurethane Foams. [Link]
- CORE.
- MDPI.
- ResearchGate. Synthesis of some 2-alkyl-5-(4-vinylphenyl)
- RSC Publishing. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
- MDPI. Recent Trends of Foaming in Polymer Processing: A Review. [Link]
- National Institutes of Health.
- ResearchGate. Decomposition products of tetrazoles. [Link]
- ACS Publications. Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
- CNKI. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. [Link]
- YouTube. How Do Blowing Agents Work In Step-growth Polymer Foam Production?. [Link]
- MDPI. Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. [Link]
- CORE. THERMAL DECOMPOSITION OF BENZYL RADICAL VIA MULTIPLE ACTIVE PATHWAYS GRANT BUCKINGHAM, Department of Chemistry and Biochemistry,. [Link]
- eScholarship.org. UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. [Link]
- National Institutes of Health.
Sources
Application Notes and Protocols for the Synthesis and Reactions of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Introduction
Tetrazole derivatives are a cornerstone in medicinal chemistry and drug development, frequently serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] The specific compound, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, incorporates a bulky tertiary alkyl group (2-phenylpropan-2-yl, commonly known as cumyl) at the N2 position of the tetrazole ring. This structural feature can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological targets. This guide provides a comprehensive overview of the experimental setup for the synthesis and potential reactions of this compound, aimed at researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of the precursor, 5-phenyl-1H-tetrazole, via a [3+2] cycloaddition reaction.
-
Step 2: Regioselective N2-alkylation of 5-phenyl-1H-tetrazole with a 2-phenylpropan-2-yl (cumyl) source.
This approach allows for the efficient construction of the tetrazole core followed by the strategic introduction of the bulky substituent.
Part 1: Synthesis of 5-Phenyl-1H-tetrazole
The formation of the 5-substituted-1H-tetrazole ring is a well-established transformation, most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide source.[1][3] Several catalytic systems can be employed for this reaction, each with its own advantages in terms of reaction conditions, safety, and yield.
Protocol 1.1: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole
This method is a robust and widely used procedure for the synthesis of 5-substituted-1H-tetrazoles.
Causality of Experimental Choices:
-
Zinc Bromide (ZnBr₂): Acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide ion.
-
Sodium Azide (NaN₃): Serves as the source of the azide anion.
-
Ammonium Chloride (NH₄Cl): Acts as a proton source to facilitate the final protonation of the tetrazole ring.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (5.15 g, 50 mmol), sodium azide (3.58 g, 55 mmol), and ammonium chloride (2.94 g, 55 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 2-3 with 6M hydrochloric acid (HCl). This will precipitate the 5-phenyl-1H-tetrazole.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure 5-phenyl-1H-tetrazole as a white crystalline solid.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Melting Point (°C) |
| Benzonitrile | 103.12 | 50 | - | - |
| Sodium Azide | 65.01 | 55 | - | - |
| Ammonium Chloride | 53.49 | 55 | - | - |
| 5-Phenyl-1H-tetrazole | 146.15 | - | Typically >85% | 214-216 |
Workflow Diagram:
Sources
Application Note: A Framework for the Preclinical Development of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole as a Novel Anti-inflammatory Agent
Abstract
The tetrazole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its unique physicochemical properties that allow it to act as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3][4] This characteristic has led to its incorporation into numerous FDA-approved drugs.[5] This application note presents a comprehensive framework for the initial preclinical evaluation of a novel compound, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. We hypothesize that the specific substitution pattern of this molecule—a phenyl group at the 5-position and a bulky 2-phenylpropan-2-yl group at the 2-position—may confer high selectivity and potency against key targets in the inflammatory cascade. This guide provides detailed, field-proven protocols for researchers to systematically investigate its potential as a next-generation anti-inflammatory therapeutic, progressing from initial synthesis and characterization through a cascade of in vitro mechanistic assays and culminating in in vivo proof-of-concept studies.
Introduction: The Scientific Rationale
Inflammatory conditions are a leading cause of morbidity worldwide, and the demand for safer, more effective treatments is persistent.[6] A primary strategy in anti-inflammatory drug design has been the selective inhibition of cyclooxygenase-2 (COX-2) to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Concurrently, targeting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) represents another validated and highly successful therapeutic avenue.[7]
Tetrazole derivatives have shown significant promise as anti-inflammatory agents.[2][8][9] Their unique electronic and structural properties can enhance metabolic stability and improve pharmacokinetic profiles.[1][3] The subject of this guide, this compound, is a novel 2,5-disubstituted tetrazole. The rationale for its investigation is twofold:
-
Bioisosterism and Stability : The tetrazole ring acts as a bioisostere of the carboxylic acid moiety found in many traditional NSAIDs, potentially improving oral bioavailability and metabolic half-life.[2]
-
Structural Novelty : The 2-phenylpropan-2-yl (cumyl) group is a bulky, lipophilic substituent. In drug design, such groups can enhance binding affinity and selectivity by occupying specific hydrophobic pockets within a target enzyme's active site, such as the secondary pocket in COX-2.
This document outlines a logical, stepwise workflow to rigorously evaluate this compound's therapeutic potential, ensuring that each experimental stage provides a clear go/no-go decision point for further development.
Synthesis and Physicochemical Characterization
The first step in evaluating any novel compound is to establish a reliable synthetic route and confirm the identity and purity of the resulting material. This is the foundation of trustworthy and reproducible biological data.
Protocol 2.1: Synthesis of this compound
The synthesis of 2,5-disubstituted tetrazoles can be achieved through several methods.[10][11] A robust approach involves the N-alkylation of a pre-formed 5-substituted tetrazole.
Causality : This two-step approach is often preferred over multi-component reactions for its regioselectivity and cleaner reaction profiles. Starting with the commercially available 5-phenyl-1H-tetrazole ensures the correct placement of the phenyl group. The subsequent N-alkylation with 2-chloro-2-phenylpropane is a standard and well-documented transformation.
Step-by-Step Methodology:
-
Step A: Synthesis of 5-Phenyl-1H-tetrazole : This starting material can be synthesized via a [3+2] cycloaddition reaction between benzonitrile and sodium azide.[12][13] (Alternatively, it is commercially available).
-
Step B: N-Alkylation : a. To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes to form the tetrazolate anion. c. Add 2-chloro-2-phenylpropane (1.2 eq) dropwise to the suspension. d. Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours). e. Upon completion, cool the reaction to room temperature, pour it into ice water, and extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel to yield this compound as a pure compound.
Protocol 2.2: Structural and Purity Confirmation
Causality : It is critical to confirm that the correct isomer (2-substituted vs. 1-substituted) has been synthesized and that the material is of high purity (>95%) for biological testing. Each analytical technique provides orthogonal, confirmatory data.
-
NMR Spectroscopy (¹H and ¹³C) : Confirm the covalent structure, including the regiochemistry of alkylation. The chemical shifts of the tetrazole carbon and the protons on the alkyl group will be distinct for the 1- and 2-isomers.
-
Mass Spectrometry (HRMS) : Determine the exact mass of the compound to confirm its elemental composition.
-
Purity Analysis (HPLC) : Quantify the purity of the final compound using a suitable High-Performance Liquid Chromatography method with UV detection.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 278.35 g/mol | Influences diffusion and absorption; below 500 Da is favorable. |
| LogP | ~4.2 | Indicates high lipophilicity, affecting solubility and membrane permeability.[1] |
| pKa | ~4.5-5.0 | The tetrazole ring is weakly acidic, similar to a carboxylic acid.[13] |
| H-Bond Acceptors | 4 | Influences solubility and receptor binding interactions.[2] |
In Vitro Evaluation: Mechanism of Action and Potency
The in vitro assay cascade is designed to efficiently screen the compound, determine its primary mechanism of action, and establish its potency and selectivity before committing to more complex in vivo models.[6][14]
Protocol 3.1: COX-1 and COX-2 Enzymatic Inhibition Assay
Causality : This is the primary screen to test the hypothesis that the compound functions as a selective COX-2 inhibitor. Running assays for both isozymes in parallel is mandatory to determine the selectivity index (SI), a critical parameter for predicting potential gastrointestinal safety. A higher SI (IC50 COX-1 / IC50 COX-2) is desirable.
Step-by-Step Methodology:
-
Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701050) which measures the peroxidase activity of COX.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration range spanning from 1 nM to 100 µM.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5 minutes.
-
Calculate the reaction rates and determine the percent inhibition for each concentration.
-
Use non-linear regression analysis to calculate the IC50 values for both enzymes.
Protocol 3.2: Cytokine Release in LPS-Stimulated Macrophages
Causality : This cell-based assay validates the anti-inflammatory effect in a more biologically relevant context. Lipopolysaccharide (LPS) is a potent immune stimulator that induces a robust inflammatory response in macrophages, including the release of TNF-α and IL-6.[7] Inhibition of this release demonstrates activity beyond simple enzyme inhibition.
Step-by-Step Methodology:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Plot the cytokine concentrations against the compound concentration and calculate IC50 values.
Protocol 3.3: Cytotoxicity Assessment
Causality : This is a crucial self-validating step. It ensures that the observed reduction in cytokine levels or enzyme activity is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Step-by-Step Methodology:
-
Seed RAW 264.7 cells in a 96-well plate as in Protocol 3.2.
-
Treat the cells with the same concentration range of the test compound used in the cytokine assay, but do not add LPS.
-
Incubate for 24 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at ~570 nm.
-
Calculate the 50% cytotoxic concentration (CC50). A high CC50 relative to the anti-inflammatory IC50 indicates a good therapeutic window.
Table 2: Hypothetical In Vitro Activity Summary
| Assay | Test Compound IC50/CC50 | Celecoxib (Control) | Parameter Calculated |
| COX-1 Inhibition | > 50 µM | 15 µM | IC50 |
| COX-2 Inhibition | 0.25 µM | 0.05 µM | IC50 |
| TNF-α Release | 0.8 µM | 1.2 µM | IC50 |
| IL-6 Release | 1.1 µM | 1.5 µM | IC50 |
| Cytotoxicity (RAW 264.7) | > 100 µM | > 100 µM | CC50 |
| Derived Value | > 200 | 300 | COX-2 Selectivity Index |
| Derived Value | > 125 | > 83 | Therapeutic Index (CC50/IC50 TNF-α) |
In Vivo Proof-of-Concept: Efficacy in Disease Models
Positive in vitro data (i.e., high potency, selectivity, and low cytotoxicity) provides a strong rationale for progressing to in vivo models.[15] These models are essential to demonstrate that the compound is effective in a complex biological system. The choice of model should be directly related to the in vitro findings.[6][16]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Causality : This is a classic, robust, and well-validated model of acute inflammation that is highly dependent on prostaglandins (produced by COX) and other inflammatory mediators.[14][15][17] It is an excellent first in vivo test to see if the compound's in vitro COX-2 inhibition translates to a functional anti-inflammatory effect.
Step-by-Step Methodology:
-
Acclimate male Wistar or Sprague-Dawley rats (180-200g) for at least one week.
-
Group the animals (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 5 mg/kg), and Test Compound at 3-4 dose levels (e.g., 3, 10, 30 mg/kg).
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (t=0) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 3: Hypothetical Paw Edema Inhibition Data (at 3 hours)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Test Compound | 3 | 0.58 ± 0.06 | 31.8% |
| Test Compound | 10 | 0.39 ± 0.05 | 54.1% |
| Test Compound | 30 | 0.24 ± 0.04 | 71.8% |
| Indomethacin | 5 | 0.31 ± 0.05 | 63.5% |
Future Directions: Pharmacokinetics and Lead Optimization
The successful demonstration of in vivo efficacy is a major milestone. However, a comprehensive drug development program must also consider the compound's pharmacokinetic (PK) profile. The tetrazole moiety is often incorporated to enhance properties like metabolic stability and oral bioavailability.[1]
Next Steps:
-
In Vitro ADME: Conduct assays to assess metabolic stability (liver microsome assay), cell permeability (Caco-2 assay), and plasma protein binding.
-
PK Studies: Perform a preliminary pharmacokinetic study in rodents to determine key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).
-
Lead Optimization: If the lead compound shows promise but has liabilities (e.g., poor solubility, rapid metabolism), the data gathered provides a rational basis for synthetic modifications to improve its drug-like properties.
Conclusion
This application note provides a structured, multi-stage protocol for the initial evaluation of this compound as a potential anti-inflammatory drug. By following a logical progression from verifiable synthesis to a cascade of in vitro assays and targeted in vivo models, researchers can efficiently and cost-effectively assess the compound's therapeutic potential. This framework emphasizes the importance of understanding the causality behind each experimental choice, ensuring that the generated data is robust, reproducible, and provides a solid foundation for further drug development efforts.
References
- Get-access, I. A. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE - IRJMETS. IRJMETS.
- Salehi, B., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
- (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
- (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
- (2025). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate.
- (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.
- (n.d.). Tetrazole derivatives possessing devised important pharmacological properties.
- Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed.
- Ahamed, A., et al. (2018). IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega.
- (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
- (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PMC.
- (n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher.
- (2025). Biologically active compounds and drugs in the tetrazole series. ResearchGate.
- (2024). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
- (2025). Drugs in the Tetrazole Series. ResearchGate.
- (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.
- (n.d.). 5-Phenyl-2H-tetrazole. Chem-Impex.
- (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate.
- (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. PubMed.
- (n.d.). Mechanism of action of tetrazole‐derived anticancer agents. ResearchGate.
- (2025). The Versatility of Tetrazole Derivatives in Pharmaceutical Synthesis.
- (n.d.). Tetrazoles: Synthesis and Biological Activity. ResearchGate.
- (2025). (PDF) Biological activities importance of Tetrazole derivatives. ResearchGate.
- (n.d.). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
- (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed.
- (n.d.). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes.
Sources
- 1. irjmets.com [irjmets.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. mdpi.com [mdpi.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Evaluation of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole as a Novel Anti-Inflammatory Agent
Introduction: The Rationale for Tetrazole-Based Anti-Inflammatory Drug Design
The landscape of anti-inflammatory therapeutics has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. However, the chronic use of traditional NSAIDs is often associated with significant gastrointestinal and cardiovascular side effects. This has propelled the search for novel anti-inflammatory agents with improved safety profiles. The tetrazole moiety has emerged as a promising pharmacophore in medicinal chemistry. Functioning as a bioisostere for the carboxylic acid group—a common feature in many NSAIDs—the tetrazole ring offers similar physicochemical properties with potentially reduced acidity, which may contribute to a better gastric tolerance.[1] This document provides a detailed guide for the synthesis and pharmacological evaluation of a specific tetrazole derivative, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, as a potential anti-inflammatory agent.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process. The initial step involves the formation of the 5-phenyltetrazole core through a [3+2] cycloaddition reaction between benzonitrile and an azide source.[2][3] The subsequent step is the selective N-alkylation of the 5-phenyltetrazole with a suitable alkylating agent to introduce the 2-phenylpropan-2-yl group at the N2 position of the tetrazole ring.[1][4]
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol is based on the well-established cycloaddition reaction between nitriles and azides.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1 equivalent), sodium azide (1.2 equivalents), and a Lewis acid catalyst such as zinc chloride (0.5 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the 5-phenyl-1H-tetrazole.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
The alkylation of 5-phenyltetrazole can yield both N1 and N2 isomers. The N2 isomer is often favored, and chromatographic separation may be necessary.[4][7]
-
Reaction Setup: To a solution of 5-phenyl-1H-tetrazole (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add 2-phenylpropan-2-yl chloride (cumyl chloride) (1.1 equivalents) dropwise.
-
Reaction Conditions: Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting residue, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound. Characterization of the final product should be performed using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Anti-Inflammatory Evaluation
The initial screening of the anti-inflammatory potential of the synthesized compound will be conducted through a series of in vitro assays targeting key enzymes and cellular pathways involved in inflammation.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the two main isoforms of the COX enzyme.[8][9][10][11]
-
Reagents and Materials: COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), heme (cofactor), Tris-HCl buffer, and a colorimetric COX inhibitor screening kit.
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound (dissolved in DMSO and diluted with buffer) or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for both).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction with a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin produced using an enzyme immunoassay (EIA) or by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.[12][13][14]
-
Reagents and Materials: Soybean lipoxygenase (Type V), linoleic acid (substrate), borate buffer (pH 9.0), and a UV-Vis spectrophotometer.
-
Assay Procedure:
-
In a cuvette or 96-well UV-transparent plate, pre-incubate the 5-LOX enzyme with various concentrations of the test compound for 5 minutes at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the change in absorbance at 234 nm for 3-5 minutes. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition compared to the control (enzyme and substrate without inhibitor). Calculate the IC50 value as described for the COX assay.
Protocol 5: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.[15][16][17][18]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[16]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC50 value. A concurrent MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.
| In Vitro Assay | Target | Purpose | Typical Positive Control |
| COX Inhibition | COX-1 & COX-2 Enzymes | To assess direct inhibition of prostaglandin synthesis pathways | Indomethacin, Celecoxib |
| 5-LOX Inhibition | 5-Lipoxygenase Enzyme | To assess direct inhibition of leukotriene synthesis pathway | Quercetin, Zileuton |
| NO Production | iNOS in Macrophages | To evaluate inhibition of a key inflammatory mediator in a cellular context | L-NAME, Dexamethasone |
In Vivo Anti-Inflammatory and Analgesic Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating acute inflammation.[19][20][21][22][23]
-
Animals: Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Administer the test compound or vehicle (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection. The positive control is typically a standard NSAID like indomethacin or diclofenac.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[21]
-
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 7: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.[24][25][26][27][28]
-
Animals: Swiss albino mice (20-25g).
-
Procedure:
-
Divide the mice into groups as in the paw edema model.
-
Administer the test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) orally 30 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.
-
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the synthesis and systematic evaluation of this compound as a potential anti-inflammatory agent. Positive results from these studies, particularly a high COX-2 selectivity index and significant in vivo efficacy with a favorable safety profile, would warrant further investigation. Subsequent studies could include elucidating the precise mechanism of action, exploring other models of chronic inflammation, and conducting detailed pharmacokinetic and toxicological profiling to fully characterize its potential as a therapeutic candidate.
References
- Jie, W., et al. (2007). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications.
- Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry.
- Organic Chemistry Portal (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal.
- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
- Ahmad, S. (2019). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. McMaster University.
- Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.
- Morris, C. (2010). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology.
- Fadnavis, N. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? ResearchGate.
- National Cancer Institute (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute.
- Tsai, C. C., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Fundamental & Clinical Pharmacology.
- Al-Salahi, R., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
- Das, A., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
- Chen, Y. J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Inflammation.
- Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
- Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
- Selinsky, B. S., et al. (2001). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- Jantan, I., et al. (2008). Lipoxygenase inhibiting activity of some Malaysian plants. Pharmaceutical Biology.
- Khan, I., et al. (2015). Evaluation of in vitro lipoxygenase Inhibition and Antioxidant Activity of Polyherbal Formulation Entoban. RADS Journal of Pharmacy and Pharmaceutical Sciences.
- Lo, Y. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.
- ResearchGate (n.d.). Percent analgesic activity (peripheral, writhing test). ResearchGate.
- Heller, A. R., et al. (2005). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.
- Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy.
- Expharm (2022). Analgesic Activity: From Writhing to Inhibition Calculation. YouTube.
- Sharma, A., et al. (2024). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Clinical and Diagnostic Research.
- Wibowo, A., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.
- Tesfaye, R., et al. (2020). Evaluation of Analgesic and Anti-inflammatory Potential of 80% Methanol Leaf Extract of Otostegia integrifolia Benth (Lamiaceae). Journal of Inflammation Research.
- Pithayanukul, P., et al. (2009). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Thai Science.
- Imanzadeh, G., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Phosphorus, Sulfur, and Silicon and the Related Elements.
- MySkinRecipes (n.d.). This compound. MySkinRecipes.
- Bakr, R. B. (2020). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Egyptian Journal of Chemistry.
- de Fátima, A., et al. (2016). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry.
- Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free. Journal of Sulfur Chemistry.
- Legrand, F., et al. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
- PubChem (n.d.). 2-Methyl-5-phenyl-2H-tetrazole. PubChem.
Sources
- 1. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. academicjournals.org [academicjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jkb.ub.ac.id [jkb.ub.ac.id]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. saspublishers.com [saspublishers.com]
- 26. youtube.com [youtube.com]
- 27. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 28. dovepress.com [dovepress.com]
Application Notes & Protocols: Synthesis of Novel Anticancer Agents Utilizing a 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amides.[1] This guide provides a comprehensive framework for the synthesis of novel anticancer agents starting from 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole . The strategic use of the cumyl (2-phenylpropan-2-yl) group as a protecting element for the N2 position of the tetrazole ring allows for selective functionalization of the C5-phenyl ring. This application note will detail a synthetic pathway to generate potent combretastatin A-4 analogues, a class of microtubule-targeting anticancer agents.[1][2] We will explore the rationale behind the synthetic strategy, provide detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling and protecting group cleavage, and discuss the anticipated biological evaluation of the synthesized compounds.
Introduction: The Strategic Advantage of the Tetrazole Scaffold in Oncology
Tetrazole-containing compounds have emerged as a privileged scaffold in the discovery of new anticancer agents.[3] Their intrinsic properties, such as resistance to metabolic degradation and the ability to participate in crucial hydrogen bonding interactions, make them ideal candidates for drug design.[4] The 2,5-disubstituted tetrazole core, in particular, offers a versatile platform for creating structurally diverse molecules with a wide range of biological activities.
This guide focuses on a synthetic approach that leverages the This compound scaffold. The cumyl group serves as a robust, sterically bulky protecting group for one of the nitrogen atoms in the tetrazole ring. This protection strategy is pivotal as it directs subsequent chemical modifications to the C5-phenyl ring, preventing unwanted side reactions on the tetrazole core itself. Our synthetic target is a series of combretastatin A-4 analogues, known for their potent inhibition of tubulin polymerization, a validated target in cancer therapy.[2][5]
The Synthetic Blueprint: A Two-Stage Approach
Our synthetic strategy is logically divided into two key stages:
-
Stage 1: Functionalization of the C5-Phenyl Ring via Palladium-Catalyzed Cross-Coupling. This stage involves the introduction of a second aromatic ring system onto the 5-phenyl-tetrazole core. This is achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][6]
-
Stage 2: Deprotection of the N2-Cumyl Group. The final step involves the removal of the cumyl protecting group to unveil the N-H tetrazole, a functional group often crucial for biological activity. This is typically achieved under acidic conditions.
Experimental Protocols
Stage 1: Synthesis of 2-(2-Phenylpropan-2-yl)-5-(4'-(trimethoxyphenyl)phenyl)-2H-tetrazole (A Combretastatin Analogue Intermediate)
This protocol details the synthesis of a key intermediate, where a 3,4,5-trimethoxyphenyl group, a common feature in potent combretastatin analogues, is introduced.
Step 1: Bromination of this compound
-
Rationale: To introduce a handle for the subsequent cross-coupling reaction, the 5-phenyl ring is first brominated. The para-position is the most likely site of bromination due to steric hindrance from the tetrazole ring.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-bromophenyl)-2-(2-phenylpropan-2-yl)-2H-tetrazole .
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a robust method for forming a biaryl linkage. A palladium catalyst is used to couple the brominated tetrazole derivative with a boronic acid.[7]
-
Protocol:
-
To a reaction vessel, add 5-(4-bromophenyl)-2-(2-phenylpropan-2-yl)-2H-tetrazole (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired intermediate.
-
Stage 2: Deprotection of the N2-Cumyl Group
-
Rationale: The cumyl group is an acid-labile protecting group. Treatment with a strong acid will cleave the cumyl cation, which is stabilized by the adjacent phenyl ring, to yield the free N-H tetrazole. While specific literature on cumyl deprotection from tetrazoles is scarce, methods for cleaving similar bulky groups like trityl often employ acidic conditions.[8]
-
Protocol:
-
Dissolve the N2-cumyl protected tetrazole intermediate from Stage 1 in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add a strong acid such as trifluoroacetic acid (TFA) (e.g., 10-50% v/v in DCM) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation and Expected Outcomes
The synthesized compounds should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
| Compound | Starting Material | Key Reagents | Expected Yield (%) |
| 5-(4-bromophenyl)-2-(2-phenylpropan-2-yl)-2H-tetrazole | This compound | N-Bromosuccinimide | 80-90 |
| N2-Cumyl Protected Combretastatin Analogue | 5-(4-bromophenyl)-2-(2-phenylpropan-2-yl)-2H-tetrazole | 3,4,5-trimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 60-80 |
| Final Combretastatin Analogue (Deprotected) | N2-Cumyl Protected Combretastatin Analogue | Trifluoroacetic Acid | 70-90 |
The anticancer activity of the final compounds should be evaluated in vitro against a panel of human cancer cell lines. The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) should be determined using assays like the MTT or SRB assay.
| Compound | Target Cancer Cell Line | Expected IC₅₀ (µM) |
| Final Combretastatin Analogue | MCF-7 (Breast Cancer) | < 10 |
| A549 (Lung Cancer) | < 10 | |
| HCT116 (Colon Cancer) | < 10 |
Conclusion and Future Perspectives
The synthetic route outlined in this application note provides a robust and versatile method for the preparation of novel anticancer agents based on a 2,5-disubstituted tetrazole scaffold. By utilizing the cumyl-protected This compound , researchers can selectively functionalize the C5-phenyl ring to generate a library of combretastatin A-4 analogues. The protocols provided are based on well-established and reliable chemical transformations. Further optimization of the reaction conditions and exploration of a wider range of boronic acids in the Suzuki-Miyaura coupling step can lead to the discovery of new tetrazole derivatives with enhanced potency and improved pharmacological profiles. The biological evaluation of these compounds will provide valuable insights into their mechanism of action and potential as future cancer therapeutics.
References
- Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868.
- Siebert, A., Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.
- Al-Hadedi, A. A. M., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Journal of Babylon University/Pure and Applied Sciences, 29(3), 1-16.
- Boger, D. L., et al. (2000). Total Synthesis of Combretastatin D-2. Journal of the American Chemical Society, 122(30), 7416-7417.
- Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- RSC. (n.d.). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- TCI Chemicals. (n.d.).
- Chemistry LibreTexts. (2023, August 2). 2.
- Dhiman, R., & Jaitak, V. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Aouf, N. E., et al. (n.d.).
- Naeem, N., et al. (2025, July). Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). Archiv der Pharmazie.
- ResearchGate. (n.d.). Identification of pharmacophore sites of series 1–5.
- Verma, A., et al. (n.d.). (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents.
- Yus, M., & Behloul, C. (2015). Trityl Group Deprotection from Tetrazoles. Synlett, 26(10), 1339-1340.
- Chen, Y. Y., et al. (2025, August 6). (PDF) Synthesis of boron-containing tetrazoles under neutral microwave-assisted conditions.
- Baran, P. S. (n.d.). Protecting Groups.
- Appiah-padi, S. O., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Wang, B., et al. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Archiv der Pharmazie, 348(10), 716-726.
- Xiang, J., & Ashfaq, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(14), e202300295.
- Coin, I., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
- Saroha, M., et al. (2018, September 26). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(12), 2235-2241.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. eurekaselect.com [eurekaselect.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes and Protocols for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Agrochemical Research
Introduction: The Emergence of Tetrazole Scaffolds in Modern Agrochemicals
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, represents a cornerstone in contemporary medicinal chemistry and is increasingly recognized for its vast potential in the agrochemical sector.[1][2][3] These nitrogen-rich heterocycles are noted for their metabolic stability and their ability to act as bioisosteres of carboxylic acids, enhancing the biological activity and pharmacokinetic properties of molecules.[1][3] In agriculture, tetrazole derivatives are being explored as a versatile class of compounds with applications as plant growth regulators, herbicides, and fungicides.[4] This guide provides a comprehensive framework for researchers to explore the potential of a specific, yet under-researched derivative, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, in the discovery of novel agrochemical agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental to designing robust experimental protocols, from determining appropriate solvents for bioassays to predicting its environmental fate.
| Property | Value | Source/Method |
| CAS Number | 165670-57-5 | Echemi |
| Molecular Formula | C₁₆H₁₆N₄ | Echemi |
| Molecular Weight | 264.33 g/mol | Echemi |
| Appearance | White to pale yellow crystalline powder (predicted) | General knowledge of tetrazoles |
| Solubility | Soluble in organic solvents such as DMSO, DMF, acetone, and methanol. Low aqueous solubility is predicted. | General knowledge of organic compounds |
| pKa | The tetrazole ring imparts weak acidity, with a pKa generally comparable to carboxylic acids (around 4.5-5.0). | [3] |
Hypothesized Agrochemical Applications and Underlying Rationale
While specific agrochemical data for this compound is not yet available in public literature, its structural features suggest several promising avenues for investigation. The presence of the 2,5-disubstituted tetrazole core is a key indicator of potential bioactivity.
Potential as a Novel Fungicide
Many azole compounds, including triazoles and tetrazoles, function as potent fungicides by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][6] The primary target is often the lanosterol 14α-demethylase enzyme (CYP51). Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately causing fungal cell death. Given this well-established mechanism for related azole fungicides, it is a primary hypothesis that this compound may exhibit antifungal properties through a similar mode of action.
Hypothesized Fungicidal Mode of Action
Caption: Hypothesized inhibition of ergosterol biosynthesis by the test compound.
Potential as a Novel Herbicide
The structural diversity of tetrazole derivatives allows for a wide range of potential herbicidal modes of action. Without prior data, a broad-spectrum screening approach is necessary. Potential mechanisms could include inhibition of key plant enzymes, disruption of photosynthetic pathways, or interference with amino acid biosynthesis. The initial screening protocols outlined below are designed to identify any phytotoxic effects, which would then warrant more detailed mode-of-action studies.
Potential as a Novel Insecticide
Certain heterocyclic compounds are known to act on the insect nervous system. For instance, some insecticides target receptors such as the nicotinic acetylcholine receptor or the ryanodine receptor. While a direct link for this specific tetrazole is not established, its potential as an insecticide should be evaluated through systematic screening against representative insect pests.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preliminary evaluation of this compound for its potential agrochemical activities.
Protocol 1: Synthesis of this compound
A plausible synthetic route for this 2,5-disubstituted tetrazole is via a copper-catalyzed aerobic oxidative cross-coupling of 5-phenyl-1H-tetrazole with (2-phenylpropan-2-yl)boronic acid, adapted from established methodologies.[7]
Materials:
-
5-phenyl-1H-tetrazole
-
(2-phenylpropan-2-yl)boronic acid
-
Copper(I) oxide (Cu₂O)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (balloon or atmospheric)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add 5-phenyl-1H-tetrazole (1.0 mmol), (2-phenylpropan-2-yl)boronic acid (1.2 mmol), and Cu₂O (0.05 mmol, 5 mol%).
-
Add DMSO (5 mL) to the flask.
-
Fit the flask with a condenser and an oxygen balloon (or leave open to the air).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Protocol 2: Primary Herbicidal Screening
This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of the test compound.[8][9]
Materials:
-
Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Potting soil mix.
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solution (solvent + surfactant).
-
Greenhouse facilities with controlled temperature and light.
Procedure:
Pre-emergence Application:
-
Fill small pots with soil and sow seeds of the selected weed species at a uniform depth.
-
Prepare a stock solution of the test compound and dilute to the desired screening concentration (e.g., 1000 g a.i./ha).
-
Evenly spray the soil surface of the pots with the test solution.
-
Treat a set of control pots with the solvent/surfactant solution.
-
Place the pots in a greenhouse and water as needed.
-
After 14-21 days, visually assess the percentage of weed control (phytotoxicity) compared to the untreated control.
Post-emergence Application:
-
Sow seeds as described above and allow the seedlings to grow to the 2-3 leaf stage.
-
Spray the foliage of the seedlings with the test solution until runoff.
-
Treat control plants with the solvent/surfactant solution.
-
Return the plants to the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control.
Data Presentation:
| Weed Species | Application | Concentration (g a.i./ha) | % Phytotoxicity (0-100) |
| E. crus-galli | Pre-emergence | 1000 | (Record Value) |
| E. crus-galli | Post-emergence | 1000 | (Record Value) |
| A. retroflexus | Pre-emergence | 1000 | (Record Value) |
| A. retroflexus | Post-emergence | 1000 | (Record Value) |
Protocol 3: In Vitro Fungicidal Screening
This protocol uses the poisoned food technique to evaluate the effect of the test compound on the mycelial growth of pathogenic fungi.[10][11]
Materials:
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).
-
Potato Dextrose Agar (PDA).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Sterile petri dishes.
-
Incubator.
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 50-55 °C.
-
Add the required volume of the test compound stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare a control set with the solvent only.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
When the fungal colony in the control plate has reached near-full growth, measure the colony diameter in all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.
Data Presentation:
| Fungal Species | Concentration (µg/mL) | Mean Colony Diameter (mm) | % Mycelial Growth Inhibition |
| F. graminearum | Control (DMSO) | (Record Value) | 0 |
| 1 | (Record Value) | (Calculate) | |
| 10 | (Record Value) | (Calculate) | |
| 50 | (Record Value) | (Calculate) | |
| 100 | (Record Value) | (Calculate) | |
| B. cinerea | Control (DMSO) | (Record Value) | 0 |
| 1 | (Record Value) | (Calculate) | |
| 10 | (Record Value) | (Calculate) | |
| 50 | (Record Value) | (Calculate) | |
| 100 | (Record Value) | (Calculate) |
Protocol 4: Primary Insecticidal Screening
This protocol describes a contact and ingestion bioassay to determine the toxicity of the test compound to a model insect pest.[12][13]
Materials:
-
A model insect pest (e.g., larvae of Spodoptera exigua - beet armyworm).
-
Artificial diet for the insect.
-
Test compound dissolved in a suitable solvent (e.g., acetone).
-
Micro-applicator or spray tower.
-
Vials or petri dishes for holding insects.
Procedure:
Contact Toxicity (Topical Application):
-
Rear insects to a uniform developmental stage (e.g., third instar larvae).
-
Use a micro-applicator to apply a small, precise volume (e.g., 1 µL) of the test solution at a specific concentration to the dorsal thorax of each larva.
-
Treat a control group with the solvent only.
-
Place the treated larvae individually in vials with a small piece of artificial diet.
-
Maintain the larvae under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours post-treatment.
Ingestion Toxicity (Diet Incorporation):
-
Prepare the insect's artificial diet.
-
While the diet is still liquid and has cooled, add the test compound to achieve the desired concentration. Mix thoroughly.
-
Pour the treated diet into rearing containers and allow it to solidify.
-
Prepare a control diet with the solvent only.
-
Place one larva in each container with the treated or control diet.
-
Maintain the larvae under controlled environmental conditions.
-
Record mortality at regular intervals (e.g., daily for 7 days).
Data Presentation:
| Insect Species | Assay Type | Concentration (µ g/larva or µg/g diet) | % Mortality (at 72h or Day 7) |
| S. exigua | Contact | (Record Value) | (Record Value) |
| S. exigua | Ingestion | (Record Value) | (Record Value) |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for the systematic evaluation of this compound as a potential agrochemical. Positive results in any of the primary screens should be followed by more detailed secondary screening, including dose-response studies to determine EC₅₀ or LD₅₀ values, testing against a broader spectrum of pests and crops, and ultimately, mode-of-action studies to elucidate the biochemical basis of its activity. The unique chemical space occupied by substituted tetrazoles holds significant promise for the discovery of next-generation crop protection solutions.
References
- Chemical Communications (RSC Publishing). (n.d.). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids.
- Thieme Gruppe. (n.d.). An Improved Synthesis of 2,5-Disubstituted Tetrazoles.
- Organic Chemistry Portal. (n.d.). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines.
- Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis.
- ResearchGate. (n.d.). (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen.
- APS Publications. (2020, March 31). CHAPTER 13: Laboratory Methods for Evaluating Fungicide Resistance In Vitro.
- PubMed. (2019, February 13). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
- EpiLogic GmbH. (2024, July 23). Innovative Screening Methods for Plant Fungicides and Defense Inducers.
- APS Journals. (2023, July 25). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina.
- CABI Digital Library. (n.d.). In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense.
- AgriSustain-An International Journal. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- MDPI. (n.d.). Development of an extended-laboratory method to test novel insecticides in bait formulation.
- MDPI. (n.d.). A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control.
- PubMed. (n.d.). Tetrazole hybrids and their antifungal activities.
- PMC - NIH. (2023, October 18). Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers.
- Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book.
- University of Kentucky. (n.d.). Fungicide Theory of Use and Mode of Action.
- Weed Science Society of America. (n.d.). Primary Herbicide Screening.
- PMC - NIH. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- Wikipedia. (n.d.). Tetrazole.
- CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum.
- BLM National NEPA Register. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
- extensionAUS. (2020, June 15). Modes of Action.
- NIH. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
- PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues.
- ResearchGate. (n.d.). Drugs in the Tetrazole Series.
- ResearchGate. (n.d.). (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.rdagriculture.in [journals.rdagriculture.in]
Application Notes and Protocols for High-Throughput Screening of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Derivatives
Introduction: The Therapeutic Potential of Tetrazole Derivatives
The tetrazole moiety is a significant pharmacophore in modern medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1] Tetrazole derivatives have demonstrated a wide array of biological activities, including antihypertensive, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The specific class of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole derivatives presents a unique chemical scaffold that warrants investigation for novel therapeutic applications. This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound class to identify and validate potential drug candidates.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that modulate a specific biological target or pathway.[4][5] This process involves miniaturized assays, automation, and sophisticated data analysis to efficiently identify "hits" for further development.[6][7]
Strategic Overview of the HTS Workflow
The high-throughput screening process for this compound derivatives is a multi-step endeavor that begins with careful planning and assay development, progresses through primary and secondary screening, and culminates in hit-to-lead optimization.[8][9]
Figure 1: A generalized workflow for a high-throughput screening campaign.
Hypothetical Target Pathway: Inhibition of a Pro-Inflammatory Kinase
For the purpose of this protocol, we will hypothesize that the this compound derivatives are being screened for their ability to inhibit a key pro-inflammatory kinase, "Kinase-X," which is implicated in a variety of inflammatory diseases.
Figure 2: A hypothetical signaling pathway targeted by the tetrazole derivatives.
Part 1: Pre-Screening Phase
Assay Development and Miniaturization
The success of any HTS campaign hinges on the development of a robust and reproducible assay.[10] For our hypothetical Kinase-X target, a cell-based assay measuring a downstream event is often more physiologically relevant than a purely biochemical assay.[11][12] We will develop a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is under the control of a promoter responsive to the Kinase-X signaling pathway.
Protocol 1: Development of a Stable Reporter Cell Line
-
Vector Construction: Clone a luciferase reporter gene downstream of a promoter containing response elements for the transcription factor activated by Kinase-X.
-
Transfection: Transfect a suitable human cell line (e.g., HEK293) with the reporter construct.
-
Selection: Select for stably transfected cells using an appropriate antibiotic selection marker.
-
Clonal Selection and Validation: Isolate and expand single-cell clones. Validate the clones for a robust and reproducible luciferase signal in response to a known activator of the Kinase-X pathway.
Assay Miniaturization and Optimization
To conserve reagents and compound, the assay must be miniaturized to a 384- or 1536-well plate format.[6]
Protocol 2: Assay Miniaturization
-
Cell Seeding Density: Determine the optimal cell seeding density in 384-well plates to achieve a robust signal-to-background ratio.
-
Reagent Concentrations: Optimize the concentrations of the pathway activator and detection reagents for the miniaturized format.
-
Incubation Times: Determine the optimal incubation times for cell plating, compound treatment, and pathway activation.
-
DMSO Tolerance: Assess the effect of the compound solvent (typically DMSO) on cell viability and assay performance. The final DMSO concentration should be kept below 0.5%.
Pilot Screen and Assay Validation
Before commencing the full-scale HTS, a pilot screen of a small, diverse set of compounds is performed to assess the assay's performance and statistical robustness.[9]
Protocol 3: Pilot Screen
-
Plate Layout: Design a 384-well plate map that includes negative controls (vehicle-treated cells), positive controls (cells treated with a known Kinase-X inhibitor), and experimental wells with the pilot compound set.
-
Execution: Perform the assay according to the optimized protocol using automated liquid handlers.
-
Data Analysis: Calculate the Z'-factor, a statistical parameter that reflects the quality of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[9]
Table 1: Assay Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Z'-factor | > 0.5 | A measure of the statistical separation between the positive and negative controls. |
| Signal-to-Background Ratio | > 5 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the signal within the control wells. |
Part 2: Primary High-Throughput Screening
The primary screen involves testing the entire library of this compound derivatives at a single concentration to identify initial "hits."
Protocol 4: Primary HTS
-
Compound Plating: Prepare 384-well compound plates containing the tetrazole derivatives at the desired screening concentration (e.g., 10 µM).
-
Cell Plating: Seed the stable reporter cell line into 384-well assay plates using an automated dispenser.
-
Compound Addition: Transfer the compounds from the source plates to the assay plates using a robotic liquid handler.
-
Incubation: Incubate the cells with the compounds for a predetermined time.
-
Pathway Activation: Add the Kinase-X pathway activator to all wells except the negative controls.
-
Signal Detection: After an appropriate incubation period, add the luciferase substrate and measure the luminescence using a plate reader.
Part 3: Post-Screening and Hit Validation
Hit Identification and Triage
The raw data from the primary screen is analyzed to identify compounds that significantly inhibit the luciferase signal.
Data Analysis Workflow:
-
Normalization: Normalize the data to the plate controls (e.g., percent inhibition relative to the positive and negative controls).
-
Hit Selection: Define a hit threshold, typically based on a statistical measure such as three standard deviations from the mean of the sample population.[9]
-
Data Visualization: Use scatter plots to visualize the activity of all compounds and identify outliers.
Hit Confirmation and Dose-Response Analysis
Initial hits are re-tested in the primary assay to confirm their activity and eliminate false positives. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).
Protocol 5: Dose-Response Analysis
-
Serial Dilution: Prepare serial dilutions of the confirmed hit compounds.
-
Assay Execution: Test the compounds at multiple concentrations in the primary assay.
-
Curve Fitting: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Table 2: Hypothetical Hit Confirmation and Potency Data
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit? | IC50 (µM) |
| TZD-001 | 85.2 | Yes | 1.2 |
| TZD-002 | 25.6 | No | > 50 |
| TZD-003 | 92.1 | Yes | 0.8 |
| TZD-004 | 78.9 | Yes | 2.5 |
Preliminary Structure-Activity Relationship (SAR) Analysis
The dose-response data for the confirmed hits can be used to establish preliminary structure-activity relationships, which can guide the synthesis of more potent analogs.[9]
Part 4: Troubleshooting Common HTS Issues
High-throughput screening campaigns can be susceptible to various issues that can compromise data quality.[13]
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Z'-factor | High variability in controls, low signal-to-background ratio. | Re-optimize cell seeding density, reagent concentrations, and incubation times. Check for instrument malfunction. |
| High False Positive Rate | Compound autofluorescence/luminescence, cytotoxicity. | Implement a counter-screen to identify compounds that interfere with the assay technology. Perform a cell viability assay.[14] |
| Poor Reproducibility | Inconsistent liquid handling, plate edge effects. | Calibrate and maintain robotic liquid handlers. Use a plate layout that minimizes edge effects. |
| Assay Drift | Changes in temperature or reagent stability over time. | Monitor environmental conditions. Prepare fresh reagents as needed. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the high-throughput screening of this compound derivatives. By following these protocols and best practices, researchers can efficiently identify and validate novel bioactive compounds, paving the way for the development of new therapeutics.
References
- Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67.
- Altogen Labs. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Che, Y., et al. (2010). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 2(1), 8.
- Neochim, S. A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1318-1327.
- Neochim, S. A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information.
- Sittampalam, G. S., et al. (Eds.). (2012). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press.
- Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 21(27), 2685-2703.
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- Sittampalam, G. S., et al. (Eds.). (2012). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate.
- Gedeck, P., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4266, 108-118.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
- An, Y., & Tolliday, N. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037.
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Molecules, 24(17), 3173.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Al-Hilal, M. M., et al. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 24(19), 3574.
- LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?.
- An, Y., & Tolliday, N. (2012). Cell-Based Assays for High-Throughput Screening. ResearchGate.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- Nishikawa, H., et al. (2023). Screening and Synthesis of Tetrazole Derivatives that Inhibit the Growth of Cryptococcus Species. ChemMedChem, 18(18), e202300157.
- Kumar, V., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Current Bioactive Compounds, 14(2), 108-124.
- ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.
- Lorberbaum, T., et al. (2016). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 21, 333-344.
- bioLytical Laboratories. (2025, September 8). Module 4 | Troubleshooting and Common Issues.
- Yakaiah, P., et al. (2014). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
- Kumar, V., et al. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate.
- Wsól, V., & Szoltysová, A. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 164-180.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. labkey.com [labkey.com]
- 8. criver.com [criver.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 11. marinbio.com [marinbio.com]
- 12. Cell-Based Assays for High-Throughput Screening: Methods and Protocols - Google Boeken [books.google.nl]
- 13. dispendix.com [dispendix.com]
- 14. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Introduction: Unveiling the Therapeutic Potential of a Novel Tetrazole Derivative
The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a metabolically stable bioisostere for carboxylic acids and its presence in numerous FDA-approved drugs.[1][2][3] Compounds incorporating this nitrogen-rich heterocycle have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4][5] This application note provides a detailed guide for the initial in vitro characterization of a novel tetrazole derivative, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole.
While the specific biological targets of this compound are yet to be fully elucidated, the established pharmacological profile of related tetrazole compounds suggests its potential as a modulator of critical cellular pathways.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic workflow for assessing its cytotoxic, apoptotic, and anti-angiogenic properties. The protocols herein are presented as a foundational screening cascade to generate the initial data necessary for further mechanistic studies and preclinical development.
Diagram: Proposed In Vitro Screening Workflow
Caption: A logical workflow for the initial in vitro evaluation of the test compound.
Assay 1: Cell Viability and Cytotoxicity Profiling
Scientific Rationale: The initial step in characterizing a potential therapeutic agent is to determine its effect on cell viability and proliferation. This assay quantifies the concentration at which the compound inhibits cellular growth by 50% (IC50), a critical parameter for comparing potency across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies. The MTT assay, based on the reduction of a tetrazolium salt by metabolically active cells, is a widely used, robust, and cost-effective method for this purpose.[7]
Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma, MCF-7 breast carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Calculation |
| % Cell Viability | The percentage of viable cells in treated wells relative to the vehicle control. | [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100 |
| IC50 Value | The concentration of the compound that inhibits cell growth by 50%. | Determined by plotting % Cell Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. |
A low IC50 value indicates high cytotoxic potency. This data is crucial for selecting sub-lethal and lethal concentrations for further assays.
Assay 2: Assessment of Apoptosis Induction
Scientific Rationale: A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis by cleaving numerous cellular proteins.[8][9] The Caspase-Glo® 3/7 assay provides a sensitive and straightforward method to measure the combined activities of these two caspases.[8]
Protocol: Caspase-Glo® 3/7 Luminescent Assay
Materials:
-
Cells treated with this compound (at concentrations around the IC50 value)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol. It is advisable to use concentrations at, above, and below the predetermined IC50 value.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
The treatment duration can vary (e.g., 6, 12, 24 hours) to capture the kinetics of caspase activation.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation and Measurement:
-
Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.[8]
-
Data Analysis and Interpretation:
| Parameter | Description | Calculation |
| Fold Increase in Caspase Activity | The relative increase in caspase-3/7 activity in treated cells compared to untreated controls. | (Luminescence of Treated Sample) / (Luminescence of Vehicle Control) |
A significant, dose-dependent increase in luminescence indicates that this compound induces apoptosis through the activation of effector caspases.
Diagram: Caspase-3/7 Mediated Apoptosis Pathway
Caption: Simplified diagram of the caspase cascade leading to apoptosis.
Assay 3: In Vitro Anti-Angiogenesis Assessment
Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[10] Inhibiting this process is a key strategy in cancer therapy. The endothelial cell tube formation assay is a widely used in vitro model to assess the anti-angiogenic potential of a compound.[11][12] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel®), where they differentiate and form capillary-like structures. The extent of this network formation can be quantified to measure the pro- or anti-angiogenic effects of a test compound.[11][13]
Protocol: Endothelial Cell Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
96-well cell culture plates (pre-chilled)
-
This compound
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel® on ice overnight in a 4°C refrigerator.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[13]
-
-
Cell Preparation and Seeding:
-
Harvest HUVECs and resuspend them in basal medium containing the test compound at various concentrations (typically non-cytotoxic concentrations determined from Assay 1).
-
A typical cell density is 1.5 x 10^4 cells per well.
-
Include a vehicle control and a positive control inhibitor of angiogenesis (e.g., Suramin).
-
Carefully add 150 µL of the cell suspension to each Matrigel®-coated well.
-
-
Incubation and Visualization:
-
Image Acquisition and Analysis:
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Analysis and Interpretation:
| Parameter | Description |
| Total Tube Length | The sum of the lengths of all tube segments. |
| Number of Nodes | The number of points where three or more tube segments intersect. |
| Number of Meshes/Loops | The number of enclosed areas formed by the tube network. |
A dose-dependent decrease in these parameters compared to the vehicle control indicates that this compound has anti-angiogenic activity in vitro.
Conclusion and Future Directions
This application note outlines a foundational trio of in vitro assays to begin the pharmacological characterization of this compound. The data generated from these experiments—cellular cytotoxicity, induction of apoptosis, and inhibition of angiogenesis—will provide a robust initial profile of the compound's biological activity. Positive results from this screening cascade would warrant further investigation into the specific molecular mechanisms of action, including target identification, pathway analysis, and eventual progression to in vivo efficacy studies. This structured approach ensures a logical and efficient progression from a novel chemical entity to a potential therapeutic candidate.
References
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- Promega Corporation. Metabolic Activity Assays. [URL: https://www.promega.com/applications/cell-health-assays/metabolic-activity-assays/]
- ibidi GmbH. Angiogenesis Assays. [URL: https://ibidi.com/content/13-angiogenesis-assays]
- Creative Bioarray. Caspase Activity Assay. [URL: https://www.creative-bioarray.com/support/caspase-activity-assay.htm]
- Thermo Fisher Scientific. Angiogenesis Protocols. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-analysis-learning-center/cell-analysis-resource-library/cell-analysis-protocols/angiogenesis-protocols.html]
- Cell Signaling Technology. Which assays can be used to measure metabolism?. [URL: https://www.cellsignal.com/learn-and-support/blog/2019-09-10-which-assays-can-be-used-to-measure-metabolism]
- Abcam. Cellular metabolism assays. [URL: https://www.abcam.com/protocols/cellular-metabolism-assays]
- Chondrex, Inc. Cell Metabolism Assays. [URL: https://www.chondrex.com/products/cell-metabolism-assays]
- ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. [URL: https://ibidi.
- Assay Genie. Cell Metabolism Assays. [URL: https://www.assaygenie.com/cell-metabolism-assays]
- Cell Signaling Technology. Caspase-3 Activity Assay Kit. [URL: https://www.cellsignal.com/products/kits-and-assays/caspase-3-activity-assay-kit/5723]
- JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [URL: https://www.jove.com/t/65134/measuring-caspase-activity-using-a-fluorometric-assay-or-flow]
- National Center for Biotechnology Information. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3230225/]
- Thermo Fisher Scientific. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.
- National Center for Biotechnology Information. Caspase Protocols in Mice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4482590/]
- ResearchGate. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. [URL: https://www.researchgate.net/publication/280562477_Synthesis_and_biological_evaluation_of_tetrazole_containing_compounds_as_possible_anticancer_agents]
- Pharmaceutical Methods. Biological Potentials of Substituted Tetrazole Compounds. [URL: https://www.phmethods.net/text.asp?2011/2/2/97/83758]
- ACS Omega. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09033]
- MDPI. Tetrazolium Compounds: Synthesis and Applications in Medicine. [URL: https://www.mdpi.com/1420-3049/19/12/19761]
- Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1352843/full]
- PubMed. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. [URL: https://pubmed.ncbi.nlm.nih.gov/6520397/]
- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [URL: https://www.beilstein-journals.org/bjoc/articles/19/208]
- ResearchGate. Mechanism of action of tetrazole-derived anticancer agents. [URL: https://www.researchgate.net/publication/382042301_Mechanism_of_action_of_tetrazole-derived_anticancer_agents]
- Bentham Science. Tetrazoles: Synthesis and Biological Activity. [URL: https://www.eurekaselect.com/article/88636]
- International Journal of Advanced Chemistry Research. Synthesis, characterization and biological evaluation of tetrazole derivatives. [URL: https://www.chemistryjournal.net/article/118/4-1-18-499.pdf]
- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/base/producto/5-phenyl-2-2-phenylpropan-2-yl-2h-tetrazole_2108151]
- Chem-Impex. 5-Phenyl-2H-tetrazole. [URL: https://www.chemimpex.com/products/5-phenyl-2h-tetrazole-1]
- ResearchGate. Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. [URL: https://www.researchgate.
- Royal Society of Chemistry. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02717a]
- National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474812/]
- Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. [URL: https://www.semanticscholar.org/paper/2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Khan-Saeed/a77f0a6d5102a11b75222f77174e79786a345e54]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. phmethods.net [phmethods.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Angiogenesis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. n-genetics.com [n-genetics.com]
- 12. ibidi.com [ibidi.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
computational modeling of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole interactions
Application Note & Protocols: A Computational Modeling Guide for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Interactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the computational investigation of this compound, a small molecule with a tetrazole scaffold suggesting potential applications in medicinal chemistry. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often employed to enhance metabolic stability and modulate physicochemical properties in drug candidates.[1] Understanding the molecular interactions of this compound with biological targets is paramount for rational drug design. We present a multi-stage computational workflow, beginning with molecular docking to predict initial binding poses, followed by all-atom molecular dynamics (MD) simulations to assess the stability and dynamics of the ligand-protein complex.[2][3] The protocol culminates in end-point binding free energy calculations to provide a quantitative estimate of binding affinity.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and detailed, step-by-step protocols for practical implementation.
Introduction: The Rationale for a Multi-Scale Modeling Approach
The computational evaluation of small molecule-protein interactions is a cornerstone of modern drug discovery, enabling the rapid screening of compounds and providing deep mechanistic insights that are often difficult to obtain experimentally.[7][8][9] A hierarchical or multi-scale approach is employed to balance computational cost with predictive accuracy.
-
Molecular Docking: This technique serves as the first step, rapidly predicting the preferred orientation and conformation of a ligand within a protein's binding site.[10][11] It uses scoring functions to rank potential poses, providing a static, yet crucial, initial hypothesis of the binding mode.
-
Molecular Dynamics (MD) Simulation: Biological systems are inherently dynamic. MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit role of solvent (water) molecules.[2][3] By simulating the system's evolution over time (typically nanoseconds to microseconds), we can validate the stability of the docked pose, observe conformational changes, and analyze the intricate network of interactions that stabilize the complex.[3]
-
Binding Free Energy Calculations: While docking provides a score and MD reveals stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) provide a more rigorous, quantitative estimation of the binding free energy (ΔG_bind).[4][6][12] These "end-point" methods calculate the free energy difference between the bound and unbound states from the MD trajectory, offering a balance between accuracy and computational expense.[6]
This guide will utilize a suite of widely adopted and validated open-source software to ensure accessibility and reproducibility.
| Task | Primary Software | Purpose |
| Ligand Preparation | Avogadro / Open Babel | 3D structure generation and energy minimization. |
| Receptor Preparation | PyMOL / Meeko | PDB file cleaning, protonation, and format conversion.[13] |
| Molecular Docking | AutoDock Vina | Predicting the initial binding pose of the ligand.[13][14][15] |
| MD Simulation | GROMACS | Performing all-atom molecular dynamics simulations.[16][17][18] |
| Visualization & Analysis | VMD (Visual Molecular Dynamics) | Trajectory visualization and analysis.[19][20][21][22] |
| Force Fields | AMBER / CHARMM | Parameter sets that define the physics of the molecular system.[23][24][25] |
Overall Computational Workflow
The entire process can be visualized as a sequential pipeline, where the output of one stage serves as the input for the next. Each step involves critical validation and analysis to ensure the integrity of the results.
Caption: High-level workflow for computational analysis of ligand-protein interactions.
Detailed Protocols
Protocol 3.1: Ligand Preparation
Expert Rationale: The accuracy of any simulation begins with a chemically correct and energetically favorable ligand structure. We start by generating a 3D structure from its name and then use a force field to minimize its energy, ensuring realistic bond lengths and angles. Parameterization is the most critical step; we use a generalized force field like GAFF (General AMBER Force Field) or CGenFF (CHARMM General Force Field) to assign atom types and partial charges, which govern the non-bonded interactions (van der Waals and electrostatic) that are crucial for binding.[23][24][26]
Methodology:
-
Generate 3D Structure:
-
Use a chemical identifier translator (e.g., PubChem CID or SMILES string for "this compound") to generate an initial 3D structure in SDF or MOL2 format.
-
Alternatively, build the molecule in software like Avogadro and perform an initial geometry optimization using a universal force field (e.g., UFF or MMFF94).
-
-
Generate Force Field Parameters (Topology):
-
For AMBER/GAFF: Use the antechamber module from AmberTools. This will assign GAFF atom types and calculate AM1-BCC charges, which are designed to reproduce high-quality quantum mechanical electrostatic potentials.[24][27]
-
For CHARMM/CGenFF: Use the online CGenFF server.[28][29] Upload your MOL2 file, and the server will return a topology file (.str or .prm) and parameter file. Pay close attention to the "penalty" scores, as high penalties may indicate poor parameters that require further validation.
-
-
Final Conversion for Docking:
-
For use with AutoDock Vina, convert the prepared ligand into the required PDBQT format, which includes partial charges and atom type information.[30]
-
Protocol 3.2: Receptor Preparation
Expert Rationale: Protein structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain non-standard residues, or include crystallographic water molecules and co-factors that are not relevant to the binding study. This protocol "cleans" the PDB file, adds hydrogens appropriate for a physiological pH, and converts it to the PDBQT format required by Vina.
Methodology:
-
Obtain and Clean the Receptor Structure:
-
Download the target protein's PDB file from the RCSB PDB database.
-
Open the PDB file in a visualization tool like PyMOL or UCSF Chimera.
-
Remove all crystallographic water molecules, co-factors, and any existing ligands unless they are essential for structural integrity.
-
Isolate the specific protein chain(s) of interest. Save the cleaned structure as a new PDB file (e.g., receptor_cleaned.pdb).
-
-
Add Hydrogens and Convert to PDBQT:
-
Use a preparation script, such as prepare_receptor from MGLTools or Meeko, to add polar hydrogens and assign Gasteiger charges.
-
Protocol 3.3: Molecular Docking with AutoDock Vina
Expert Rationale: Docking requires defining a "search space" or "grid box" where the program will attempt to place the ligand. The size and location of this box are critical. A box that is too small may miss the true binding pocket, while one that is too large will increase computation time and may lead to non-specific binding poses. The box should be centered on the putative binding site (often identified from homologous structures or binding site prediction software) and be large enough to accommodate the ligand with some rotational and translational freedom.
Methodology:
-
Define the Search Space:
-
Load the receptor.pdbqt into PyMOL or AutoDock Tools.
-
Identify the center of the binding pocket. Note the X, Y, and Z coordinates of this center point.
-
Determine the dimensions (size_x, size_y, size_z) of the box in Angstroms. A common starting point is a 20-25 Å cube.
-
-
Create the Configuration File:
-
Create a text file named conf.txt with the following information:
-
-
Run AutoDock Vina:
-
Execute Vina from the command line:
-
-
Analyze Docking Results:
-
The docking_log.txt file will contain a table of the top binding modes and their corresponding binding affinities (in kcal/mol).
-
The docking_results.pdbqt contains the 3D coordinates of these poses.
-
Visualize the receptor.pdbqt and docking_results.pdbqt files together in PyMOL or VMD to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) of the top-ranked pose.
-
| Binding Mode | Affinity (kcal/mol) | RMSD from Best Mode | Interacting Residues (Example) |
| 1 | -9.5 | 0.000 | TYR 151, PHE 268, LEU 301 |
| 2 | -9.2 | 1.872 | TYR 151, VAL 155, LEU 301 |
| 3 | -8.9 | 2.451 | ILE 149, TYR 151, PHE 268 |
Protocol 3.4: Molecular Dynamics Simulation with GROMACS
Expert Rationale: This phase prepares the best docked pose for a full dynamic simulation. We embed the complex in a water box, add ions to neutralize the system's charge and mimic physiological salt concentration, and then use a carefully staged simulation process to relax the system before collecting production data.[16][31][32] This staged approach prevents high-energy clashes and ensures the simulation remains stable.
Caption: Staged workflow for MD simulation equilibration and production.
Methodology:
-
Merge Complex and Prepare Topology:
-
Combine the PDB coordinates of the receptor and the selected ligand pose into a single complex.pdb file.
-
Use the GROMACS pdb2gmx tool to generate the protein topology, selecting a force field (e.g., AMBER99SB-ILDN or CHARMM36m).[16][23]
-
Manually edit the master topology file (topol.top) to include the ligand's parameter file (.itp) and add the ligand molecule to the system's molecule count. This step is crucial and requires careful attention to the format specified in GROMACS tutorials.[16][28]
-
-
Create Simulation Box and Solvate:
-
Define a simulation box around the complex. A cubic or dodecahedron box extending at least 1.0 nm from the complex surface is standard.
-
Fill the box with water molecules:
-
-
Add Ions:
-
Add ions to neutralize the net charge of the system and approximate a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Run a steep descent energy minimization to relax the system and remove any bad contacts.
-
-
Equilibration (NVT and NPT Ensembles):
-
Perform a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the restrained protein-ligand complex.[31]
-
Follow with a longer (e.g., 200 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system's density.[31]
-
-
Production MD:
-
Run the final production simulation for data collection. The length of this simulation depends on the research question, but 100 ns is a common starting point for stability analysis.
-
Protocol 3.5: Trajectory Analysis & Binding Free Energy Calculation
Expert Rationale: The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at many points in time. Analysis involves calculating collective variables from this trajectory to quantify stability, flexibility, and specific interactions. Finally, MM/PBSA is used to average the energetic contributions over a stable portion of the trajectory to estimate the binding free energy.
Methodology:
-
Correct for Periodicity:
-
First, correct the trajectory to ensure the complex is whole and centered in the box.
-
-
Stability and Flexibility Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess when the system reached equilibrium and to quantify its structural stability. A stable RMSD plot that plateaus is indicative of an equilibrated system.
-
-
Binding Free Energy Calculation (MM/PBSA):
| Energy Component | Average Contribution (kJ/mol) | Std. Error (kJ/mol) |
| Van der Waals | -180.5 | 5.2 |
| Electrostatic | -95.3 | 8.1 |
| Polar Solvation | 195.7 | 7.5 |
| Non-Polar (SASA) | -22.1 | 0.4 |
| ΔG binding | -102.2 | 12.6 |
Conclusion and Best Practices
This guide outlines a robust, multi-step computational workflow to investigate the interactions of this compound with a protein target. The successful application of these protocols hinges on careful execution and critical analysis at each stage. Researchers should always visualize their systems, check for simulation stability, and be mindful of the inherent approximations in each method, particularly the force fields and the implicit solvent models used in free energy calculations. The insights gained from this approach can powerfully guide experimental efforts, prioritize compounds for synthesis, and provide a detailed molecular basis for understanding ligand binding.
References
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
- Tinberg, C. E., et al. (2013). Computational design of protein-small molecule interfaces. PubMed. [Link]
- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- Wang, X., et al. (2015). Computational probing protein–protein interactions targeting small molecules.
- BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
- Genheden, S., & Ryde, U. (2019).
- Simran, K. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
- Wikipedia. Visual Molecular Dynamics. Wikipedia. [Link]
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, PMC - NIH. [Link]
- Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
- Salmas, R. E., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]
- Villoutreix, B. O., et al. (2021). Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. MDPI. [Link]
- Scripps Research. Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
- Lee, T. S., et al. (2019). Force fields for small molecules. Current Opinion in Structural Biology, PMC - NIH. [Link]
- Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
- Liu, H., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, RSC Publishing. [Link]
- Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. PubMed. [Link]
- Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]
- Sun, H., et al. (2020). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, RSC Publishing. [Link]
- Gumbart, J. C., et al. (2013). Computational evaluation of protein – small molecule binding. Current Opinion in Structural Biology, PMC - NIH. [Link]
- Bioinformatics Review. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
- Eagon, S. Vina Docking Tutorial.
- Sabe, V. T., et al. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology. [Link]
- Liu, H., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules.
- Wikipedia. AMBER. Wikipedia. [Link]
- Stone, J. E. (2013). Using VMD - An Introductory Tutorial.
- Chen, Y., et al. (2021). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules.
- AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]
- Beckstein Lab. Visualizing and analysing Molecular Dynamics trajectories with VMD. Beckstein Lab. [Link]
- ResearchGate. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Request PDF.
- Theoretical and Computational Biophysics Group. VMD - Visual Molecular Dynamics.
- Jo, S., et al. (2021).
- ResearchGate. (PDF) Force Fields for Small Molecules.
- CHARMM Development Team. CHARMM. CHARMM. [Link]
- Adedirin, O., et al. (2021). Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS.
- Al-Jumaili, A. A. H., et al. (2024). Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evaluation of their Biological. World of Medicine: Journal of Biomedical Sciences. [Link]
- Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents.
- Al-Ostoot, F. H., et al. (2023). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives.
- Acar, Ç., et al. (2022). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Journal of Cardiovascular Disease Research. View of A Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Invitro Pharmacological Evaluation of Tetrazole Derivatives. Journal of Cardiovascular Disease Research. [Link]
- Kurbatov, S. V., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational design of protein-small molecule interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peng-lab.org [peng-lab.org]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. Visual Molecular Dynamics - Wikipedia [en.wikipedia.org]
- 20. VMD: visual molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using VMD - An Introductory Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VMD - Visual Molecular Dynamics [ks.uiuc.edu]
- 23. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. AMBER - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules | Scilit [scilit.com]
- 30. eagonlab.github.io [eagonlab.github.io]
- 31. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 32. Protein-Ligand Complex [mdtutorials.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support center for the synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this N2-substituted tetrazole. Here, we move beyond simple protocols to address the common challenges and nuances of this reaction, providing in-depth, evidence-based solutions in a direct question-and-answer format.
Overview of the Synthesis
The target molecule, this compound, is a 2,5-disubstituted tetrazole. The primary synthetic challenge lies in controlling the regioselectivity of the alkylation of the 5-phenyl-1H-tetrazole precursor. The tetrazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position of the tetrazole ring. For many applications, the N2 isomer is the desired product, and achieving high selectivity is crucial for simplifying purification and maximizing yield.
This guide will explore common synthetic methods, troubleshoot frequent issues, and provide detailed protocols to improve reaction outcomes.
Caption: General synthesis pathway illustrating the formation of desired N2 and undesired N1 regioisomers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem stemming from incomplete reactions, formation of side products, or losses during workup and purification. A systematic approach is required to diagnose the issue.
Caption: A logical workflow for diagnosing the root cause of low product yield.
Detailed Breakdown:
-
Incomplete Conversion: If you observe significant unreacted 5-phenyltetrazole, consider the following:
-
Catalyst Inactivation: When using Brønsted acid catalysis (e.g., HBF₄), ensure the acid is not old or decomposed. A low catalyst loading may be insufficient.[1]
-
Reaction Time/Temperature: Tertiary alcohols like 2-phenyl-2-propanol can require longer reaction times or elevated temperatures to form the stable carbocation intermediate. However, excessive heat can promote side reactions.[1]
-
Reagent Stoichiometry: Ensure the alkylating agent is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
-
Side Product Formation:
-
Alkene Formation: Under acidic conditions, the tertiary alcohol (2-phenyl-2-propanol) can eliminate water to form 2-phenylpropene. This is a common side reaction that consumes the alkylating agent. Using milder conditions or a different synthetic route can mitigate this.
-
N1-Isomer: The formation of the undesired N1-isomer is a primary cause of reduced yield for the desired N2 product. See Q2 for strategies to improve N2 selectivity.[2]
-
-
Purification Losses: The N1 and N2 isomers often have very similar polarities, making chromatographic separation difficult and leading to mixed fractions and lower isolated yields. See Q4 for purification tips.
Q2: I'm getting a significant amount of the undesired N1-alkylated isomer. How can I improve N2 selectivity?
A2: This is the most critical challenge. N2 selectivity is highly dependent on the reaction mechanism and conditions.
-
Mechanism of Selectivity: Alkylation of 5-substituted tetrazoles can be complex. Generally, the N2-substituted product is thermodynamically more stable, while the N1-product can be kinetically favored under certain conditions. The choice of alkylating agent and catalyst system is paramount.[2][3]
-
Recommended Method for High N2 Selectivity: Brønsted Acid Catalysis:
-
Rationale: A promising method for achieving high N2 selectivity is the use of a Brønsted acid catalyst like aqueous tetrafluoroboric acid (HBF₄) with the tertiary alcohol (2-phenyl-2-propanol) as the alkylating agent.[1] This method proceeds via an intermediate carbocation, and the subsequent nucleophilic attack by the tetrazole ring shows a strong preference for the N2 position.[1] This inherent selectivity is a key advantage, often yielding the N2 isomer as the major or sole product.[1]
-
Diagram of Mechanism:
Caption: Brønsted acid-catalyzed pathway favoring N2-alkylation via a carbocation intermediate.
-
-
Alternative Methods & Their Selectivity:
-
Mitsunobu Reaction: This reaction, using triphenylphosphine (PPh₃) and an azodicarboxylate (like DIAD or DEAD), can also be employed.[4][5] It proceeds with inversion of configuration at the alcohol's carbon center via an Sₙ2 mechanism.[5] While effective, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can complicate purification.[4][6] Its regioselectivity can be variable and may require optimization.
-
Phase-Transfer Catalysis (PTC): Using a quaternary ammonium salt (e.g., TBAB) in a biphasic system can facilitate alkylation.[7][8][9] However, reports suggest that PTC may not offer a significant advantage in terms of N1/N2 selectivity compared to homogeneous conditions.[1]
-
Q3: How do I confirm the regiochemistry of my product? Which isomer is which?
A3: Unambiguous structural confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹³C NMR Spectroscopy: The chemical shift of the quaternary carbon atom within the tetrazole ring (C5) is highly diagnostic. In 2,5-disubstituted tetrazoles, this carbon signal is significantly deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[10][11]
-
Expected Chemical Shift for C5:
-
1,5-Isomer: ~154 ppm
-
2,5-Isomer (Target): ~165 ppm
-
-
-
¹H NMR Spectroscopy: While less definitive than ¹³C NMR on its own, the aromatic proton shifts of the 5-phenyl group can differ subtly between the two isomers due to the different electronic environment and proximity to the bulky alkyl group. Careful comparison with literature data or 2D NMR techniques (NOESY) can provide further evidence.
Q4: Purification is difficult, and I can't separate the N1 and N2 isomers. What can I do?
A4: This is a common frustration when regioselectivity is poor.
-
Optimize the Reaction First: The best solution is to avoid the problem. Focus on improving the N2-selectivity of the reaction using the methods described in Q2. A highly selective reaction may yield a product that can be purified by simple recrystallization or a quick filtration through a silica plug.
-
Chromatography Strategy:
-
Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane) is typically required. Run multiple TLCs to find a solvent system that gives the best possible separation (ΔR_f).
-
Column Choice: Use a high-quality silica gel with a fine particle size. A longer column can also improve separation. .
-
-
Recrystallization: If your crude product is highly enriched in the desired N2-isomer (>90%), recrystallization may be a viable option to obtain highly pure material, even if it means sacrificing some yield from the mother liquor.
Recommended Experimental Protocols
The following protocols are provided as starting points for optimization.
Protocol 1: High N2-Selectivity via Brønsted Acid Catalysis
This protocol is adapted from the methodology described for alkylating tetrazoles with alcohols, which shows excellent N2-regioselectivity.[1]
-
To a solution of 5-phenyl-1H-tetrazole (1.0 eq) and 2-phenyl-2-propanol (1.2 eq) in a suitable solvent (e.g., dichloroethane), add aqueous HBF₄ (5-10 mol%) at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 12 hours depending on the substrate.[12]
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (hexanes/ethyl acetate gradient) to isolate the this compound.
Protocol 2: Alkylation via Mitsunobu Reaction
This is a general procedure; careful optimization is required. Note the safety precautions for azodicarboxylates.[5][6]
-
Dissolve 5-phenyl-1H-tetrazole (1.0 eq), 2-phenyl-2-propanol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in anhydrous THF dropwise. Caution: Azodicarboxylates are hazardous and potentially explosive; handle with care.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 6-18 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[6]
-
Concentrate the reaction mixture. The crude product will contain significant amounts of byproducts. Purification can be challenging and typically requires careful column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Summary of Methodologies
| Method | Key Reagents | Typical Yield | N2:N1 Selectivity | Advantages | Disadvantages |
| Brønsted Acid Catalysis | 5-phenyl-1H-tetrazole, 2-phenyl-2-propanol, HBF₄ | Good to Excellent[1] | Very High (often >95:5 N2)[1] | High N2 selectivity, simple reagents, clean reaction profile. | May require elevated temperatures; potential for alkene side product. |
| Mitsunobu Reaction | 5-phenyl-1H-tetrazole, 2-phenyl-2-propanol, PPh₃, DIAD/DEAD | Moderate to Good | Variable, requires optimization | Mild conditions, broad substrate scope. | Stoichiometric byproducts (TPPO) complicate purification, hazardous reagents.[4][6] |
| Phase-Transfer Catalysis (PTC) | 5-phenyl-1H-tetrazole, Alkyl Halide, Base (e.g., K₂CO₃), TBAB | Moderate to Good | Often poor, yields mixtures[1] | Avoids strong acids, can use inorganic bases.[8] | Generally poor regioselectivity for N1/N2 isomers.[1] |
References
- K. A. S. V. S. R. Kumar, "Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols," University of New Hampshire, 2017. [Online].
- A. M. A. El-Saghier, "Tetrazoles: XLI.
- M. G.
- "Mitsunobu reaction," Organic Synthesis, n.d. [Online]. Available: [Link]
- "Mitsunobu Reaction," Organic Chemistry Portal, n.d. [Online]. Available: [Link]
- "Mitsunobu reaction," Wikipedia, n.d. [Online]. Available: [Link]
- V. A. Ostrovskii et al.
- "Phase Transfer Catalysis," ACS GCI Pharmaceutical Roundtable Reagent Guides, n.d. [Online]. Available: [Link]
- A. K. Prajapati et al., "Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1)
- A. S. Pilyasova et al., "Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library," MDPI, 2022. [Online]. Available: [Link]
- A. R. Gholap et al., "Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media," Taylor & Francis Online, 2012. [Online]. Available: [Link]
- CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents. [Online].
- S. N. Shurov et al., "3-(5-Phenyl-2H-tetrazol-2-yl)pyridine," MDPI, 2022. [Online]. Available: [Link]
- J. J. S. L. T. Unangst, "Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents," PubMed, 1984. [Online]. Available: [Link]
- G. I. Koldobskii et al.
- A. M. Patel et al., "A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES," Chalcogenide Letters, 2009. [Online]. Available: [Link]
- M.
- R. D. Amrutkar et al., "PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW," Indo American Journal of Pharmaceutical Research, 2018. [Online]. Available: [Link]
- "Mitsunobu Reaction," Chem-Station Int. Ed., 2014. [Online]. Available: [Link]
- S. El Kazzouli et al., "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole," MDPI, 2020. [Online]. Available: [Link]
- L. M. D. Hu, "Tetrazolium Compounds: Synthesis and Applications in Medicine," PMC - PubMed Central, 2017. [Online]. Available: [Link]
- A. Dömling et al., "Tetrazoles via Multicomponent Reactions," PMC - PubMed Central, 2019. [Online]. Available: [Link]
- H. Lebel, "Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines," PubMed, 2021. [Online]. Available: [Link]
- M. Han et al., "Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids," Chemical Communications (RSC Publishing), 2012. [Online]. Available: [Link]
- V. A. Ostrovskii et al., "TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION," CORE, 2005. [Online]. Available: [Link]
- "2H-Tetrazole synthesis," Organic Chemistry Portal, n.d. [Online]. Available: [Link]
- H. Eshghi, "Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid," PubMed Central, 2012. [Online]. Available: [Link]
- C. D. S. D. C. D. S. D. Sieber, "Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria," ACS Central Science, 2020. [Online]. Available: [Link]
- "Phase-Transfer Catalysis (PTC)," Macmillan Group, 2008. [Online]. Available: [Link]
- E. A. Popova et al.
- V. A. Osyanin et al.
- "1H-Tetrazole synthesis," Organic Chemistry Portal, n.d. [Online]. Available: [Link]
- C. O. Kappe, "5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor," PubMed, 2009. [Online]. Available: [Link]
- "An Improved Synthesis of 2,5-Disubstituted Tetrazoles," Thieme Gruppe, n.d. [Online]. Available: [Link]
- M. G. Dekamin et al., "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents," SpringerLink, 2019. [Online]. Available: [Link]
- M. G. Dekamin et al., "Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions," PMC - NIH, 2022. [Online]. Available: [Link]
Sources
- 1. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 2. nanomedicine-rj.com [nanomedicine-rj.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. iajpr.com [iajpr.com]
- 10. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support resource for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for common purification challenges. Drawing from established chemical principles and field experience, this document offers detailed troubleshooting, FAQs, and step-by-step protocols to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The optimal purification strategy depends on the nature and quantity of impurities. For this compound, which is a solid with a reported melting point of 51°C, the two most effective and widely used techniques are:
-
Column Chromatography: This is the most versatile method, highly effective for separating the target compound from impurities with different polarities, including starting materials, byproducts, and regioisomers.[1][2]
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a crude product that is already substantially pure. It is particularly effective if the impurities have different solubility profiles from the desired compound.[1]
Q2: What are the common impurities I should expect during the synthesis of this compound?
A2: Impurities are typically route-dependent. The synthesis of 2,5-disubstituted tetrazoles often involves the [3+2] cycloaddition of an azide with a nitrile.[2][3] Therefore, common impurities may include:
-
Unreacted starting materials (e.g., 5-phenyl-1H-tetrazole, 2-chloro-2-phenylpropane or related alkylating agent).
-
The regioisomeric product: 5-Phenyl-1-(2-phenylpropan-2-yl)-1H-tetrazole.
-
Byproducts from side reactions.
-
Residual solvents from the reaction workup.
Q3: How thermally stable is this compound? Does this affect purification?
A3: 2,5-disubstituted tetrazoles are generally stable heterocyclic compounds.[4] However, like many tetrazoles, they can undergo thermal decomposition at elevated temperatures, often characterized by the elimination of a nitrogen molecule (N₂) to form reactive nitrilimines.[5][6] The reported boiling point is very high (434.8°C), suggesting decomposition would occur before boiling at atmospheric pressure.[7] Therefore, purification by distillation, even under reduced pressure, should be approached with caution and is generally not recommended without prior thermal analysis (e.g., DSC/TGA).[1] For chromatography and recrystallization, standard operating temperatures are well within the compound's stable range.
Q4: What solvents are appropriate for dissolving and purifying this compound?
A4: Given its structure, which contains two phenyl rings and an alkyl group, the compound is nonpolar to moderately polar. It is expected to be soluble in a range of common organic solvents.
-
For Column Chromatography: Solvent systems like hexane/ethyl acetate or cyclohexane/ethyl acetate are excellent choices, allowing for fine-tuning of polarity to achieve good separation.[8]
-
For Recrystallization: A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below is ideal. Ligroine (a nonpolar hydrocarbon mixture) is a reported recrystallization solvent.[7] Other potential options include heptane, ethanol, or mixed solvent systems like ethanol/water. Small-scale solubility tests are always recommended to find the optimal solvent.[1]
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Recrystallization Issues
Q: My compound is "oiling out" during recrystallization instead of forming solid crystals. What is causing this and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent or separates from the cooling solution as a liquid phase rather than forming a crystal lattice. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the compound (51°C for your tetrazole).[7][9]
-
Causality & Solution:
-
High Solvent Boiling Point: The primary cause is that the solution temperature required to dissolve the compound is above its melting point.
-
Action: Switch to a solvent or a mixed-solvent system with a lower boiling point. For example, if you are using toluene (BP: 111°C), try switching to ethyl acetate (BP: 77°C) or a hexane/ethyl acetate mixture.[9]
-
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, exacerbating the issue.
-
Action: If changing the solvent doesn't work, consider a preliminary purification step. Running the crude material through a quick silica gel plug or performing column chromatography before recrystallization can remove the problematic impurities.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice, favoring the formation of an amorphous oil.
-
Action: Allow the flask to cool slowly to room temperature. Insulating the flask can facilitate this. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal before moving it to an ice bath.[9]
-
-
Q: My recovery yield after recrystallization is very low. What went wrong?
A: Low recovery is typically a solubility issue. The goal is to dissolve the product, not to create a dilute solution where it remains soluble even when cold.
-
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most common reason for poor recovery. A portion of your product will remain in the mother liquor.
-
Action: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've added too much, carefully evaporate some of the solvent to re-saturate the solution before allowing it to cool.[9]
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, crystallization will be incomplete.
-
Action: After the solution reaches room temperature, place it in an ice bath for an adequate period to maximize crystal formation.[9]
-
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), significant product loss will occur.
-
Action: Use a pre-heated funnel and flask for hot filtration and keep the solution near its boiling point to prevent the product from crashing out.
-
-
Column Chromatography Issues
Q: My compound and an impurity are co-eluting (not separating) on the column. How can I improve the separation?
A: Poor separation, indicated by overlapping spots on a TLC plate, means the mobile phase is not differentiating enough between the polarity of your compound and the impurity.
-
Causality & Solution:
-
Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing all components to move too quickly up the column, or it may not be selective enough.
-
Action: Optimize the solvent system using TLC before running the column. Aim for a retention factor (Rf) of ~0.3 for your target compound. If using a hexane/ethyl acetate system, try reducing the percentage of the more polar ethyl acetate. For very nonpolar impurities, you might start with pure hexane. If impurities are more polar, a gradient elution (gradually increasing the ethyl acetate percentage) will be effective.[1]
-
-
Column Overloading: Applying too much crude material to the column leads to broad bands that overlap.
-
Action: Use an appropriate amount of silica gel for the quantity of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of silica to compound by weight). Ensure the initial band of applied sample is as narrow as possible.
-
-
Q: My compound is streaking on the TLC plate and eluting as a broad band from the column. Why?
A: Streaking is often caused by poor solubility or interactions with the stationary phase.
-
Causality & Solution:
-
Insolubility: The compound may not be fully soluble in the mobile phase, causing it to smear as it moves.
-
Action: When loading the sample onto the column, dissolve it in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) and adsorb it onto a small amount of silica gel before dry-loading it. This prevents solubility issues during elution.
-
-
Acidity of Silica: Tetrazoles can be weakly acidic. If your compound interacts too strongly with the silica surface, it can lead to tailing.
-
Action: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize active sites on the silica gel. This is generally more relevant for more polar or basic compounds but can sometimes resolve streaking issues.
-
-
Visual Workflow: Purification Strategy Selection
The following diagram provides a decision-making framework to select the most appropriate purification method based on the initial assessment of your crude product.
Caption: Decision tree for selecting a purification method.
Quantitative Data Summary
This table provides key data for solvents commonly used in the purification of tetrazole derivatives to assist in method development.
| Solvent | Boiling Point (°C) | Polarity Index | Recommended Use |
| Hexane / Heptane | 69 / 98 | 0.1 | Non-polar eluent in chromatography; potential for recrystallization. |
| Ligroine | 60-90 | ~0.1 | Reported recrystallization solvent for the target compound.[7] |
| Dichloromethane (DCM) | 40 | 3.1 | Excellent solvent for dissolving and loading samples onto a column. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Polar eluent in chromatography, often mixed with hexane. |
| Ethanol (EtOH) | 78 | 4.3 | Potential "good" solvent for recrystallization, often with water as an anti-solvent. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is the most robust method for purifying the title compound from a complex mixture of impurities.
-
TLC Analysis & Mobile Phase Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10).
-
The ideal system will give your target compound an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriate size glass column and pack it with silica gel (slurry packing with the initial, least polar eluent is recommended).
-
Ensure the silica bed is compact and level. Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane.
-
In a separate flask, add a small amount of silica gel (approx. 2-3 g) and the dissolved sample.
-
Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica ("dry loading").
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the column and begin collecting fractions.
-
If impurities are much less polar, start with a low-polarity eluent (e.g., 98:2 hexane/EtOAc) to elute them first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]
-
-
Isolation:
-
Combine the fractions identified as pure.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is best suited for crude material that is already >90% pure.
-
Solvent Selection:
-
Place a small amount of crude material (20-30 mg) into a test tube.
-
Add a potential solvent (e.g., ligroine, heptane) dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the bulk of the crude material (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring) until the solid is just completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Allow the crystals to air dry on the filter or dry them further in a vacuum oven.
-
References
- Dalton Transactions. Exploring the energetic potential of 2,5-disubstituted tetrazoles: a case of 2,5-bis(oxadiazolyl)tetrazoles. [Link]
- ACS Central Science.
- PubMed Central.
- Organic Chemistry Portal. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. [Link]
- PubChem. 5-Phenyl-1H-tetrazole. [Link]
- ResearchGate. Thermal fragmentation of 2,5-disubstituted tetrazoles. [Link]
- PubMed Central. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]
- Chapter 2. [Link]
- Organic Chemistry Portal. 2H-Tetrazole synthesis. [Link]
- ACS Omega. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Journal of the American Chemical Society. An Improved Synthesis of 5-Substituted Tetrazoles. [Link]
- RSC Publishing.
- ResearchGate. Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. [Link]
- Google Patents. Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
- ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
- YouTube. Troubleshooting troublesome recombinant protein expression... [Link]
- ResearchGate. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
- PubMed Central. Tetrazoles via Multicomponent Reactions. [Link]
- Crysdot LLC. This compound. [Link]
- MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
- PubMed. The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support center for the synthesis of 2,5-disubstituted tetrazoles, with a focus on 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate this synthesis with confidence and achieve high-purity yields of your target compound.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation. The overall synthesis is a two-step process:
-
[3+2] Cycloaddition: Formation of the 5-phenyl-1H-tetrazole precursor from benzonitrile and an azide source.
-
N-Alkylation: Introduction of the bulky 2-phenylpropan-2-yl (cumyl) group onto the tetrazole ring.
During the N-alkylation step, the reaction can produce two different regioisomers: the desired N-2 substituted product and the undesired N-1 substituted isomer. The ratio of these isomers is highly sensitive to reaction conditions. This guide will provide the necessary insights to steer the reaction toward the desired N-2 product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The core challenge is controlling the regioselectivity during the N-alkylation of 5-phenyl-1H-tetrazole. The tetrazolide anion is an ambident nucleophile, meaning the incoming electrophile (the cumyl group) can attack either the N-1 or N-2 position. Achieving high selectivity for the N-2 isomer is critical and depends on factors like the solvent, base, temperature, and the nature of the alkylating agent.[1][2][3]
Q2: Why is the N-2 isomer often favored with bulky alkylating agents?
A2: While seemingly counterintuitive, bulky alkylating agents can favor the N-2 position. The rationale is often explained by the reaction mechanism.[1][2] If the reaction proceeds through an SN1-like mechanism, a carbocation intermediate is formed from the alkylating agent (e.g., cumyl cation).[2] This carbocation will then react with the tetrazolide anion. The N-2 position is generally considered more nucleophilic and less sterically hindered for attack compared to the N-1 position, which is flanked by the C-5 phenyl group.[4]
Q3: How can I distinguish between the N-1 and N-2 alkylated isomers?
A3: NMR spectroscopy is the most powerful tool for this purpose.
-
¹³C NMR: The chemical shift of the tetrazole ring carbon (C-5) is a reliable indicator. The C-5 signal for the N-2 isomer is typically shifted downfield (higher ppm) by about 10 ppm compared to the corresponding N-1 isomer.[5]
-
¹H NMR & NOE: For the N-1 isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the N-1 alkyl substituent and the ortho-protons of the C-5 phenyl ring. This effect is absent in the N-2 isomer due to the greater distance.
Q4: What are the safety precautions for the synthesis of 5-phenyltetrazole?
A4: The primary hazard is the use of sodium azide, which is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be generated in situ, is also toxic and explosive.[6] Always handle sodium azide with non-metal spatulas and perform the reaction in a well-ventilated fume hood. Ensure all glassware is thoroughly cleaned to remove any traces of heavy metals.
Experimental Workflow & Troubleshooting Guide
This section provides a logical workflow for the synthesis, from the precursor to the final product, and addresses potential issues at each stage.
Sources
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chalcogen.ro [chalcogen.ro]
Technical Support Center: Optimizing the Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Introduction
Welcome to the technical support guide for the synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This 2,5-disubstituted tetrazole is a valuable scaffold in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and other physicochemical properties.[1][2] However, its synthesis presents a common and critical challenge: controlling the regioselectivity of the N-alkylation step.
This guide provides field-proven insights, detailed protocols, and a systematic troubleshooting framework to help you navigate the complexities of this reaction, specifically focusing on achieving high yields of the desired N2-isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis typically involves a two-step process:
-
Formation of the 5-phenyl-1H-tetrazole core: This is most commonly achieved via a [3+2] cycloaddition reaction between benzonitrile and an azide source, such as sodium azide.[3][4] Catalysts like ammonium chloride or Lewis acids are often employed to activate the nitrile.[5]
-
N-Alkylation: The pre-formed 5-phenyl-1H-tetrazole is then alkylated with a (2-phenylpropan-2-yl) electrophile (a cumyl group). Key methods for this step include Brønsted acid-catalyzed alkylation with 2-phenylpropan-2-ol or the Mitsunobu reaction.[6][7]
Q2: Why is regioselectivity the most critical challenge in this synthesis?
The 5-phenyltetrazole anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the N1 and N2 positions of the tetrazole ring.[8] This leads to the formation of two possible regioisomers. For most pharmaceutical applications, the biological activity is highly dependent on having the correct isomer, which in this case is the 2,5-disubstituted product. The separation of these isomers can be challenging, making a highly regioselective reaction crucial for efficiency.[9]
Q3: What key factors determine whether alkylation occurs at the N1 or N2 position?
Several factors influence the N1:N2 product ratio:
-
Reaction Mechanism: Reactions that proceed through an SN1-type mechanism, involving a stabilized carbocation intermediate (like the tertiary cumyl cation), strongly favor N2 alkylation. This is because the N2 position is typically more electron-rich and sterically accessible.[10][11]
-
Steric Hindrance: The bulky 2-phenylpropan-2-yl group will preferentially attack the less sterically hindered N2 position.
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of the starting tetrazole and the solvation of the tetrazolate anion, thereby affecting the product ratio.[8]
-
Counter-ion: In base-mediated reactions, the nature of the cation associated with the tetrazolate can influence which nitrogen atom is more nucleophilic.
Q4: What are the recommended starting materials for introducing the cumyl group?
The most common and effective precursors for the 2-phenylpropan-2-yl group are:
-
2-Phenylpropan-2-ol (Cumyl alcohol): Used in acid-catalyzed and Mitsunobu reactions. It is stable, commercially available, and generates a stable tertiary carbocation under acidic conditions.[7]
-
2-Chloro-2-phenylpropane (Cumyl chloride): Can be used in base-promoted SN1-type reactions. It is more reactive than the alcohol but may be less stable to store.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the likely causes and how can I fix it?
A: Low conversion is a frequent problem that can often be traced back to several factors.[5]
-
Possible Cause 1: Ineffective Alkylating Agent Activation (When using 2-phenylpropan-2-ol).
-
Causality: Tertiary alcohols like 2-phenylpropan-2-ol require activation to become good electrophiles. Under Brønsted acid catalysis, the alcohol must be protonated to form a good leaving group (water), generating the reactive cumyl carbocation. In a Mitsunobu reaction, the alcohol is activated by the phosphine-azodicarboxylate adduct.[7][12]
-
Solution:
-
Acid Catalysis: Ensure a strong Brønsted acid (e.g., H₂SO₄, HBF₄) is used at a sufficient catalytic loading (typically 5-10 mol%). The reaction may require elevated temperatures to facilitate carbocation formation.[7]
-
Mitsunobu Reaction: Confirm the quality and stoichiometry of your Mitsunobu reagents (e.g., DIAD/DEAD and PPh₃). These reagents can degrade upon storage. The reaction is typically run at 0 °C to room temperature.[13]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Causality: Temperature and solvent play a critical role. Acid-catalyzed reactions often require heating to overcome the activation energy for carbocation formation. Solvent choice impacts reagent solubility and reaction rate.
-
Solution:
-
Temperature: For acid-catalyzed methods, systematically increase the temperature (e.g., from 60 °C to 100 °C) while monitoring the reaction by TLC or LC-MS.
-
Solvent: Aprotic polar solvents like DMF or DMSO can be effective for the initial tetrazole formation, but for the alkylation step, less coordinating solvents may be preferable depending on the chosen method. For acid-catalyzed reactions, sometimes no solvent or a non-polar solvent is used.
-
-
-
Possible Cause 3: Moisture Contamination.
-
Causality: Water can compete with the tetrazole as a nucleophile, reacting with the cumyl carbocation to regenerate the starting alcohol. Mitsunobu reagents are also sensitive to moisture.[14]
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Significant Formation of the N1-isomer Impurity
Q: I've successfully formed the product, but my NMR analysis shows a significant amount of the undesired N1-alkylated isomer. How can I improve N2 selectivity?
A: Achieving high N2 selectivity is paramount and relies on promoting an SN1 pathway.
-
Causality: The formation of a discrete, stabilized tertiary carbocation is the key to N2 selectivity. This electrophile will then preferentially react at the N2 position due to electronic and steric factors. Conditions that favor an SN2 pathway might allow for more competitive attack at the N1 position.[11]
-
Solution:
-
Promote Carbocation Formation: The Brønsted acid-catalyzed reaction with 2-phenylpropan-2-ol is an excellent choice as it is specifically designed to proceed via a carbocation intermediate.[7]
-
Avoid Strong Bases with Alkyl Halides: While a base is needed to deprotonate the tetrazole when using an alkyl halide, very strong, non-coordinating bases in aprotic solvents might increase the proportion of N1 attack.
-
Mitsunobu Conditions: The Mitsunobu reaction is also reported to give excellent N2 selectivity for secondary and tertiary alcohols, proceeding with a clean inversion of configuration if a chiral alcohol is used.[6][15] This suggests a well-controlled SN2-like transition state that, for this substrate, still heavily favors N2 attack.
-
Issue 3: Difficulty in Product Purification
Q: My crude product is a mixture that is difficult to separate by column chromatography. What are my options?
A: Purification can be complicated by byproducts with similar polarities to the desired product.
-
Possible Cause 1: Triphenylphosphine Oxide (TPPO) Contamination (Mitsunobu Reaction).
-
Causality: TPPO is a major byproduct of the Mitsunobu reaction and can be difficult to remove completely by standard chromatography due to its polarity.[12]
-
Solution:
-
Pre-purification workup: After the reaction, dilute the mixture with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate out most of the TPPO. Filter the solids before concentrating the reaction mixture for chromatography.
-
Chromatography: Use a less polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM) to ensure the desired, less polar 2,5-disubstituted tetrazole elutes well ahead of any residual TPPO.
-
-
-
Possible Cause 2: Poor Separation of N1 and N2 Isomers.
-
Causality: The N1 and N2 isomers often have very similar polarities.
-
Solution:
-
Optimize Chromatography: Use a long column with a shallow solvent gradient to maximize separation. Test different solvent systems; sometimes adding a small percentage of a third solvent (like DCM or methanol) can improve resolution.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for isolating a single isomer. Experiment with various solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
-
Revisit the Reaction: The most effective solution is to optimize the reaction for higher regioselectivity to minimize the formation of the impurity in the first place.
-
-
Section 3: Recommended Synthetic Protocols
Safety Precaution: Always handle sodium azide and hydrazoic acid (which can form in situ) with extreme care in a well-ventilated fume hood. They are highly toxic and potentially explosive.
Protocol A: Brønsted Acid-Catalyzed N2-Alkylation
This protocol is highly recommended for its simplicity, high N2-selectivity, and use of inexpensive reagents.[7]
Step 1: Synthesis of 5-Phenyl-1H-tetrazole
-
To a round-bottom flask, add benzonitrile (1.0 equiv.), sodium azide (1.2 equiv.), and ammonium chloride (1.2 equiv.).
-
Add N,N-dimethylformamide (DMF) as the solvent (approx. 3-4 mL per gram of benzonitrile).
-
Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor reaction completion by TLC.
-
Cool the reaction to room temperature and pour it into a beaker of acidified water (pH ~2, using HCl).
-
Stir until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 5-phenyl-1H-tetrazole.[3]
Step 2: N2-Alkylation with 2-Phenylpropan-2-ol
-
In a clean, dry flask, combine 5-phenyl-1H-tetrazole (1.0 equiv.) and 2-phenylpropan-2-ol (1.5 equiv.).
-
Add a catalytic amount of tetrafluoroboric acid (HBF₄, 5 mol% of a 48 wt. % solution in water).
-
Heat the mixture to 80-100 °C for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting tetrazole is consumed.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield pure this compound.
Protocol B: N2-Alkylation via Mitsunobu Reaction
This method is extremely reliable, proceeds under mild conditions, and provides high yields of the N2-isomer.[6][15]
-
To an oven-dried, three-neck flask under an argon atmosphere, add 5-phenyl-1H-tetrazole (1.0 equiv.), 2-phenylpropan-2-ol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor for completion by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether and store at 4 °C overnight to precipitate triphenylphosphine oxide.
-
Filter the solid byproduct and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to isolate the target compound.
Section 4: Data and Visualizations
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for N2-Alkylation
| Parameter | Method A: Brønsted Acid-Catalyzed | Method B: Mitsunobu Reaction |
| Alkylating Source | 2-Phenylpropan-2-ol | 2-Phenylpropan-2-ol |
| Key Reagents | HBF₄ (cat.) | PPh₃, DIAD |
| Solvent | Toluene or neat | Anhydrous THF |
| Temperature | 80-100 °C | 0 °C to Room Temp. |
| Reaction Time | 1-5 hours | 6-12 hours |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) |
| N2:N1 Selectivity | Very High (>95:5) | Very High (>95:5) |
| Key Byproduct | Water | Triphenylphosphine oxide |
| Reference | [7] | [6][15] |
Experimental Workflow and Mechanism Diagrams
Caption: Acid-catalyzed formation of the cumyl carbocation followed by N2-attack.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.
References
- Purchase, C. F., & White, A. D. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
- Kotha, S., & Goyal, P. (2024). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis.
- Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
- Malik, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]
- OUCI. (n.d.). Alkylation of Tetrazoles Using Mitsunobu Conditions. OUCI.
- Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6693. [Link]
- Gómez-García, A., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 103-121. [Link]
- El-Faham, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(10), 2639. [Link]
- Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7367–7429. [Link]
- Patel, A. B., et al. (2014). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate.
- Reddit. (2023). Problem with tetrazole formation. r/Chempros.
- Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.
- Reynard, G., et al. (2022).
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Iranian Chemical Society, 16, 2235-2243. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support guide for the synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific tetrazole synthesis. The following question-and-answer format provides in-depth troubleshooting advice, mechanistic explanations, and preventative strategies to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the initial 5-phenyl-1H-tetrazole from benzonitrile and sodium azide is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: A slow or low-yielding initial tetrazole formation is a common hurdle. The primary cause often lies in suboptimal reaction conditions that fail to efficiently activate the nitrile for the [3+2] cycloaddition with the azide ion.[1][2][3]
Troubleshooting & Optimization:
-
Solvent Choice: The polarity and boiling point of the solvent are critical. N,N-Dimethylformamide (DMF) is a common choice due to its high polarity, which aids in dissolving sodium azide, and its high boiling point (153 °C), which allows for the necessary thermal energy.[3] Dimethyl sulfoxide (DMSO) is another excellent option due to its high dipole moment.[4] If your reaction is sluggish, ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Acid Catalysis: The addition of a proton source, such as ammonium chloride (NH₄Cl), is crucial for activating the nitrile group.[1][3] The ammonium ion acts as a Brønsted acid, protonating the nitrile nitrogen and making the carbon more electrophilic and susceptible to nucleophilic attack by the azide. A patent for the synthesis of 5-phenyl-tetrazole specifies reacting cyanophenyl with sodium azide and ammonium chloride in the presence of N,N-dimethylformamide.[5]
-
Temperature: This reaction typically requires elevated temperatures, often in the range of 100-140 °C.[3][4] If the reaction is not proceeding, a gradual increase in temperature may be necessary. However, be mindful of potential side reactions at excessively high temperatures.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be employed to enhance the reaction rate. Zinc chloride (ZnCl₂) is a common choice that coordinates to the nitrile nitrogen, further increasing its electrophilicity.[6]
Q2: During the N-alkylation of 5-phenyl-1H-tetrazole with 2-chloro-2-phenylpropane, I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 2,5-disubstituted product?
A2: This is a classic challenge in tetrazole chemistry. The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of two regioisomers: the desired 2,5-disubstituted tetrazole and the undesired 1,5-disubstituted tetrazole.[7][8][9] The ratio of these isomers is influenced by several factors.
Understanding the Regioselectivity:
The tetrazole anion, formed upon deprotonation of 5-phenyl-1H-tetrazole, has nucleophilic character at both the N1 and N2 positions. The steric bulk of the alkylating agent and the reaction conditions play a significant role in determining which nitrogen atom attacks the electrophile.[8][10] Generally, bulkier alkylating agents, like the 2-phenylpropan-2-yl group, tend to favor substitution at the less sterically hindered N2 position, leading to the desired 2,5-isomer.[8]
Strategies to Enhance 2,5-Regioselectivity:
-
Choice of Base and Solvent: The combination of base and solvent can influence the ionic character of the tetrazolate anion and the solvation of the electrophile. A non-polar, aprotic solvent in combination with a bulky, non-nucleophilic base can favor N2 alkylation.
-
Reaction Temperature: Temperature can affect the selectivity of the reaction. Lowering the reaction temperature may improve the regioselectivity by favoring the thermodynamically more stable product.
-
Nature of the Alkylating Agent: While you are using 2-chloro-2-phenylpropane, it's important to ensure its purity. The corresponding alcohol can lead to different reaction pathways. The stability of the tertiary carbocation formed from 2-chloro-2-phenylpropane is a key factor in this alkylation.
Q3: I'm observing the formation of an unexpected byproduct that appears to be an alkene. What is the likely source of this side reaction?
A3: The formation of an alkene, specifically 2-phenylpropene, is a strong indication of an elimination reaction competing with the desired nucleophilic substitution (alkylation). This is a common side reaction when using tertiary alkyl halides like 2-chloro-2-phenylpropane.
Mechanism of Elimination:
Under the basic conditions required for the deprotonation of the tetrazole, the base can also act as a nucleophile and abstract a proton from a carbon adjacent to the carbon bearing the leaving group (chlorine). This leads to the formation of a double bond and elimination of HCl, a classic E2 elimination pathway. The stability of the resulting conjugated alkene (2-phenylpropene) makes this a favorable side reaction.
Minimizing Elimination:
-
Base Selection: Employ a sterically hindered, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger, more nucleophilic bases like sodium hydroxide or alkoxides.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the alkylation at the lowest effective temperature can help to minimize the formation of the alkene byproduct.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole
This protocol outlines a standard procedure for the [3+2] cycloaddition of benzonitrile and sodium azide.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-130 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute HCl.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-phenyl-1H-tetrazole.[5]
Protocol 2: N-Alkylation to form this compound
This protocol details the regioselective alkylation of 5-phenyl-1H-tetrazole.
Materials:
-
5-Phenyl-1H-tetrazole
-
2-Chloro-2-phenylpropane
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
Procedure:
-
To a dry round-bottom flask, add 5-phenyl-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Add 2-chloro-2-phenylpropane (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired 2,5-isomer from any 1,5-isomer and other byproducts.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of Alkylation
| Entry | Base | Solvent | Temperature (°C) | Ratio (2,5-isomer : 1,5-isomer) |
| 1 | K₂CO₃ | Acetonitrile | 25 | 9:1 |
| 2 | NaH | THF | 25 | 7:3 |
| 3 | K₂CO₃ | DMF | 80 | 6:4 |
| 4 | Cs₂CO₃ | Acetonitrile | 25 | >95:5 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results may vary.
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Regioselectivity in Alkylation
Caption: Competing pathways in the N-alkylation of 5-phenyltetrazolate.
References
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.). ResearchGate.
- Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. (n.d.). ResearchGate.
- Tetrazoles via Multicomponent Reactions. (2016). PubMed Central (PMC).
- Exploring the energetic potential of 2,5-disubstituted tetrazoles: a case of 2,5-bis(oxadiazolyl)tetrazoles. (2020). Dalton Transactions.
- Synthesis of 2,5‐disubstituted tetrazoles. (n.d.). ResearchGate.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). National Institutes of Health (NIH).
- An Improved Synthesis of 2,5-Disubstituted Tetrazoles. (2017). Thieme Gruppe.
- One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. (2016). ACS Publications.
- Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. (2013). Chemical Communications.
- Exploring the energetic potential of 2,5-disubstituted tetrazoles: a case of 2,5-bis(oxadiazolyl)tetrazoles. (n.d.). ResearchGate.
- The thermal decomposition of tetrazoles. (1992). CoLab.
- 2-Substituted and 2,5-Disubstituted Tetrazoles. (n.d.). ResearchGate.
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2022). RSC Publishing.
- Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Semantic Scholar.
- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2002). ACS Publications.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). ResearchGate.
- Mechanisms of tetrazole formation by addition of azide to nitriles. (2002). Semantic Scholar.
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2022). CoLab.
- 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2023). LibreTexts.
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free. (2023). Taylor & Francis Online.
- Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate.
- The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. (1950). The Journal of Organic Chemistry.
- Thermal fragmentation of 2,5-disubstituted tetrazoles[11]. (n.d.). ResearchGate.
- Electronic Supplementary Information for Facile Synthesis of Stapled, Structurally Reinforced Peptide Helices via A Photoinduced. (n.d.). The Royal Society of Chemistry.
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2022). MDPI.
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (2023). Taylor & Francis Online.
- What is the product for the reaction between biphenyl and 2-chloro-2-methylpropane in the presence of the Lewis acid catalyst, AlCl_3?. (n.d.). Study.com.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). PubMed.
- Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. (2022). ResearchGate.
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (2023). ResearchGate.
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2022). OUCI.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015). PubMed Central (PMC).
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI.
- Preparation method of 5-phenyl-tetrazole. (2015). Google Patents.
- Tetrazole. (n.d.). Wikipedia.
- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts.
- Question Video: Predicting the Product That Would Form from the Alkylation of Benzene Given the Reaction Equation. (2021). Nagwa.
- Production of 2-chloro-1-phenylpropane. (1953). Google Patents.
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2014). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
Technical Support Center: Catalyst Selection for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Synthesis
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2,5-disubstituted tetrazoles, with a specific focus on 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This document is designed for researchers, chemists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Synthetic Challenge
The target molecule, this compound, is a 2,5-disubstituted tetrazole. Its synthesis is not a single-step reaction but a strategic two-step process. Success hinges on precise control over catalysis and reaction conditions at each stage.
-
Step 1: [3+2] Cycloaddition. Formation of the 5-phenyl-1H-tetrazole core via the reaction of benzonitrile with an azide source. This step is often kinetically slow and requires catalysis to proceed efficiently and safely.[1]
-
Step 2: N2-Selective Alkylation. Attachment of the bulky 2-phenylpropan-2-yl (cumyl) group to the N2 position of the tetrazole ring. The tetrazolate anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2), which leads to the potential formation of two different regioisomers.[2] Achieving high selectivity for the desired N2 isomer is the primary challenge of this step.
This guide will dissect both stages, offering solutions to common problems and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the first step, the azide-nitrile cycloaddition?
The cycloaddition of an azide to a nitrile to form a tetrazole has a significant activation energy barrier.[3] The nitrile group is not sufficiently electrophilic to react readily with the azide nucleophile.[1] The catalyst, typically a Lewis acid (e.g., zinc, copper, or cobalt salts) or a Brønsted acid, activates the nitrile by coordinating to its nitrogen atom.[4][5] This coordination withdraws electron density from the nitrile's carbon atom, making it much more susceptible to nucleophilic attack by the azide ion. This activation dramatically lowers the energy barrier, allowing the reaction to proceed at lower temperatures and in shorter times.[4][6]
Q2: What factors control the N1 vs. N2 regioselectivity during the alkylation of 5-phenyl-1H-tetrazole?
The ratio of N1 to N2 alkylated products is influenced by a combination of electronic and steric factors, which can be manipulated by your choice of reaction conditions:
-
Electrophile Structure: Sterically demanding electrophiles, like the required 2-phenylpropan-2-yl group, strongly favor substitution at the N2 position. The N2 position is generally less sterically hindered than the N1 position, which is flanked by the C5-phenyl group.
-
Catalyst System: Brønsted acids, such as HBF4, can catalyze the reaction with alcohols and have been shown to provide high N2 selectivity.[7] They work by activating the alcohol to form a carbocation-like intermediate which is then attacked by the tetrazole.
-
Solvent: The solvent can influence the nucleophilicity of the different nitrogen atoms in the tetrazolate anion. Polar aprotic solvents like DMF or DMSO are common.[1]
-
Counter-ion: When using a base to deprotonate the tetrazole, the nature of the resulting salt's counter-ion can affect the location of the subsequent alkylation.[2]
Q3: What are the pros and cons of using a homogeneous versus a heterogeneous catalyst for the cycloaddition step?
This is a critical decision based on the specific needs of your synthesis (scale, purity requirements, and process).
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity due to well-defined active sites.[8] Milder reaction conditions are often possible.[5] | Difficult to separate from the reaction mixture, potentially leading to product contamination. Catalyst recycling is often impractical.[8] |
| Heterogeneous | Easily separated from the reaction mixture by simple filtration.[9] Excellent for recyclability and continuous flow processes, making them cost-effective and environmentally friendly.[8][10] | Can sometimes have lower activity compared to homogeneous counterparts due to mass transfer limitations. May require higher temperatures or longer reaction times.[8] |
Q4: What are the essential safety precautions when working with sodium azide (NaN₃)?
Sodium azide and the in-situ-generated hydrazoic acid (HN₃) are highly toxic and explosive.
-
Toxicity: Sodium azide is acutely toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Explosion Hazard: Do not allow sodium azide to come into contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts, as this can form highly shock-sensitive and explosive metal azides.[11] Use glass or Teflon equipment. Avoid using metal spatulas for transfer.
-
Acidic Conditions: Avoid acidification of the reaction mixture unless intentionally generating HN₃ in a controlled manner, as this liberates the highly toxic and explosive hydrazoic acid gas. Many modern catalytic methods are designed to avoid the formation of significant amounts of free HN₃.[12]
-
Quenching: Any residual azide must be carefully quenched before workup and disposal. A common method is the slow addition of a sodium nitrite solution, followed by acidification to destroy the excess nitrite.
Process Workflow & Key Decision Points
Caption: Two-step synthesis workflow for the target molecule.
Troubleshooting Guide
Problem 1: Low or No Yield of 5-phenyl-1H-tetrazole (Step 1)
This is the most common issue in the cycloaddition step. A systematic approach is required to identify the root cause.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support center for the synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful scale-up of this synthesis. Our focus is on providing practical, field-proven insights to ensure both efficiency and safety in your laboratory.
Introduction: The Synthetic Challenge
The alkylation of 5-phenyltetrazole to produce 2,5-disubstituted tetrazoles is a common synthetic transformation. However, scaling up the synthesis of this compound presents unique challenges. The bulky tertiary cumyl group can lead to issues with reaction rates and regioselectivity, favoring the formation of the desired N2-isomer over the N1-isomer is a key objective. This guide will focus on the robust and scalable Brønsted acid-catalyzed alkylation of 5-phenyltetrazole with 2-phenylpropan-2-ol, a method that avoids the use of hazardous alkyl halides.
Recommended Synthetic Approach: Brønsted Acid-Catalyzed Alkylation
The preferred method for the synthesis of this compound is the Brønsted acid-catalyzed reaction between 5-phenyltetrazole and 2-phenylpropan-2-ol. This approach is advantageous due to the use of a stable and readily available alcohol as the alkylating agent and a catalytic amount of a mild Brønsted acid, which promotes high N2-selectivity.[1][2][3][4]
Sources
Technical Support Center: Resolving Impurities in 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Samples
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This document provides a comprehensive resource in a question-and-answer format to troubleshoot and resolve common impurity issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The most prevalent impurities typically arise from the synthetic route used. Common sources of contamination include unreacted starting materials, by-products from side reactions, and isomeric impurities.[1][2] Specifically, you should be vigilant for:
-
Unreacted 5-phenyl-1H-tetrazole: The starting material for the N-alkylation reaction.
-
Isomeric Impurity (1-(2-phenylpropan-2-yl)-5-phenyl-1H-tetrazole): Alkylation of 5-phenyl-1H-tetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of a constitutional isomer.[3] The ratio of these isomers can be influenced by the reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMF, THF, ethanol, hexane) may be present in the final product.
-
By-products from the Alkylating Agent: Depending on the synthesis, by-products from the generation of the 2-phenylpropan-2-yl cation or related species may be present.
Q2: My NMR spectrum looks complex. How can I distinguish between the desired N2-isomer and the N1-isomer?
A2: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the N1 and N2 isomers of substituted tetrazoles. The chemical shift of the carbon atom in the tetrazole ring is particularly informative. Generally, the tetrazole carbon in N2-substituted isomers resonates further downfield (at a higher ppm value) compared to the corresponding N1-substituted isomer.[4] For 2-methyl-5-phenyl-2H-tetrazole, the tetrazole carbon appears at approximately 164.25 ppm, while for 1-methyl-5-phenyltetrazole, it is around 154.2 ppm.[4] You can expect a similar trend for your 2-phenylpropan-2-yl substituted analogue.
Q3: I'm seeing a persistent impurity in my HPLC analysis that I can't identify. What should I do?
A3: If you have an unidentified, persistent peak in your HPLC chromatogram, consider the following steps:
-
HPLC-MS Analysis: Couple your HPLC system to a mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the impurity, which is crucial for its identification. The fragmentation pattern in MS/MS can offer further structural clues.[4]
-
Forced Degradation Studies: Subjecting a small sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products. If your unknown impurity increases under specific conditions, it can provide insight into its nature.
-
Spiking Experiment: If you suspect a particular impurity (e.g., the N1-isomer), and have a reference standard for it, you can "spike" your sample with a small amount of the standard. If the peak area of your unknown impurity increases, it confirms its identity.
Troubleshooting Guides
This section provides in-depth guidance on resolving specific issues you may encounter during the purification of this compound.
Guide 1: Issues with Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem 1: Oiling Out
-
Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.
-
Cause: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is high, leading to a significant melting point depression.
-
Solutions:
-
Add more solvent: This will lower the saturation point and may allow crystals to form at a lower temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
-
Problem 2: Poor Recovery
-
Symptom: You obtain a very low yield of purified crystals.
-
Cause: This can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
-
Solutions:
-
Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.
-
Prevent premature crystallization: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing during hot filtration.
-
Ensure complete cooling: Allow the solution to cool thoroughly in an ice bath to maximize crystal formation.
-
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
-
Guide 2: Challenges in Column Chromatography
Column chromatography is an essential technique for separating compounds with different polarities, such as the N1 and N2 isomers of your product.
Problem 1: Poor Separation of Isomers
-
Symptom: The N1 and N2 isomers co-elute or show very little separation on the column.
-
Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to differentiate between the isomers on the selected stationary phase (typically silica gel).
-
Solutions:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to test various solvent mixtures. A good solvent system will show a clear separation between the spots of the two isomers with Rf values ideally between 0.2 and 0.5.[6] For aromatic isomers, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[7]
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.
-
Increase the column length: A longer column provides more surface area for interaction with the stationary phase, which can enhance separation.
-
Use a finer stationary phase: Smaller particle sizes of the stationary phase can lead to better resolution, but may require higher pressure to push the solvent through.
-
Problem 2: Tailing Peaks
-
Symptom: The eluted compound forms a "tail" on the chromatogram instead of a sharp, symmetrical peak.
-
Cause: Peak tailing can be caused by interactions between the compound and active sites on the stationary phase, column overloading, or issues with the mobile phase.[8]
-
Solutions:
-
Add a small amount of a polar modifier to the mobile phase: For example, adding a small percentage of triethylamine can help to deactivate acidic silanol groups on the silica gel that may be interacting with your compound.
-
Reduce the sample load: Overloading the column can lead to peak broadening and tailing.
-
Ensure proper column packing: An improperly packed column can have channels that lead to poor peak shape.
-
Guide 3: HPLC Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for assessing the purity of your final product.
Problem 1: Peak Splitting
-
Symptom: A single compound appears as two or more closely eluting peaks.
-
Cause: This can be due to column contamination, a void at the column inlet, or co-elution of an impurity.[9]
-
Solutions:
-
Flush the column: Flush the column with a strong solvent to remove any contaminants.
-
Reverse the column and flush: If a void has formed at the inlet, reversing the column and flushing it may resolve the issue.
-
Optimize the mobile phase: Adjusting the mobile phase composition or gradient may be necessary to separate the co-eluting species.
-
Problem 2: Peak Tailing in Reversed-Phase HPLC
-
Symptom: Peaks in your reversed-phase chromatogram exhibit tailing.
-
Cause: This is often due to secondary interactions between basic analytes and acidic residual silanol groups on the C18 stationary phase.[10]
-
Solutions:
-
Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid can protonate the silanol groups and reduce these unwanted interactions.
-
Use a mobile phase buffer: A buffer will help to maintain a consistent pH throughout the analysis.
-
Use a column with end-capping: Many modern HPLC columns are "end-capped" to block the residual silanol groups.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is often a good starting point for 2,5-disubstituted tetrazoles.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography for Isomer Separation
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase solvent system determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the desired product and which, if any, contain the isomeric impurity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.[11]
-
Gradient: A typical gradient might be from 40% to 90% acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Injection Volume: 5-10 µL of a sample dissolved in the mobile phase.
Data Presentation
Table 1: Typical Analytical Data for Tetrazole Derivatives
| Analytical Technique | Expected Observations for this compound | Reference |
| ¹H NMR | Aromatic protons from the phenyl groups and a singlet for the methyl groups of the 2-phenylpropan-2-yl substituent. | [12][13] |
| ¹³C NMR | Characteristic downfield shift for the tetrazole ring carbon (expected >160 ppm). | [4] |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation may involve the loss of N₂. | [4] |
Visualizations
Troubleshooting Workflow for Impurity Identification
Caption: A decision-making workflow for identifying and resolving impurities.
Purification Strategy Overview
Caption: A general strategy for the purification of the target compound.
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Restek. (2014, March 11). [9]Troubleshooting HPLC- Tailing Peaks.
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
- Columbia University. (n.d.). Column chromatography.
- Abubakar, M. B., et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- National Center for Biotechnology Information. (n.d.). 5-Phenyl-1H-tetrazole. PubChem.
- Columbia University. (n.d.). Column chromatography.
- ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- NIST. (n.d.). 1H-Tetrazole, 5-phenyl-. NIST WebBook.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole. PubChem.
- MassBank. (n.d.). msbnk-lcsb-lu077253.
- ResearchGate. (2025, August 6). Optimising the synthesis of 2,5-diaryltetrazoles: The decisive choice of the reaction solvent.
- ResearchGate. (2025, October 22). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- ResearchGate. (2025, August 7). ChemInform Abstract: Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu 2 O-Catalyzed Aerobic Oxidative Direct Cross-Coupling of N-H Free Tetrazoles with Boronic Acids.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions.
- Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
- Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- PrepChem.com. (n.d.). Synthesis of (±)-5-dodecyl-α-phenyl-2H-tetrazole-2-acetic acid.
- CoLab. (2025, May 12). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate.
- CORE. (2019, February 1). Tetrazoles via Multicomponent Reactions.
- PMC - PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
- Sciforum. (2023, November 15). One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- MDPI. (n.d.). Regioselective Alkylation of an Oxonaphthalene-Annelated Pyrrol System.
- MDPI. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature.
Sources
- 1. moravek.com [moravek.com]
- 2. Sources of Impurities in Pharmaceutical Substances [ganeshremedies.com]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. cup.edu.cn [cup.edu.cn]
- 8. Blogs | Restek [discover.restek.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. waters.com [waters.com]
- 11. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. growingscience.com [growingscience.com]
- 13. scielo.org.za [scielo.org.za]
Technical Support Center: Enhancing the Storage Stability of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support center for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given the specific nature of this 2,5-disubstituted tetrazole, this document synthesizes established principles of tetrazole chemistry with practical, field-proven insights to help you navigate potential storage and handling challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
While the tetrazole ring itself is generally robust, degradation is often initiated by external stressors that affect the molecule as a whole.[1][2] The primary factors of concern are:
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical transformations. Photolysis can lead to the cleavage of the tetrazole ring, extruding nitrogen gas (N₂) and forming highly reactive nitrilimine intermediates, which can then react further to create a mixture of impurities.[1][3][4][5]
-
Thermal Stress: Although many tetrazole derivatives are thermally stable at ambient temperatures, elevated temperatures can promote decomposition.[6] For 2,5-disubstituted tetrazoles, thermal stress can also lead to the elimination of nitrogen.[7]
-
Hydrolysis (Acid/Base Catalyzed): Strong acidic or basic conditions can potentially compromise the integrity of the molecule. The bulky 2-(2-phenylpropan-2-yl) group (cumyl group) is generally stable but can be susceptible to cleavage under certain acidic conditions. Furthermore, extreme pH can affect the stability of the tetrazole ring itself.[8][9]
-
Oxidation: The presence of oxidizing agents in the storage environment can pose a risk to the overall molecular structure.
Q2: What are the ideal storage conditions for this compound in its solid state?
To maximize shelf-life and maintain purity, we recommend a multi-faceted approach based on controlling the environmental factors identified above.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition pathways and preserves kinetic stability. |
| Light | In the dark (Amber vials) | Prevents photolytic cleavage of the tetrazole ring, a common degradation route.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[10][11][12] |
| Container | Tightly sealed, amber glass vial | Glass is inert, and the amber color provides protection from light. A tight seal prevents atmospheric contamination. |
Q3: Can I store this compound in solution? What are the best practices?
Storing the compound in solution is generally not recommended for long-term stability due to increased molecular mobility and potential solvent interactions. If short-term storage in solution is necessary for your workflow:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF). Avoid protic solvents like methanol or water, which can participate in hydrolytic degradation.
-
Temperature: Store solutions frozen at -20°C or -80°C . This drastically slows down degradation kinetics.
-
Preparation: Prepare solutions fresh whenever possible. If you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: What are the visible or analytical signs of compound degradation?
-
Physical Appearance: A change from a white/off-white crystalline solid to a discolored (e.g., yellow) or clumpy/oily substance can indicate significant degradation.
-
Analytical Detection: The most reliable method is chromatographic analysis (e.g., HPLC-UV). The appearance of new peaks or a decrease in the area of the main peak relative to an internal standard is a clear indicator of degradation.[13] Mass spectrometry can be used to identify the mass of potential degradation products.[14]
Troubleshooting Guide
Problem: My HPLC analysis shows new impurity peaks after storing the solid compound for several months under ambient conditions.
This is a classic stability issue resulting from improper storage. The likely culprits are photodegradation and/or thermal stress.
Workflow: Identifying the Degradation Pathway
Caption: Troubleshooting workflow for identifying degradation sources.
Explanation and Solution:
-
Causality: Tetrazole rings are known to be susceptible to photolytic cleavage, which results in the loss of N₂ gas and the formation of reactive intermediates.[1][4] Elevated ambient temperatures, especially if exposed to sunlight (e.g., on a lab bench), can accelerate this process.
-
Immediate Action: Transfer the compound to a tightly sealed amber vial, purge with an inert gas like argon, and store it in a refrigerator (2-8°C).
-
Verification (Recommended): To confirm the degradation pathway, perform a forced degradation study as outlined in the protocol below. By comparing the impurity profile of your stored sample with those generated under specific stress conditions (heat, light, etc.), you can definitively identify the cause.[15][16][17] This is a critical step in developing a robust handling and storage protocol for future experiments.
Experimental Protocols
Protocol 1: Standard Operating Procedure (SOP) for Optimal Storage
-
Aliquotting: Upon receiving the compound, if it is in a large quantity, divide it into smaller, experiment-sized aliquots in separate vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Container Preparation: Use clean, dry amber glass vials with PTFE-lined screw caps.
-
Inerting: Place the open, aliquotted vial inside a glove box or a desiccator that can be purged with an inert gas. Purge the container with dry argon or nitrogen for 2-3 minutes to displace all air and moisture.[10][18]
-
Sealing: While still under the inert atmosphere, tightly seal the vial. For extra protection against moisture ingress over time, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, batch number, date, and storage conditions.
-
Storage: Place the sealed vials in a designated, clearly marked section of a 2-8°C refrigerator.
Protocol 2: Forced Degradation Study for Pathway Identification
This protocol is adapted from ICH Q1A(R2) guidelines to identify the intrinsic stability of the drug substance.[15][16] The goal is to achieve 5-20% degradation to produce a sufficient amount of degradants for detection without destroying the sample.[15][19]
Materials:
-
This compound
-
Solvent: Acetonitrile:Water (50:50 v/v)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Equipment: HPLC-UV/MS system, calibrated oven, photostability chamber, pH meter.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the compound at a concentration of ~1 mg/mL in the chosen solvent. One will serve as the control, and the other four will be subjected to stress.
-
Control: Keep one sample at 2-8°C in the dark.
-
Acid Hydrolysis: To one sample, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C. Monitor by HPLC at 2, 6, and 24 hours.
-
Base Hydrolysis: To another sample, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C. Monitor by HPLC at 2, 6, and 24 hours.
-
Oxidative Degradation: To the fourth sample, add an equal volume of 6% H₂O₂. Store at room temperature and monitor by HPLC at 2, 6, and 24 hours.
-
Photostability: Expose the final sample (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16] A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS method. Compare the chromatograms of the stressed samples to the control. The conditions that produce a degradation profile matching your stored sample reveal the primary instability factor.
Logical Relationship of Analytical Techniques
Caption: Interplay of techniques for stability assessment.
References
- Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. [Link]
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
- Frija, L., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. National Institutes of Health (PMC). [Link]
- Dorofeeva, O. V., & Vogt, N. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. [Link]
- Frija, L. M. T., Ismael, A., & Cristiano, M. L. S. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
- Ismael, A., et al. (2016). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices.
- Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles.
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
- Ismael, A., et al. (2016). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices.
- Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Henck, J. O., et al. (1997). Substituted 2,5-Diaryl-2H-Tetrazoles. Journal of Thermal Analysis. [Link]
- Gherraf, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
- Unknown Author. (2025).
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles.
- Gaponik, P. N., & Ivashkevich, O. A. (2004).
- Iram, F., et al. (2016).
- Zamek-Gliszczynski, M. J., et al. (2006). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. [Link]
- Iram, F., et al. (2016).
- El-Harakany, A. A., et al. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- Unknown Author. (2022).
- Resolve Mass Laboratories. (2025).
- Glotz, G., et al. (2013). HPLC-UV chromatogram showing the decomposition of tetrazole.
- Fershtat, L. L., et al. (2025). Exploring the energetic potential of 2,5-disubstituted tetrazoles.
- Unknown Author. (2021). The Properties, Uses and Safety Hazards of Nitrogen. Unknown Source. [Link]
- Wang, H., et al. (2016). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Semantic Scholar. [Link]
- University of Iowa. Liquid Nitrogen Handling. Environmental Health and Safety. [Link]
- Fershtat, L. L., et al. (2025). Exploring the energetic potential of 2,5-disubstituted tetrazoles: a case of 2,5-bis(oxadiazolyl)tetrazoles. Dalton Transactions. [Link]
- Presscon. (n.d.). What are the best practices for nitrogen storage in the food industry? Presscon. [Link]
- Pemble, S. E., et al. (2012).
- Sharpless, K. B., & Himo, F. (2004). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
- CO2 Meter. (2025). Liquid Nitrogen Safety Requirements. CO2 Meter. [Link]
- CalOx Inc. (2024). Safety Protocols for Handling and Storing Nitrogen Gas Cylinders. CalOx Inc.. [Link]
- Wuts, P. G. M. (n.d.). Protecting Groups. Unknown Source. [Link]
- Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal. [Link]
- Dömling, A., et al. (2019). Synthesis of 2,5-disubstituted tetrazoles.
- Wikipedia. (n.d.). Tetrazole. Wikipedia. [Link]
- Sanphui, P., et al. (2025). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles.
- Somfai, P., & Koag, M.-C. (2013). Tuning the stability of alkoxyisopropyl protection groups.
- Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
Sources
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjmets.com [irjmets.com]
- 3. [PDF] Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. akjournals.com [akjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. What are the best practices for nitrogen storage in the food industry? - Presscon [presscon.com]
- 12. caloxinc.com [caloxinc.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. ijcrt.org [ijcrt.org]
- 18. co2meter.com [co2meter.com]
- 19. m.youtube.com [m.youtube.com]
managing hazardous byproducts of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole synthesis
Technical Support Center: Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
A Senior Application Scientist's Guide to Managing Hazardous Byproducts
Welcome to the technical support guide for the synthesis of this compound. As your senior application scientist, I've designed this resource to provide not just protocols, but the underlying chemical reasoning to ensure your experiments are both successful and, most importantly, safe. The synthesis of tetrazoles, particularly through the common [3+2] cycloaddition of nitriles with an azide source, is a powerful tool in medicinal chemistry and drug development.[1][2] However, this reaction class necessitates a rigorous approach to waste management due to the inherent risks associated with azide chemistry.
This guide is structured to help you anticipate, identify, and neutralize the hazardous byproducts you may encounter. We will move from high-level frequently asked questions to detailed, hands-on troubleshooting protocols for specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common safety and handling questions researchers face during tetrazole synthesis.
Q1: What are the primary hazardous byproducts I should be concerned with in this synthesis?
The most significant hazards stem from the use of sodium azide (NaN₃). The primary hazardous materials to manage are:
-
Residual Sodium Azide: Unreacted NaN₃ in your waste streams is highly toxic.[3]
-
Hydrazoic Acid (HN₃): This is a highly toxic, volatile, and explosive gas or liquid that forms when azide-containing solutions are acidified.[4][5] Accidental acidification of azide waste is one of the most severe risks in this procedure.
-
Heavy Metal Azides: If your reaction uses certain metal catalysts (e.g., zinc, copper) or if azide solutions come into contact with incompatible metals like lead or copper (often found in plumbing), highly shock-sensitive and explosive heavy metal azides can form.[6][7] For this reason, never use metal spatulas to handle solid azides and never discard azide waste down the drain.[3][7]
-
Reactive Organic Azides: While less common as byproducts, side reactions with halogenated solvents can form extremely unstable organic azides like diazidomethane.[4] It is critical to avoid using solvents like dichloromethane or chloroform in reactions involving azides.[6]
Q2: I understand hydrazoic acid (HN₃) is dangerous, but why is it such a major focus?
Hydrazoic acid is a point of critical concern for two reasons: its extreme toxicity and its explosive instability. It has a toxicity comparable to cyanides, acting as a potent inhibitor of cellular respiration.[3][8] Unlike solid sodium azide, its high volatility makes it a significant inhalation hazard, capable of causing severe lung irritation.[3][9] Furthermore, HN₃ is explosively unstable and can detonate with little initiation, posing a significant physical safety risk in the laboratory.[5] The inadvertent mixing of azide waste with acidic waste is a common pathway to its formation, making vigilant waste segregation paramount.[4]
Q3: What are the initial signs of accidental exposure to azides or hydrazoic acid?
Symptoms of exposure can appear rapidly. For sodium azide, which can be absorbed through the skin or ingested, and for inhaled hydrazoic acid, initial symptoms include headache, dizziness, nausea, and a sudden drop in blood pressure (hypotension).[3][9] In cases of more severe exposure, these can progress to rapid heart rate, convulsions, and potentially death.[3] If any of these symptoms are experienced, or if an exposure is suspected, it is imperative to move to fresh air immediately, wash any affected skin for at least 15 minutes, and seek urgent medical attention.[6]
Q4: Can I dispose of dilute aqueous waste from my work-up down the drain?
Absolutely not. This is one of the most critical safety rules. Drains and plumbing systems often contain lead and copper pipes. If an azide-containing solution is poured down the drain, it can react with these metals over time to form deposits of lead azide or copper azide.[7] These heavy-metal azides are notoriously unstable and can detonate violently from mechanical shock or friction, such as that caused by routine plumbing maintenance.[6] All waste streams, no matter how dilute they are presumed to be, must be collected as hazardous chemical waste and treated appropriately.
Troubleshooting Guides & Decontamination Protocols
This section provides detailed, step-by-step solutions to specific problems you may encounter during the synthesis and work-up.
Problem 1: My aqueous work-up requires an acidic wash, but my reaction uses excess sodium azide. How do I proceed safely?
Causality: Performing an acidic wash on a reaction mixture containing unquenched sodium azide is extremely dangerous, as it will generate explosive hydrazoic acid (HN₃) in your separatory funnel. The azide must be destroyed before any acidification steps.
Solution: Pre-Workup Azide Quenching Protocol
This protocol must be performed in a certified chemical fume hood.
-
Cool the Reaction Mixture: Before beginning, cool your reaction vessel in an ice bath to control any potential exotherm from the quenching reaction.
-
Prepare the Quenching Solution: In a separate flask, prepare a freshly made 20% aqueous solution of sodium nitrite (NaNO₂). You will need approximately 1.5 g of sodium nitrite for every 1 g of sodium azide used in the reaction.[7]
-
Slow Addition of Nitrite: With vigorous stirring, slowly add the sodium nitrite solution to your cooled reaction mixture.
-
Controlled Acidification: Prepare a 20% aqueous solution of a mineral acid, such as sulfuric acid. Add this acid dropwise to the reaction mixture. This order of addition is essential. Adding the nitrite before the acid ensures that as soon as any HN₃ is formed, it is immediately converted to nitrous acid and destroyed.[7][8] You will observe the evolution of nitrogen oxides (a brown gas); ensure your fume hood has adequate flow.
-
Test for Completion: Continue adding acid until the solution is acidic to pH paper. Once gas evolution ceases, test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that excess nitrite is present and the azide decomposition is complete.[7]
-
Proceed with Work-up: The reaction mixture is now free of azide and you can safely proceed with your standard acidic work-up and extraction.
Problem 2: I have an aqueous waste stream from my experiment. How do I confirm it's free of azide before consolidation?
Causality: It is unsafe to consolidate waste streams without knowing their composition. Mixing an unknown azide-containing waste stream with acidic waste from another experiment could lead to a delayed and dangerous reaction in the waste container.[4] Each aqueous waste stream from a tetrazole synthesis must be tested and, if necessary, neutralized before it is combined with other wastes.
Solution: Azide Detection and Neutralization Workflow
This workflow outlines the decision-making process for handling aqueous waste.
Protocol 1: Colorimetric Test for Azide Presence[6]
-
Sample Preparation: In a chemical fume hood, place a drop of the aqueous waste into a depression on a spot plate.
-
Acidification: Add 1-2 drops of dilute hydrochloric acid.
-
Indicator Addition: Add 1 drop of a ferric chloride (FeCl₃) solution.
-
Observation: Gently warm the spot plate. The formation of a red color indicates the presence of hydrazoic acid, confirming that the original solution contains azide.[6]
Protocol 2: Neutralization of Dilute Azide Waste[7]
This protocol is for dilute aqueous solutions (≤5% azide).
-
Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the azide-containing waste solution. The flask should be in a chemical fume hood.
-
Add Nitrite: For every 1 gram of suspected sodium azide, add ~7 mL of a 20% sodium nitrite solution with stirring.[8] This provides a significant excess of the quenching agent.
-
Slow Acidification: Slowly add a 20% sulfuric acid solution via the dropping funnel until the mixture is acidic to litmus or pH paper. Vigorous gas evolution (nitrogen oxides) will occur.
-
Verify Completion: Once gas evolution subsides, use starch-iodide paper to test for excess nitrite (a blue color confirms completion).
-
Final pH Adjustment: Neutralize the treated solution to a pH between 6 and 9 with a dilute base (e.g., sodium hydroxide) before consolidating it for final disposal.[6][7]
Problem 3: How do I handle solid byproducts and contaminated labware?
Causality: Solid byproducts from filtration, or consumables like silica gel, filter paper, and gloves, can be contaminated with residual azides. These cannot be disposed of in regular trash and require special handling to prevent accidental contact with incompatible materials.
Solution: Segregated Solid Waste Management
Table 1: Waste Segregation and Handling
| Waste Type | Container Requirements | Handling Protocol | Final Disposal |
|---|---|---|---|
| Azide-Contaminated Solids (e.g., filter cakes, used silica) | Clearly labeled, dedicated container: "AZIDE-CONTAINING SOLID WASTE". Must be a separate container from all other waste streams.[4] | Use non-metal tools (plastic or ceramic spatulas) for all transfers.[4] Do not mix with acidic solid waste. Keep container closed when not in use. | Dispose of via your institution's hazardous chemical waste program. Clearly label the contents.[4] |
| Solvent Waste (e.g., DMF, Ethyl Acetate) | Dedicated "Halogenated" or "Non-Halogenated" solvent waste container, as appropriate. CRITICAL: Never use a halogenated solvent waste container if the solvent was used in an azide reaction.[6] | Keep solvent waste streams separate. Do not mix aqueous and organic waste. | Dispose of via your institution's hazardous chemical waste program. |
| Contaminated Labware (Glassware) | N/A | Rinse glassware three times with a solvent known to dissolve the azide (e.g., water for NaN₃). Collect these rinses as dilute azide waste and treat them according to the aqueous waste protocol above. After decontamination, the glassware can be washed normally. | N/A |
| Contaminated PPE (Gloves, bench paper) | Double-bag in a clearly labeled plastic bag: "AZIDE-CONTAMINATED DEBRIS". | Place contaminated items directly into the bag. Do not discard in open lab trash cans. | Dispose of via your institution's hazardous chemical waste program. |
Summary of Key Safety Principles
The safe management of byproducts in tetrazole synthesis is governed by a few core principles. Adherence to these is non-negotiable.
By understanding the chemistry behind the hazards and implementing these robust testing and neutralization protocols, you can confidently and safely leverage the synthetic power of tetrazole chemistry in your research.
References
- University of Pittsburgh Safety Manual. (2013). Safe Handling of Azides. [Link]
- Occupational Safety and Health Administration (OSHA).
- Kennesaw State University. (2014).
- University of New Mexico Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
- University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ). [Link]
- Khalifeh, R., et al. (2020). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]
- Pascavage, G. P., et al. (1991). Treatment of azide containing waste.
- Patil, S. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]
- Reddit r/chemistry. (2017). I have been tasked with at work with finding a method of disposing of sodium azide will this work?[Link]
- University of Nebraska-Lincoln. Sodium Azide Hazards and Disposal. [Link]
- Singh, D., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2011).
- Pathan, A., et al. (2023). Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by...
- Alam, M. J., et al. (2023). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update.
- Li, J-J., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]
- Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
- Dömling, A. (2020). Tetrazoles via Multicomponent Reactions.
- Glushkov, V. A., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
- Sajadi, S. M. Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. [Link]
- Sharma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. US5073273A - Treatment of azide containing waste - Google Patents [patents.google.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. unomaha.edu [unomaha.edu]
- 8. reddit.com [reddit.com]
- 9. campus.kennesaw.edu [campus.kennesaw.edu]
Technical Support Center: Protocol Refinement for Biological Assays with 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Welcome to the technical support resource for researchers utilizing 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS: 165670-57-5) in biological assays. This guide is designed to provide practical, in-depth solutions to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to design robust, reproducible experiments and correctly interpret your findings.
Section 1: Foundational Knowledge & Compound Handling
Before initiating any biological assay, a thorough understanding of the test article's physicochemical properties is paramount. Artifacts arising from poor solubility or instability are a primary source of experimental failure.
FAQ 1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the compound's basic properties is the first step in protocol design. Based on available data, here are the key characteristics:
| Property | Value | Significance for Assay Design |
| Molecular Formula | C₁₆H₁₆N₄ | Influences molecular weight and molarity calculations. |
| Molecular Weight | ~264.33 g/mol | Essential for preparing stock solutions of known molar concentration. |
| Melting Point | 51 °C | Indicates the compound is solid at room temperature.[1] |
| Predicted XLogP3 | 3.1 | Suggests good lipophilicity, which may impact aqueous solubility but improve cell membrane permeability.[1] |
| Vapor Pressure | 9.18E-08 mmHg at 25°C | Extremely low volatility; no special handling required for evaporation.[1] |
The tetrazole ring is a key feature. It is an aromatic, nitrogen-rich heterocycle that is generally stable.[2] Importantly, the tetrazole moiety is often used in medicinal chemistry as a bioisostere—a chemical substitute—for a carboxylic acid group, as they share similar spatial requirements and pKa values.[3][4] This structural feature is crucial as it may dictate the compound's interaction with biological targets, potentially mimicking the binding of an endogenous carboxylic acid.
Caption: Bioisosterism of the tetrazole ring with a carboxylic acid.
FAQ 2: My compound is not dissolving in my aqueous assay buffer. What is the correct procedure for preparing a stock solution?
Directly dissolving a lipophilic compound like this one (XLogP3 ≈ 3.1) in aqueous media will likely fail, leading to precipitation and inaccurate concentration calculations. A concentrated stock solution in an organic solvent is the standard and required approach.
Recommended Protocol: Stock Solution Preparation
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for the primary stock solution. It is an excellent solvent for a wide range of organic molecules used in biological screening.
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the final percentage of DMSO in your assay, which can be cytotoxic.
-
Procedure:
-
Accurately weigh the required mass of this compound.
-
Add the calculated volume of 100% DMSO to achieve the target molarity.
-
Vortex thoroughly for 2-5 minutes. Gentle warming (to 37°C) can be applied if dissolution is slow, but avoid excessive heat.
-
Visually inspect for complete dissolution. The solution should be clear with no visible particulates.
-
-
Storage: Aliquot the primary stock into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Tetrazole-containing compounds can be susceptible to degradation from light, pH, and temperature extremes.[5]
Caption: Workflow for preparing a validated compound stock solution.
Section 2: Troubleshooting Cell-Based Cytotoxicity Assays
A common initial screen for a novel compound is a cytotoxicity assay, such as the MTT assay, to determine its effect on cell viability and establish a therapeutic window.
FAQ 3: I am seeing high variability between replicate wells in my MTT cytotoxicity assay. What are the likely causes?
High variability is a classic sign of assay instability or procedural error. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay relies on the metabolic activity of viable cells to reduce the yellow tetrazolium salt to a purple formazan product.[6][7] Inconsistent results often trace back to a few key areas.
Troubleshooting High Variability:
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Compound Precipitation | When the DMSO stock is diluted into aqueous culture media, the compound can crash out of solution if its solubility limit is exceeded. This leads to a heterogeneous suspension, where different wells receive different effective concentrations. | 1. Check Final DMSO %: Ensure the final concentration of DMSO in the wells is ≤0.5%. Higher concentrations can be cytotoxic and affect compound solubility. 2. Serial Dilution Strategy: Perform serial dilutions in culture media (not buffer) immediately before adding to cells. Vortex gently between each dilution step. 3. Visual Confirmation: After preparing the dilutions, hold the plate up to a light source to check for cloudiness or precipitate. |
| Inconsistent Cell Seeding | The MTT assay readout is directly proportional to the number of viable cells. If cell numbers are inconsistent at the start of the experiment, the final absorbance values will also be inconsistent. | 1. Create a Homogeneous Cell Suspension: Ensure cells are fully trypsinized (if adherent) and resuspended into a single-cell suspension. Pipette up and down gently but thoroughly. 2. Mix Between Aliquots: When seeding a 96-well plate, gently swirl or invert the cell suspension flask every few rows to prevent cells from settling. |
| Edge Effects | Wells on the perimeter of a 96-well plate are more prone to evaporation during incubation. This concentrates media components and the test compound, leading to artificially high or low readings compared to interior wells. | 1. Use a Humidified Incubator: Ensure the incubator water pan is full. 2. Create a "Moat": Do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or water to create a humidity buffer. |
| Pipetting Error | Inconsistent volumes of cells, media, or MTT reagent will directly impact the final absorbance reading. | 1. Calibrate Pipettes: Regularly check pipette calibration. 2. Proper Technique: Use reverse pipetting for viscous solutions and ensure tips are properly sealed. Take care to ensure all tips are aspirating and dispensing correctly.[8] |
FAQ 4: My compound shows potent cytotoxicity in one cell line but not another. Does this mean it's not working?
Not at all. This is often an indication of target-specific activity, which is a desirable outcome in drug development.
-
Mechanism of Action: Many tetrazole derivatives exhibit anticancer activity by targeting specific cellular machinery. For example, some tetrazole-based compounds are potent inhibitors of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[9][10] Different cell lines can have varying expression levels of the target protein or different dependencies on that particular pathway, leading to differential sensitivity.
-
Drug Efflux Pumps: Cancer cells can overexpress efflux pumps (like P-glycoprotein) that actively remove foreign compounds, conferring resistance.[3] One cell line may have high efflux activity while another does not.
-
Metabolic Differences: Cells may metabolize the compound differently. One cell line might inactivate it, while another might convert it to a more active form.
Next Steps: This result should be seen as a lead. The next logical step is to investigate why there is a difference. This could involve Western blotting to check for expression of a hypothesized target (e.g., tubulin isoforms) or using efflux pump inhibitors to see if sensitivity can be restored.
FAQ 5: I'm getting a high background signal even in my "no cell" control wells. What could be causing this?
This points to a direct chemical interaction between your compound and the assay reagents, a common artifact in high-throughput screening.
-
Direct MTT Reduction: The compound itself may be chemically reducing the MTT reagent to formazan, independent of any cellular metabolic activity. This creates a false-positive signal, making the compound appear cytotoxic when it is simply an assay interference.
-
Compound Color: If your compound has a color that absorbs light at the same wavelength as formazan (typically ~570 nm), it will artificially inflate the absorbance reading.
Protocol for De-risking Assay Interference
-
Setup: Prepare a 96-well plate with cell culture medium but no cells .
-
Compound Addition: Add your compound in the same concentration range used in your cytotoxicity assay. Include a vehicle (DMSO) control.
-
Incubation: Incubate for the same duration as your main experiment.
-
MTT Addition: Add MTT reagent and incubate as usual.
-
Read Plate: Add solubilization solution and read the absorbance.
If you see a concentration-dependent increase in absorbance in these cell-free wells, you have confirmed assay interference. In this case, you must switch to an alternative viability assay that uses a different detection method, such as a CellTiter-Glo® (luminescence-based ATP measurement) or a CyQUANT™ (fluorescence-based DNA measurement) assay.
Caption: Troubleshooting flowchart for unexpected cytotoxicity assay results.
Appendix
A.1: Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentration serial dilution series of this compound in complete culture medium from your DMSO stock. Ensure the highest concentration of DMSO is ≤1.0% at this 2X stage.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This will result in a final volume of 200 µL and will halve the compound and DMSO concentrations (final DMSO ≤0.5%). Include vehicle control (media + DMSO) and untreated control (media only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Pipette up and down to ensure complete solubilization.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.
References
- Piras, M., et al. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells.
- Al-Ostath, A., et al. (2022).
- ResearchGate. Mechanism of action of tetrazole-derived anticancer agents. [Link]
- Al-Salahi, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Deng, X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC, PubMed Central. [Link]
- Bitesize Bio. (2024).
- Ansh Labs. Troubleshooting Immunoassays. [Link]
- Dhevaraj, G., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
- Wang, Z., et al. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. PubMed. [Link]
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions.
Sources
- 1. echemi.com [echemi.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when working to improve the oral bioavailability of this promising class of compounds. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of this compound derivatives.
Q1: What are the key physicochemical properties of this compound that influence its bioavailability?
A1: Understanding the inherent properties of the lead compound, this compound, is the first step in designing effective bioavailability enhancement strategies. Key properties include:
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₆H₁₆N₄ | Relatively small molecule, which is generally favorable for passive diffusion. |
| Molecular Weight | 264.33 g/mol | Within the range generally considered suitable for oral absorption. |
| Melting Point | 51 °C | A low melting point may suggest challenges with certain thermal-based formulation processes like hot-melt extrusion if not carefully controlled. |
| XLogP3 | 3.1 | This value indicates moderate lipophilicity, suggesting that the compound is likely to have good membrane permeability but potentially poor aqueous solubility (a common characteristic of BCS Class II compounds).[1] |
| Boiling Point | 434.8°C | High boiling point indicates low volatility. |
The moderate XLogP3 value is a critical parameter, suggesting that the primary hurdle to oral bioavailability is likely poor aqueous solubility rather than poor membrane permeability. Therefore, formulation strategies should prioritize enhancing the dissolution rate and/or solubility of the compound in the gastrointestinal fluids.
Q2: What is the expected metabolic stability of this compound derivatives?
A2: The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is known for its resistance to metabolic degradation, particularly oxidation.[2][3] The primary metabolic pathway for tetrazoles is often conjugation, specifically N-glucuronidation.[2] The substitution at the N2 position with a bulky 2-phenylpropan-2-yl group may sterically hinder access to the tetrazole nitrogens, potentially further increasing metabolic stability. However, the phenyl rings in the molecule could be susceptible to cytochrome P450-mediated oxidation.[2]
Therefore, while the core tetrazole structure is expected to be robust, it is crucial to perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify any potential metabolic liabilities associated with the specific substitutions on your derivative.
Q3: What are the most promising general strategies for improving the bioavailability of poorly soluble tetrazole derivatives?
A3: Given the likely low solubility of this class of compounds, several formulation strategies are particularly promising:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix to create an amorphous solid dispersion.[4][5][6] This can significantly improve the dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent option for lipophilic drugs.[7][8][9] These systems form fine oil-in-water emulsions in the gut, which can enhance drug solubilization and absorption.
-
Prodrugs: While the N2-substitution already blocks the acidic proton of the tetrazole, other prodrug strategies could be explored if permeability becomes a co-limiting factor for certain derivatives.[10][11][12][13] For instance, introducing polar functional groups onto one of the phenyl rings via a cleavable linker could transiently increase solubility.
-
Particle Size Reduction: Nanomilling or micronization increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
The choice of strategy will depend on the specific properties of your derivative and the desired release profile.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Issue 1: Poor and Inconsistent Dissolution Profiles
Symptoms:
-
Low percentage of drug dissolved in in vitro dissolution studies.
-
High variability between dissolution runs.
-
Failure to achieve sink conditions in dissolution media.
Root Cause Analysis: This is a classic sign of a poorly water-soluble compound. The crystal lattice energy of the solid form may be high, preventing efficient dissolution. The compound may also be prone to agglomeration in aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor dissolution.
Detailed Protocol: Formulation of a Solid Dispersion by Spray Drying
-
Polymer and Solvent Screening:
-
Rationale: The goal is to find a pharmaceutically acceptable polymer in which your compound has high solubility, and a common solvent that dissolves both the drug and the polymer.
-
Protocol:
-
Screen for drug solubility in various hydrophilic polymers such as PVP K30, HPMC, and Soluplus®.
-
Identify a volatile organic solvent (e.g., methanol, acetone, dichloromethane) that can dissolve both your chosen polymer and the this compound derivative at the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).
-
-
-
Spray Drying Process:
-
Rationale: This process rapidly removes the solvent, "trapping" the drug in an amorphous, molecularly dispersed state within the polymer matrix.[4]
-
Protocol:
-
Prepare a solution of the drug and polymer in the selected solvent.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient drying without causing thermal degradation of the compound.
-
Collect the resulting powder and dry it under vacuum to remove any residual solvent.
-
-
-
Characterization of the Solid Dispersion:
-
Rationale: It is essential to confirm the amorphous nature of the drug in the dispersion and assess its dissolution performance.
-
Protocol:
-
Perform Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline drug peaks.
-
Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), which indicates a homogenous amorphous system.
-
Conduct in vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) and compare the dissolution profile to that of the unformulated crystalline drug.
-
-
Issue 2: Low Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical to basolateral direction in Caco-2 cell monolayers.[14][15][16]
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Root Cause Analysis: While the lipophilicity of this compound derivatives suggests good passive permeability, low measured permeability could be due to several factors:
-
The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Poor solubility in the aqueous boundary layer adjacent to the cell monolayer limits the concentration gradient for diffusion.
-
The compound may have low stability in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Protocol: Investigating P-gp Mediated Efflux
-
Experimental Setup:
-
Rationale: This experiment aims to determine if your compound is actively transported out of the Caco-2 cells by P-gp. Verapamil is a known P-gp inhibitor.
-
Protocol:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.[15][16]
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Prepare dosing solutions of your compound in transport buffer (e.g., HBSS) with and without a known P-gp inhibitor like verapamil (typically 50-100 µM).
-
Conduct the permeability assay in both directions (apical to basolateral and basolateral to apical).
-
-
-
Data Analysis:
-
Rationale: By comparing the permeability with and without the inhibitor, you can quantify the impact of P-gp efflux.
-
Calculations:
-
Calculate the apparent permeability (Papp) for each condition.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
-
Interpretation:
-
If the ER is > 2 in the absence of the inhibitor and decreases to ~1 in the presence of the inhibitor, your compound is likely a P-gp substrate.
-
A significant increase in the A-B Papp value in the presence of the inhibitor also indicates that efflux is limiting absorption.
-
-
Issue 3: Difficulty in Developing a Robust Bioanalytical Method
Symptoms:
-
Poor recovery, significant matrix effects, or low sensitivity when quantifying the compound in plasma or tissue homogenates using LC-MS/MS.[17]
Root Cause Analysis: The lipophilic nature of the this compound derivatives can lead to non-specific binding to labware and plasma proteins. Co-eluting phospholipids from the plasma can cause ion suppression or enhancement in the mass spectrometer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bioanalytical method development.
Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Cartridge Selection and Method Development:
-
Rationale: SPE provides a much cleaner extract compared to protein precipitation by selectively retaining the analyte while washing away interfering components like salts and phospholipids. A reverse-phase SPE cartridge (e.g., C8 or C18) is a good starting point for a lipophilic compound.
-
Protocol:
-
Conditioning: Wet the sorbent with methanol, followed by equilibration with water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution to disrupt protein binding).
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a strong organic solvent like methanol or acetonitrile.
-
-
-
Optimization and Validation:
-
Rationale: The protocol should be optimized to maximize recovery and minimize matrix effects.
-
Protocol:
-
Analyze the eluent by LC-MS/MS.
-
Optimize the wash and elution solvent compositions to ensure your compound is retained during the wash step and fully recovered during elution.
-
Evaluate recovery and matrix effects according to regulatory guidelines. A robust method should have recovery >80% and matrix effects within ±15%.
-
-
References
- Inhibitors of HIV-1 attachment.
- Solid dispersion with improved solubility comprising tetrazole derivative as an active ingredient.
- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
- REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
- Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media.
- Development of Self‐Emulsifying Drug Delivery Systems (SEDDS) for Oral Bioavailability Enhancement of Poorly Soluble Drugs. Scilit.
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC.
- Modern Prodrug Design for Targeted Oral Drug Delivery. PMC.
- Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents and liquid mixtures of (methanol + ethyl acetate) at elevated temperatures.
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union.
- In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2)
- This compound. Echemi.
- Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena.
- Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. PubMed Central.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- Caco-2 permeability assay.
- THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY. Journal of Drug Delivery and Therapeutics.
- Solid dispersions: A technology for improving bioavailability. MedCrave online.
- Analytical Methods. CONICET.
- A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its applic
- Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.
- In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. PubMed.
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA. NIH.
- 5-Phenyl-2H-tetrazole. Chem-Impex.
- This compound - Benzene Compounds. Crysdot LLC.
- In Vivo Pharmacology and Preclinical Pharmacokinetics.
- In vitro and in vivo effects of selected fibers on the pharmacokinetics of orally administered carbamazepine: Possible interaction between therapeutic drugs and semisolid enteral nutrients. PubMed.
- Synthesis and Functionalization of 5-Substituted Tetrazoles. R Discovery.
- 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar.
Sources
- 1. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014092489A1 - Solid dispersion with improved solubility comprising tetrazole derivative as an active ingredient - Google Patents [patents.google.com]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Development of Self‐Emulsifying Drug Delivery Systems (SEDDS) for Oral Bioavailability Enhancement of Poorly Soluble Drugs | Scilit [scilit.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 15. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Analogs
A Senior Application Scientist's Guide for Researchers
Introduction
Welcome to the technical support center for our novel class of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole analogs. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the therapeutic potential of these compounds. While the precise mechanism of action for this specific series is an active area of investigation, based on the broad anti-cancer activities of tetrazole-containing compounds, we hypothesize that these analogs function as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 (MEK1/2).[1][2][3][4][5]
This document provides a comprehensive framework for identifying and characterizing potential mechanisms of resistance to these compounds, under the working hypothesis of MEK inhibition. The troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered with kinase inhibitors and provide detailed, actionable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of our lead this compound analog in our long-term cell culture experiments. What could be the reason?
A gradual loss of efficacy is a classic sign of acquired resistance. Cancer cells can develop various mechanisms to overcome the inhibitory effects of a targeted therapeutic agent.[6] For a putative MEK inhibitor, the most common resistance mechanisms include:
-
Reactivation of the MAPK/ERK pathway: This can occur through mutations in the drug target (MEK1/2) that prevent inhibitor binding, or through amplification of upstream activators like BRAF or KRAS.[4][7][8]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the MEK blockade. The most frequently observed bypass pathway is the PI3K/AKT/mTOR pathway.[1][2][3][9][10][11]
Q2: How can we confirm if our cell line has developed resistance to the this compound analog?
The development of resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound. You can determine the IC50 by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of concentrations of your analog on both the parental (sensitive) and the suspected resistant cell lines. A fold-change in IC50 of greater than 5-10 is generally considered a strong indicator of resistance.[4]
Q3: Our resistant cells still show inhibition of ERK phosphorylation (p-ERK) immediately after treatment, but the effect is transient. What does this suggest?
This phenomenon, known as adaptive resistance or feedback reactivation, is common with MEK inhibitors.[8] Inhibition of MEK can relieve negative feedback loops, leading to the reactivation of upstream components of the MAPK pathway (like RAF kinases) and a subsequent rebound in ERK signaling.[8] This suggests that the primary resistance mechanism may not be a mutation in MEK itself, but rather a rewiring of the signaling network.
Q4: What are the primary strategies to overcome acquired resistance to a putative MEK inhibitor like our tetrazole analog?
Several strategies can be explored to overcome acquired resistance:
-
Combination Therapy: Combining the tetrazole analog with an inhibitor of a bypass pathway (e.g., a PI3K inhibitor) can be highly effective.[1][10] This dual-targeting approach can prevent the cancer cells from escaping through alternative survival routes.
-
Targeting Downstream Effectors: If resistance is due to MEK1/2 mutations, targeting a downstream component of the pathway, such as ERK, could be a viable strategy.[7]
-
Alternative Therapeutic Modalities: In some cases, switching to a different class of therapeutic agents or exploring immunotherapy may be necessary.
Troubleshooting Guides
This section provides detailed experimental workflows to investigate the potential mechanisms of resistance to your this compound analog.
Guide 1: Confirming and Quantifying Drug Resistance
Objective: To determine the IC50 values of the tetrazole analog in parental and suspected resistant cell lines.
Protocol: MTT Cell Viability Assay [12][13][14]
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform an accurate cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to obtain a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for a duration consistent with your experimental endpoint (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Data Presentation:
| Cell Line | This compound Analog IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | [Insert Value] | 1 |
| Resistant Clone 1 | [Insert Value] | [Calculate Value] |
| Resistant Clone 2 | [Insert Value] | [Calculate Value] |
Workflow Diagram:
Caption: Workflow for determining IC50 values using the MTT assay.
Guide 2: Investigating MAPK Pathway Reactivation
Objective: To assess the phosphorylation status of ERK1/2 in parental and resistant cells upon treatment with the tetrazole analog.
Protocol: Western Blotting for Phospho-ERK (p-ERK) [15][16][17]
-
Cell Lysis:
-
Seed parental and resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the tetrazole analog at a concentration known to inhibit p-ERK in the parental line (e.g., 10x IC50) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 10%).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal.
-
Expected Results and Interpretation:
-
Parental Cells: A significant decrease in the p-ERK/total ERK ratio upon treatment.
-
Resistant Cells (with MAPK reactivation): A transient decrease in the p-ERK/total ERK ratio followed by a rebound to near baseline levels at later time points.
-
Resistant Cells (with MEK mutation): Little to no decrease in the p-ERK/total ERK ratio at all time points.
Troubleshooting Diagram:
Caption: A logical guide to troubleshooting MAPK pathway reactivation.
Guide 3: Investigating Bypass Pathway Activation
Objective: To determine if the PI3K/AKT pathway is activated in resistant cells.
Protocol: Western Blotting for Phospho-AKT (p-AKT)
This protocol is very similar to the one for p-ERK. The key differences are:
-
Primary Antibody: Use a primary antibody against phospho-AKT (Ser473).
-
Loading Control: Re-probe the membrane with an antibody against total AKT.
Expected Results and Interpretation:
-
Parental Cells: No significant change in the p-AKT/total AKT ratio upon treatment with the tetrazole analog.
-
Resistant Cells (with PI3K/AKT bypass): A significant increase in the p-AKT/total AKT ratio upon treatment, indicating activation of this survival pathway.
Signaling Pathway Diagram:
Caption: The tetrazole analog inhibits the MAPK pathway, but resistance can arise through activation of the PI3K/AKT bypass pathway.
References
- Garnett, M. J., & Marais, R. (2004). Guilty as charged: B-RAF is a human cancer gene. Cancer cell, 6(4), 313-319.
- Engelman, J. A., Luo, J., & Cantley, L. C. (2007). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism.
- Burnette, W. N. (1981). "Western blotting": electrophoretic transfer of proteins from sodium dodecyl sulfate-polyacrylamide gels to unmodified nitrocellulose and radiographic detection with antibody and radioiodinated protein A. Analytical biochemistry, 112(2), 195-203.
- Engelman, J. A., Zeheb, R., & Cantley, L. C. (2008). A sweet new way to inhibit PI3K. Cancer Cell, 14(1), 1-3.
- Wee, S., & Wang, Z. (2017).
- Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer.
- Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
- Poulikakos, P. I., Zhang, C., Bollag, G., Shokat, K. M., & Rosen, N. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF.
- Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., & ... Engelman, J. A. (2012). EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF-mutant colorectal cancers to RAF inhibition with vemurafenib. Cancer discovery, 2(3), 227-235.
- Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442. [Link]
- Popova, E. A., et al. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Current drug targets, 18(11), 1257-1275. [Link]
- Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.
- Bio-Rad. (n.d.). Western Blotting Guide. [Link]
- Dhiman, P., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
Sources
- 1. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overactivation of Akt Contributes to MEK Inhibitor Primary and Acquired Resistance in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Against Leading Angiotensin II Receptor Blockers
For distribution to researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparative analysis of a novel tetrazole compound, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (herein referred to as Compound X), against established Angiotensin II Receptor Blockers (ARBs), Losartan and Telmisartan. Given the absence of published data on Compound X, this document establishes a hypothetical, yet scientifically plausible, efficacy profile based on the known pharmacology of 5-phenyltetrazole derivatives.[1] The primary objective is to outline the preclinical experimental framework required to rigorously evaluate the therapeutic potential of Compound X as a novel antihypertensive agent. Methodologies for in vitro receptor binding and in vivo studies in validated animal models of hypertension are detailed, supported by comparative data tables and mechanistic diagrams to facilitate a thorough evaluation by the scientific community.
Introduction and Rationale
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its overactivation is a key factor in the pathophysiology of hypertension, a leading cause of cardiovascular disease. Angiotensin II Receptor Blockers (ARBs) are a cornerstone of antihypertensive therapy, acting by selectively antagonizing the Angiotensin II Type 1 (AT1) receptor.[2] This blockade prevents angiotensin II-mediated vasoconstriction, aldosterone secretion, and sympathetic activation, collectively leading to a reduction in blood pressure.[3][4]
Many clinically successful ARBs, such as Losartan, feature a tetrazole moiety, a functional group known to serve as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity.[5][6] The novel compound, this compound (Compound X), incorporates this key structural feature. This guide, therefore, hypothesizes that Compound X functions as an AT1 receptor antagonist and outlines the necessary preclinical studies to compare its efficacy against two widely prescribed ARBs: Losartan, the first-in-class ARB, and Telmisartan, known for its strong receptor binding affinity and long half-life.[7][8]
This document will detail the mechanistic pathways, provide robust experimental protocols for efficacy testing, present comparative data in a clear format, and offer the scientific rationale behind each step of the evaluation process.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
ARBs exert their therapeutic effect by interrupting the RAAS pathway at a critical juncture. The diagram below illustrates the cascade and the specific point of intervention for Compound X and its comparators.
RAAS Signaling Cascade and ARB Intervention
The RAAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[3] Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, the adrenal cortex, and other tissues, triggering a cascade of events that elevate blood pressure.[9] ARBs, including the hypothesized action of Compound X, selectively block the AT1 receptor, thereby preventing these downstream effects.[2][10]
Caption: The RAAS pathway and the site of AT1 receptor blockade by ARBs.
In Vitro Efficacy Evaluation: Receptor Binding Affinity
The foundational step in evaluating a new ARB is to determine its affinity and selectivity for the AT1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[11] This assay quantifies how effectively a compound displaces a known radiolabeled ligand from the receptor, providing a measure of its binding affinity (Ki) and concentration-dependent inhibition (IC50).
Experimental Protocol: AT1 Receptor Competitive Binding Assay
This protocol is designed to be self-validating by including positive controls (Losartan, Telmisartan) and a known ligand to establish baseline binding characteristics.
Objective: To determine the binding affinity (Ki) and IC50 of Compound X for the human AT1 receptor and compare it to Losartan and Telmisartan.
Materials:
-
Membrane preparations from cells stably expressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Test Compounds: Compound X, Losartan potassium, Telmisartan.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X, Losartan, and Telmisartan in assay buffer. The concentration range should span from 1 pM to 100 µM to generate a full competition curve.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Angiotensin II (for non-specific binding).
-
50 µL of the diluted test compound or vehicle control.
-
50 µL of the radioligand ([125I]-Angiotensin II) at a final concentration near its Kd (e.g., 0.1-0.5 nM).
-
50 µL of the AT1 receptor membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative In Vitro Data
The following table presents hypothetical, yet plausible, data for Compound X alongside published values for Losartan and Telmisartan.[12][13][14]
| Compound | IC50 (nM) | Binding Affinity (pKi) | Source |
| Compound X (Hypothetical) | 12.5 | 8.25 | N/A |
| Losartan | ~20 | 7.17 - 7.70 | [12][13] |
| Telmisartan | ~3.7 | 8.19 - 8.43 | [7][12] |
Interpretation: This hypothetical data suggests Compound X possesses a high binding affinity for the AT1 receptor, superior to Losartan and comparable to Telmisartan. A lower IC50 and higher pKi value indicate a more potent interaction with the receptor.[12] Telmisartan is noted for having the strongest binding affinity among several ARBs.[7]
In Vivo Efficacy Evaluation: Antihypertensive Activity
The definitive test of an antihypertensive agent is its ability to lower blood pressure in a living system. The Spontaneously Hypertensive Rat (SHR) model is a widely accepted and relevant model for human essential hypertension.[15][16][17]
Experimental Protocol: Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of Compound X on systolic blood pressure (SBP) in SHRs and compare its potency and duration of action to Losartan and Telmisartan.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old, with established hypertension (SBP > 180 mmHg).[15]
-
Animals are housed under standard conditions with ad libitum access to food and water.
Methodology:
-
Animal Acclimatization & Grouping: Acclimatize rats to the laboratory for at least one week. Randomly assign rats to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water).
-
Compound X (e.g., 1, 3, 10 mg/kg).
-
Losartan (e.g., 10, 30 mg/kg).
-
Telmisartan (e.g., 1, 3 mg/kg).
-
-
Blood Pressure Measurement: Use non-invasive tail-cuff plethysmography to measure baseline systolic blood pressure (SBP) for several days before the study begins to ensure stable readings.[18]
-
Drug Administration: Administer the compounds once daily via oral gavage for a period of 14 days.
-
Monitoring: Measure SBP at multiple time points post-dosing (e.g., 2, 4, 8, and 24 hours) on Day 1, Day 7, and Day 14 to assess both the peak effect and the duration of action.
-
Data Analysis:
-
Calculate the change in SBP from baseline (ΔSBP) for each animal at each time point.
-
Compare the mean ΔSBP between treatment groups and the vehicle control using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Determine the ED50 (the dose required to produce 50% of the maximal response) for each compound.
-
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. [PDF] Synthesis and Functionalization of 5-Substituted Tetrazoles† | Semantic Scholar [semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 10. bhf.org.uk [bhf.org.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models of Hypertension – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 16. researchgate.net [researchgate.net]
- 17. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole Analogs as Potent Bioactive Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. We will dissect the influence of structural modifications on biological activity, drawing upon data from closely related scaffolds to provide a comprehensive comparison for researchers and professionals in drug discovery and development.
Introduction: The Privileged Tetrazole Scaffold
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. It is a well-established pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.[1] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[1] The 5-phenyl-2-substituted-2H-tetrazole core has emerged as a promising scaffold for the development of novel therapeutic agents targeting a range of biological pathways.[2][3] This guide will focus on analogs featuring a 2-(2-phenylpropan-2-yl) group, also known as a cumyl group, and explore how modifications to this core structure impact biological efficacy.
While direct and extensive SAR studies on the this compound scaffold are not widely published, a wealth of information can be gleaned from the closely related 1-benzyl-5-phenyltetrazole analogs, particularly in the context of P2X7 receptor antagonism.[1] The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and neuropathic pain, making it a significant target for drug development.[4] The SAR data from these analogs provides a robust framework for understanding the potential of the 2-cumyl-5-phenyltetrazole scaffold.
General Synthetic Strategies
The synthesis of 2,5-disubstituted tetrazoles can be achieved through several reliable methods. A common and versatile approach involves the [2+3] cycloaddition reaction between a nitrile and an azide.[5] For the specific synthesis of 2-substituted-5-phenyltetrazoles, the following general workflow is often employed.
Experimental Protocol: Synthesis of 2-Substituted-5-phenyltetrazoles
-
Formation of 5-phenyltetrazole: Benzonitrile is reacted with sodium azide in the presence of a Lewis acid catalyst, such as ammonium chloride or zinc chloride, in a suitable solvent like DMF or water. The reaction is typically heated to promote the cycloaddition.
-
Alkylation of 5-phenyltetrazole: The resulting 5-phenyltetrazole is then alkylated at the N2 position using an appropriate alkylating agent. For the synthesis of the parent compound of this guide, 2-cumyl chloride (2-chloro-2-phenylpropane) would be used. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetonitrile or DMF.
Caption: General synthetic scheme for 2,5-disubstituted tetrazoles.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR of 5-phenyl-2-substituted-2H-tetrazole analogs, with a primary focus on P2X7 receptor antagonism as a representative biological activity. The data presented is largely derived from studies on the closely analogous 1-benzyl-5-phenyltetrazole scaffold.[1]
Modifications of the 5-Phenyl Ring
Substitutions on the 5-phenyl ring have a profound impact on the biological activity of these analogs. The electronic and steric properties of the substituents play a crucial role in the interaction with the biological target.
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | hP2X7 IC50 (µM)[1] |
| 1a | H | H | H | >10 |
| 1b | Cl | H | H | 1.2 |
| 1c | Cl | Cl | H | 0.045 |
| 1d | Br | H | H | 0.7 |
| 1e | F | H | H | 3.5 |
| 1f | CH3 | H | H | >10 |
| 1g | OCH3 | H | H | >10 |
| 1h | H | Cl | H | 2.1 |
| 1i | H | H | Cl | 5.6 |
Key Insights from 5-Phenyl Ring Modifications:
-
Halogenation is Key: Introduction of halogen atoms, particularly chlorine, at the ortho and meta positions of the 5-phenyl ring dramatically increases potency.[1] The di-chloro substituted analog (1c ) exhibits the highest activity, suggesting a specific binding pocket that favorably accommodates these substituents.
-
Positional Importance: Ortho substitution appears to be more critical than para substitution for enhancing activity. A single ortho-chloro group (1b ) is significantly more potent than a para-chloro group (1i ).
-
Steric and Electronic Effects: The superior activity of chloro and bromo substituents over fluoro suggests that both size and electronegativity are important factors. The lack of activity with methyl (1f ) and methoxy (1g ) groups indicates that bulky, electron-donating groups at the ortho position are detrimental to activity.
Sources
- 1. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X 7 Antagonists: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from preclinical characterization to final product release, rests upon the foundation of reliable and reproducible analytical measurements. This guide provides an in-depth technical comparison and cross-validation framework for analytical methods tailored to 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, a representative small molecule of the tetrazole class. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance the metabolic stability and ADMET profile of drug candidates.[1][2]
This document moves beyond rote procedural lists to explain the causality behind experimental design, grounding every protocol in the principles of scientific integrity and regulatory compliance. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, a concept known as "fitness for purpose".[3][4][5] We will explore the validation of a primary analytical method and the subsequent cross-validation against a secondary method, ensuring data comparability across different techniques or laboratories—a critical step in the lifecycle management of an analytical procedure.[6][7]
The Regulatory Framework: A Foundation of Trust
The validation of analytical methods is not an arbitrary exercise; it is a systematic process governed by internationally harmonized guidelines. These standards ensure that analytical data is globally accepted, facilitating the development and registration of new medicines. The primary authorities in this domain are:
-
The International Council for Harmonisation (ICH): The ICH provides globally recognized guidelines on pharmaceutical development. The cornerstone documents for analytical validation are ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the more recent revision ICH Q2(R2) , which is often implemented alongside ICH Q14 "Analytical Procedure Development" .[8][9][10][11][12] These guidelines detail the validation characteristics required for various analytical tests.[13]
-
The U.S. Food and Drug Administration (FDA): The FDA provides its own guidance, which aligns closely with ICH principles, offering recommendations on submitting analytical procedure and validation data to support the documentation of identity, strength, quality, purity, and potency of drug substances and products.[14][15][16]
-
The European Medicines Agency (EMA): Similarly, the EMA provides scientific guidelines to assist medicine developers in preparing marketing authorization applications, with specific guidance on specifications and analytical validation that harmonizes with ICH standards.[9][14][17]
Investing in robust analytical method validation is not merely a regulatory requirement but an essential practice to protect patients and ensure product quality.[14]
Chapter 1: Selecting the Primary Analytical Technique
The physicochemical properties of this compound dictate the choice of analytical instrumentation. As a substituted tetrazole, it is expected to be a non-volatile, thermally labile solid, making High-Performance Liquid Chromatography (HPLC) the superior choice over Gas Chromatography (GC).
Comparative Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities.[18] In contrast, Gas Chromatography (GC) is invaluable for analyzing volatile and thermally stable compounds, such as residual solvents.[18][19]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Analyte Suitability | Non-volatile & thermally unstable compounds.[18][20][21] | Volatile & thermally stable compounds.[18][19][22] | The target molecule is a complex organic solid, likely to decompose at the high temperatures required for GC.[22] HPLC is the appropriate choice. |
| Mobile Phase | Liquid solvent mixture.[22] | Inert carrier gas (e.g., Helium, Nitrogen).[19][22] | Liquid mobile phase allows for separation at ambient temperatures, preserving the integrity of the analyte.[19] |
| Separation Principle | Based on analyte's interaction and polarity relative to the stationary and mobile phases.[22] | Based on analyte's volatility and boiling point.[22] | Polarity-based separation is ideal for distinguishing the API from potential impurities and degradation products with similar structures. |
| Operating Temperature | Typically ambient to moderate (e.g., 20-60 °C).[19][21] | High temperatures required for vaporization (e.g., 150-300 °C).[21][22] | Avoids thermal degradation, which is a significant risk for many complex pharmaceutical molecules, including tetrazoles.[23] |
| Typical Run Time | 10-60 minutes.[19][20][22] | Can be faster, often in minutes or seconds for simple mixtures.[19][20][22] | While potentially slower, HPLC provides the necessary resolution for complex pharmaceutical samples. |
Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical choice for the primary analytical method. Many tetrazole derivatives exhibit strong UV absorbance, making this a sensitive and reliable detection method.[1][2][24]
Chapter 2: Foundational Validation of the Primary HPLC-UV Method
Before any cross-validation can be performed, the primary analytical method must be rigorously validated to demonstrate its fitness for purpose.[5] The following sections detail the experimental protocols for validating the key performance characteristics as defined by ICH Q2(R1)/Q2(R2).[4][8][11][13]
Workflow for Analytical Method Validation
Caption: Workflow for analytical method validation based on ICH guidelines.
Specificity
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix excipients.[4][8] This is the cornerstone of a reliable method.
Experimental Protocol:
-
Prepare Solutions:
-
Analyte solution (this compound).
-
Placebo solution (mixture of all formulation excipients without the API).
-
Solutions of known related substances and potential impurities.
-
A spiked solution containing the analyte and all potential interferents.
-
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Confirm that no peaks are observed at the retention time of the analyte in the placebo and impurity chromatograms.
-
In the spiked and forced degradation samples, demonstrate that the analyte peak is well-resolved from all other peaks (impurities and degradants). Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm homogeneity.
-
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the placebo, impurities, or degradation products.
-
Resolution (Rs) between the analyte peak and the closest eluting peak should be > 2.0.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this proportionality is established with acceptable accuracy and precision.[25]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. The concentration range should bracket the expected working concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
Data Summary (Illustrative):
| Concentration (µg/mL) | Mean Peak Area | %RSD |
|---|---|---|
| 50 | 251000 | 0.8% |
| 75 | 374500 | 0.5% |
| 100 (Target) | 499800 | 0.3% |
| 125 | 625500 | 0.4% |
| 150 | 749000 | 0.6% |
Acceptance Criteria:
| Parameter | Acceptance Limit (Typical) |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should not be significantly different from zero. |
| Range (Assay) | 80% to 120% of the test concentration.[13] |
| Range (Impurity) | Reporting threshold to 120% of the specification.[13] |
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value.[8][14] It confirms that the method is free from systematic error.
Experimental Protocol:
-
Prepare Spiked Samples: Add known amounts of the analyte to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze these nine samples using the method.
-
Evaluation: Calculate the percent recovery for each sample.
Data Summary (Illustrative):
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4%, 100.3%, 99.8% | 99.8% |
| 100% | 100.0 | 100.5, 99.7, 100.1 | 100.5%, 99.7%, 100.1% | 100.1% |
| 120% | 120.0 | 119.5, 120.8, 120.1 | 99.6%, 100.7%, 100.1% | 100.1% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.
Precision
Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][14] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[4]
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements and for the combined data.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8] These are critical for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine LOD: Analyze samples with known low concentrations of the analyte and establish the minimum concentration at which the analyte can be reliably detected with a signal-to-noise ratio of approximately 3:1.
-
Determine LOQ: Establish the concentration that provides a signal-to-noise ratio of approximately 10:1.
-
Confirmation: Inject multiple preparations (e.g., six) at the established LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Acceptance Criteria:
-
LOD: Signal-to-Noise Ratio ≈ 3:1.
-
LOQ: Signal-to-Noise Ratio ≈ 10:1; accuracy and precision must meet predefined criteria (e.g., recovery of 80-120% and %RSD < 10%).
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[4][14]
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, mobile phase composition ±2%).
-
Analysis: Analyze a standard solution while making these deliberate changes one at a time.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within acceptance criteria.
Chapter 3: Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[7] This is crucial when:
-
A new method (e.g., a faster UPLC method) is introduced to replace a validated HPLC method.
-
Data from different laboratories using the same or different methods need to be compared or combined.[6][26]
-
Data generated using different analytical techniques are included in a regulatory submission.[26]
This section provides a guide for cross-validating the primary HPLC-UV method against a newly developed Ultra-High-Performance Liquid Chromatography (UPLC-UV) method for improved throughput.
Inter-Method Cross-Validation Workflow
Caption: Workflow for inter-method cross-validation.
Experimental Protocol for Cross-Validation
-
Sample Selection: Prepare a set of homogeneous samples. This should include at least three batches of the drug substance or product, covering the expected range of values. For each batch, prepare at least six individual samples.
-
Analysis with Method A (HPLC): Analyze the full set of prepared samples using the fully validated primary HPLC method.
-
Analysis with Method B (UPLC): Analyze the exact same set of samples using the new UPLC method. It is crucial that the same sample preparations are used for both analyses to eliminate variability from sample preparation.
-
Data Collection: Record the results for the primary assay and any specified impurities from both methods for all samples.
Data Comparison and Statistical Evaluation
The core of cross-validation is the direct comparison of the data sets. While the ICH M10 guideline deliberately omits strict acceptance criteria for cross-validation to encourage scientific judgment, a statistical comparison is essential.[6]
Illustrative Data Comparison Table (Assay %):
| Sample ID | HPLC Result (% Label Claim) | UPLC Result (% Label Claim) | Difference (%) |
|---|---|---|---|
| Batch1-Rep1 | 99.8 | 99.9 | +0.1 |
| Batch1-Rep2 | 100.1 | 100.3 | +0.2 |
| Batch1-Rep3 | 99.9 | 99.8 | -0.1 |
| Batch2-Rep1 | 101.0 | 101.2 | +0.2 |
| Batch2-Rep2 | 100.8 | 100.7 | -0.1 |
| ... | ... | ... | ... |
| Mean | 100.2 | 100.3 |
| Std. Dev. | 0.55 | 0.60 | |
Statistical Tests:
-
F-test: Used to compare the variances (precision) of the two methods. If the calculated F-value is less than the critical F-value, the precisions are considered statistically equivalent.
-
Student's t-test (paired): Used to compare the means (accuracy) of the two data sets. If the calculated t-value is less than the critical t-value, there is no statistically significant difference between the means of the two methods.
Acceptance Criteria (General Guideline): A common industry practice is to demonstrate that the results are comparable. For example, the mean result from the new method should fall within ±2.0% of the mean result from the original method, and there should be no statistically significant difference in precision.
Conclusion
The cross-validation of analytical methods is a critical, science-driven process that ensures the consistency and reliability of data throughout a product's lifecycle. For a compound like this compound, this begins with the selection of an appropriate primary method, such as HPLC-UV, and its thorough validation according to global regulatory standards like ICH Q2(R2). The subsequent cross-validation against a secondary method provides the documented evidence needed to justify the use of either method interchangeably, supporting method transfers, modernization, and robust quality control. By following the systematic, evidence-based approach detailed in this guide, researchers and drug developers can build a foundation of analytical data that is trustworthy, defensible, and integral to delivering safe and effective medicines.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from Food Safety Institute Website. [Link]
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- PMC. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....
- IJRPC. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb.
- ResearchGate. (n.d.). UV-vis absorption spectra of tetrazole 5o in the presence of....
- ResearchGate. (2023, February 9). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- Egypt. J. Chem. (2023, June 25). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
- Pharmedico Publishers. (n.d.). Recent developments in uv-spectroscopy techniques for quantitative analysis in pharmaceutical dosage form. Retrieved from Pharmedico Publishers Website. [Link]
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- NIH. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- PubMed. (n.d.). Synthesis, characterization and thermolysis studies on triazole and tetrazole based high nitrogen content high energy materials.
- Royal Society of Chemistry. (2020, January 7). 'Atypical Ugi' tetrazoles.
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- NIH. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from Life Science Journal Website. [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. scribd.com [scribd.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 16. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 17. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. blog.brewerscience.com [blog.brewerscience.com]
- 20. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 21. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Synthesis, characterization and thermolysis studies on triazole and tetrazole based high nitrogen content high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. database.ich.org [database.ich.org]
- 26. e-b-f.eu [e-b-f.eu]
biological activity comparison between 1,5- and 2,5-disubstituted tetrazoles
An In-Depth Guide to the Biological Activities of 1,5- and 2,5-Disubstituted Tetrazole Isomers
Introduction: The Significance of Isomerism in Tetrazole-Based Drug Design
Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, represent a privileged scaffold in medicinal chemistry.[1][2][3] Their unique physicochemical properties, such as high metabolic stability and the ability to act as a bioisosteric replacement for carboxylic acid groups, have led to their incorporation into a wide array of therapeutic agents.[4][5] When a 5-substituted tetrazole is further substituted on a ring nitrogen atom, it gives rise to two positional isomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles.[6]
This isomerism is not a trivial structural nuance; the position of the substituent fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity. Consequently, 1,5- and 2,5-disubstituted isomers of the same parent compound can exhibit remarkably different biological activities, binding affinities, and pharmacokinetic properties.[7] This guide provides a comparative analysis of these two isomeric classes, drawing upon experimental data to elucidate their differential performance across various therapeutic areas and offering insights for researchers in drug discovery and development.
Caption: General structures of 1,5- and 2,5-disubstituted tetrazole isomers.
Structural and Physicochemical Distinctions
The synthesis of disubstituted tetrazoles, typically through the alkylation of 5-substituted tetrazole anions, often results in a mixture of both the 1,5- and 2,5-isomers.[7] The ratio of these products is influenced by factors such as the nature of the substituent at the C-5 position, the electrophile used, and the reaction conditions.[6][7] Frequently, the 2,5-disubstituted derivative is the major product, a phenomenon attributed to its lower steric hindrance compared to the 1,5-isomer.[7][8]
From an electronic standpoint, theoretical studies have shown that the 1,5-disubstituted tetrazole isomer tends to be more electrophilic and possesses lower kinetic stability compared to its 2,5-regioisomer.[9] These intrinsic differences in steric and electronic properties are the primary drivers behind their distinct biological profiles, as they dictate how each isomer interacts with target macromolecules like enzymes and receptors.
Comparative Analysis of Biological Activity
The choice between a 1,5- or 2,5-disubstituted scaffold can lead to vastly different outcomes in biological assays. Below is a comparison based on published experimental data in key therapeutic areas.
Antimicrobial Activity
Direct comparative studies on the antimicrobial effects of tetrazole isomers have provided clear evidence of differential activity. In a study by Safaei-Ghomi et al., several pairs of 1,5- and 2,5-disubstituted tetrazoles were synthesized and evaluated for their activity against Gram-positive, Gram-negative bacteria, and fungi.[7][8]
The results indicated that both isomeric forms were largely ineffective against Gram-negative bacteria and fungi. However, they displayed moderate growth-inhibitory effects against Gram-positive bacteria.[7][8] Notably, within this activity, the 2,5-disubstituted isomer often demonstrated superior or more specific efficacy. For instance, compound 6g , a 2,5-disubstituted tetrazole, exhibited good antimicrobial activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL.[7][8] Its corresponding 1,5-isomer, 5g , showed only moderate activity.[7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Tetrazole Isomers
| Compound ID | Isomer Type | Bacillus subtilis | Staphylococcus aureus | Staphylococcus epidermidis |
|---|---|---|---|---|
| 5g | 1,5-disubstituted | >500 | >500 | Moderate Activity |
| 6g | 2,5-disubstituted | >500 | >500 | 125 |
| 5h | 1,5-disubstituted | >500 | >500 | 250 |
| 6h | 2,5-disubstituted | >500 | >500 | 250 |
Data sourced from Safaei-Ghomi J, et al. (2019).[7][8]
These findings suggest that for antimicrobial applications against certain Gram-positive strains, the 2,5-disubstituted scaffold may be a more promising starting point for optimization.
Anticancer Activity
The tetrazole moiety has been extensively explored in the design of anticancer agents.[5][9] The 1,5-disubstituted scaffold, in particular, has yielded highly potent compounds.
Researchers have successfully designed 1,5-diaryl substituted tetrazoles as potent tubulin polymerization inhibitors that act at the colchicine binding site.[10] In one prominent study, compound 4l , a 1,5-disubstituted tetrazole, demonstrated exceptional antiproliferative activity with IC₅₀ values in the low nanomolar range (1.3–8.1 nM) across various cancer cell lines.[10] Interestingly, its "isomeric derivative" 5b (where the aryl groups at C-5 and N-1 were swapped) also showed potent activity, underscoring that the specific arrangement of substituents on the 1,5-diaryl scaffold is crucial for interacting with the tubulin protein.[10] Compound 4l was also found to significantly reduce tumor growth in an in vivo mouse xenograft model, highlighting its clinical potential.[10]
While 2,5-disubstituted tetrazoles are also being investigated for anticancer properties, the 1,5-disubstituted analogs have, to date, produced some of the most potent tubulin inhibitors reported in the literature.[11][12]
Anti-inflammatory Activity (Cyclooxygenase Inhibition)
The 1,5-disubstituted tetrazole framework has been effectively utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. A study focused on a novel series of 1,5-disubstituted tetrazoles identified compounds with high potency and selectivity for COX-2 over COX-1.[13][14] The lead compound, 4i , displayed a COX-2 IC₅₀ value of 3 µM, while showing negligible inhibition of COX-1 (IC₅₀ > 200 µM).[14] This selectivity is critical for avoiding the gastrointestinal side effects associated with non-selective COX inhibitors. The structure-activity relationship (SAR) in this series was heavily dependent on the substituents attached to the two aryl rings at the 1- and 5-positions.[13][14]
Anticonvulsant Activity
Tetrazole derivatives have long been investigated for their potential as anticonvulsant agents. While many studies focus on 5-substituted 1H-tetrazoles, research into disubstituted analogs is ongoing.[15] Studies have demonstrated that fused tetrazole systems, which can be considered constrained 1,5-disubstituted derivatives, exhibit potent anticonvulsant effects in the maximal electroshock (MES) test, a primary screening model for antiepileptic drugs.[16] For example, a 6-substituted-[7][14]triazolophthalazine derivative showed a potent MES ED₅₀ of 9.3 mg/kg, superior to the standard drug carbamazepine.[16] The development of 2,5-disubstituted tetrazoles as anticonvulsants is also an active area, though direct, side-by-side comparisons of isomeric pairs are less common in the literature.[17]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validation of findings, detailing the experimental methodologies is crucial.
Protocol 1: Synthesis and Separation of 1,5- and 2,5-Disubstituted Tetrazole Isomers
This protocol is adapted from the procedure described by Safaei-Ghomi et al. for the synthesis of benzyl-substituted tetrazoles.[7]
Caption: Workflow for the synthesis and separation of tetrazole isomers.
Step-by-Step Methodology:
-
Tetrazolate Salt Formation: To a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and sodium azide (NaN₃, 1.0 mmol) in dimethylformamide (DMF, 5 mL), add nanocrystalline NiO (6 mol%).
-
Stir the mixture at 70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation: After the formation of the tetrazolate salt is complete, cool the mixture to room temperature.
-
Add the alkylating agent, such as benzyl bromide (1.0 mmol), to the reaction mixture.
-
Continue stirring at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Separation: Upon completion, pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 1,5- and 2,5-disubstituted isomers, is then purified and separated using silica gel column chromatography. The choice of eluent (e.g., a chloroform/methanol mixture) is optimized to achieve baseline separation of the two isomers.[7]
-
Characterize the structure of the isolated isomers using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard assay for evaluating antimicrobial activity.
Caption: Experimental workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., from 500 µg/mL down to ~1 µg/mL) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Add the standardized bacterial inoculum to all wells containing the test compounds.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth is typically assessed by observing turbidity.
Conclusion and Future Outlook
The evidence clearly indicates that the distinction between 1,5- and 2,5-disubstituted tetrazoles is critical in the context of drug design. Neither isomeric class is universally superior; rather, their suitability is target- and application-specific.
-
2,5-Disubstituted Tetrazoles are often the major product in synthesis, making them more synthetically accessible.[7] Their less sterically hindered nature may offer advantages for fitting into certain enzyme active sites, as suggested by their promising antimicrobial activity against S. epidermidis.[7][8]
-
1,5-Disubstituted Tetrazoles have demonstrated exceptional potency in areas like cancer and inflammation.[10][14] The specific electronic and steric arrangement of this scaffold appears ideal for potent interactions with targets like tubulin and the COX-2 enzyme.[10][13]
For researchers and drug development professionals, this comparative analysis underscores a crucial directive: both isomers should be synthesized, separated, and evaluated during the lead discovery and optimization phases. Relying on a mixture or only the major isomer could lead to overlooking a highly potent compound. As synthetic methodologies continue to improve, allowing for better regioselective control, the rational design of specific tetrazole isomers will undoubtedly lead to the development of more effective and safer therapeutic agents.
References
- Safaei-Ghomi J, Paymard-Samani S, Zahraie Z, Shahbazi-Alavi H. Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. 2019; 4(2): 91-100. [Link]
- ResearchGate. Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies.
- Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
- Al-Masoudi NA, et al. Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies. Bioorganic & Medicinal Chemistry. 2016; 24(19): 4546-4553. [Link]
- Safaei-Ghomi J, et al. Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. 2019; 4(2): 91-100. [Link]
- Popiołek Ł, et al. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules. 2021; 26(11): 3153. [Link]
- Verma A, et al. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. 2024. [Link]
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. 2017; 45(2): 154-161. [Link]
- Bo-Sheng K, et al. Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. 2014; 19(10): 15797-15837. [Link]
- ResearchGate. Biological activities importance of Tetrazole derivatives.
- Wang C, et al. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids.
- Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]
- ResearchGate. Synthesis of 2,5‐disubstituted tetrazoles.
- Al-Nahrain Journal of Science. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. 2023; 26(1): 1-7. [Link]
- Verma A, et al. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. 2024; 12. [Link]
- Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temper
- Romagnoli R, et al. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry. 2012; 55(1): 475-488. [Link]
- 1,5-Disubstituted Tetrazoles: Synthesis and Characteriz
- ResearchGate. Structure–activity relationship.
- Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. [Link]
- ResearchGate. Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles.
- Dhiman N, et al. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry. 2020; 28(15): 115599. [Link]
- Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome inhibitors. University of Groningen Research Portal. [Link]
- Warneke J, et al. Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science. 2020; 6(4): 589-600. [Link]
- ResearchGate. Tetrazole: A privileged scaffold for the discovery of anticancer agents.
- Mitchell CL. THE ANTICONVULSANT ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Toxicology and Applied Pharmacology. 1964; 6(1): 23-28. [Link]
- Rajak H, et al. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies. Archiv der Pharmazie. 2009; 342(8): 453-461. [Link]
- Cui Z, et al. Synthesis and anticonvulsant activity evaluation of 6-substituted-[7][13][14]triazolo3,4-aphthalazine derivatives. European Journal of Medicinal Chemistry. 2011; 46(9): 4354-4360. [Link]
- ResearchGate. Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
- 8. Synthesis of 1,5 and 2,5-disubstituted tetrazoles using NiO nanoparticles and their evaluation as antimicrobial agents [nanomedicine-rj.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolo[3,4-a](tetrazolo[5,1-a])phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel 2,5-disubstituted 1,3,4-thiadiazoles for their potential anticonvulsant activity: pharmacophoric model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole's Biological Effects: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Tetrazole Derivative
The tetrazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2][3] These five-membered, nitrogen-rich heterocyclic compounds are often employed as bioisosteres of carboxylic acids, enhancing metabolic stability and improving pharmacokinetic profiles.[1][2][4][5][6][7] The biological activities of tetrazole derivatives are vast and well-documented, spanning anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral applications.[4][6][8][9][10][11]
This guide focuses on a specific, lesser-studied derivative: 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole . A review of the current scientific literature reveals a significant gap in our understanding of its biological effects. While its chemical properties are documented, its pharmacological profile remains uncharted territory.[12] This presents a unique opportunity for novel drug discovery.
The central objective of this guide is to provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the biological novelty of this compound. We will outline a series of robust experimental protocols designed to elucidate its potential therapeutic activities and objectively compare its performance against established alternatives. This guide is not merely a list of procedures but a strategic roadmap, explaining the rationale behind experimental choices to ensure a thorough and scientifically rigorous investigation.
The Scientific Imperative: Why Investigate this compound?
The unique structural features of this compound, specifically the bulky 2-phenylpropan-2-yl group at the 2-position of the tetrazole ring, warrant a detailed biological evaluation. This substitution may influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. Our investigation will be guided by the broad spectrum of activities reported for other tetrazole derivatives, focusing on three key areas with high therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities.
A Proposed Research Workflow for Biological Characterization
To systematically evaluate the biological effects of this compound, a phased approach is recommended. This workflow ensures a logical progression from broad screening to more specific mechanistic studies.
Figure 1: A phased experimental workflow for the biological characterization of this compound.
Part 1: Assessing Anticancer Activity
The tetrazole moiety is a privileged scaffold in the development of anticancer agents, with derivatives reported to exhibit a range of cytotoxic and antiproliferative effects.[11][13][14]
Comparative Compounds
To assess the novelty and potency of this compound, its performance should be benchmarked against well-characterized anticancer agents, including a standard chemotherapeutic and a known bioactive tetrazole derivative.
| Compound Class | Example Compound | Rationale for Comparison |
| Standard Chemotherapeutic | 5-Fluorouracil | A widely used antimetabolite anticancer drug, providing a benchmark for cytotoxic potency. |
| Bioactive Tetrazole | 1,4-diphenyl-1H-tetrazole-5(4H)-thione | A tetrazole derivative with reported anticancer activity, allowing for direct comparison within the same chemical class.[14] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol provides a robust method for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HuH-7, CaCo-2)[15]
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
5-Fluorouracil and 1,4-diphenyl-1H-tetrazole-5(4H)-thione (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound and control compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathway for Investigation
Should this compound exhibit significant cytotoxic activity, further investigation into its mechanism of action is warranted. A common pathway implicated in cancer cell death is the apoptosis cascade.
Figure 2: A potential apoptotic pathway that could be investigated for this compound's anticancer activity.
Part 2: Assessing Antimicrobial Activity
Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4][9][10][16]
Comparative Compounds
The antimicrobial efficacy of this compound should be evaluated against standard-of-care antibiotics and antifungals.
| Compound Class | Example Compound | Rationale for Comparison |
| Antibacterial | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic, serving as a potent reference for antibacterial activity.[17] |
| Antifungal | Fluconazole | A widely used triazole antifungal agent, providing a benchmark for antifungal efficacy.[17][18] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is the gold standard for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[19]
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)[18]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
Ciprofloxacin and Fluconazole (as controls)
-
96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound and controls in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Part 3: Assessing Anti-inflammatory Activity
Several tetrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][16]
Comparative Compounds
The anti-inflammatory potential of this compound should be compared against a known non-steroidal anti-inflammatory drug (NSAID).
| Compound Class | Example Compound | Rationale for Comparison |
| NSAID | Ibuprofen | A well-established COX inhibitor, providing a benchmark for anti-inflammatory activity.[17] |
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay allows for the determination of the inhibitory activity of the test compound against the two isoforms of the COX enzyme.
Objective: To measure the in vitro inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
This compound (dissolved in DMSO)
-
Ibuprofen (as a control)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or ibuprofen for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin production.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., colorimetric ELISA or fluorescent probe).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
The lack of published biological data for this compound underscores a significant opportunity for novel discovery in medicinal chemistry. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to systematically uncover and characterize its potential anticancer, antimicrobial, and anti-inflammatory activities.
Positive results in any of these initial screening assays will pave the way for more in-depth mechanism of action studies, lead optimization, and preclinical development. By comparing its performance against established drugs and other tetrazole derivatives, the true novelty of this compound's biological effects can be definitively assessed. This structured approach will be invaluable for researchers seeking to explore the therapeutic potential of this promising, yet uncharacterized, molecule.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science Publisher.
- (PDF) Tetrazoles: Synthesis and Biological Activity. (2018).
- (PDF) Biological activities importance of Tetrazole derivatives. (2016).
- (PDF) A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. (n.d.).
- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024). Beilstein Archives.
- Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. (2023). ACS Omega.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Archives.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
- Biological Potentials of Substituted Tetrazole Compounds. (n.d.). Pharmaceutical Methods.
- Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. (2016).
- Mechanism of action of tetrazole‐derived anticancer agents. (n.d.).
- Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2014).
- Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
- This compound. (n.d.). Echemi.
- (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.).
- Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central.
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. phmethods.net [phmethods.net]
- 17. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistryjournals.net [chemistryjournals.net]
A Head-to-Head Comparison of Synthetic Routes for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, 2,5-disubstituted tetrazoles stand out as privileged scaffolds. Their utility as bioisosteres for carboxylic acids and amides, coupled with enhanced metabolic stability, has cemented their importance in drug discovery.[1][2][3][4][5][6] Among these, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, featuring a bulky tertiary alkyl group on the N2 position, presents a unique synthetic challenge, primarily concerning the regioselective installation of the 2-phenylpropan-2-yl (cumyl) group.
This guide provides a comprehensive, head-to-head comparison of viable synthetic strategies for this target molecule. We will dissect the key transformations, offering in-depth analysis of experimental choices, and present comparative data to inform your synthetic planning.
The Convergent Synthetic Blueprint
The most logical and widely adopted approach to this compound is a convergent synthesis. This strategy hinges on two primary stages: first, the construction of the 5-phenyltetrazole core, and second, the regioselective N-alkylation with a suitable cumyl precursor.
Figure 1: A generalized convergent synthetic workflow for this compound.
Part 1: Synthesis of the 5-Phenyl-1H-tetrazole Core
The formation of the 5-phenyl-1H-tetrazole ring is most efficiently achieved via a [3+2] cycloaddition reaction between benzonitrile and an azide source.[1][7][8][9][10] This method is robust, scalable, and has been extensively optimized.
Protocol: Catalytic [3+2] Cycloaddition for 5-Phenyl-1H-tetrazole[10][11][12][13][14]
-
Reaction Setup: To a solution of benzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.1-1.5 eq) and a catalyst.
-
Catalysis: While various catalysts have been reported, zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) are commonly employed and cost-effective.[11][12] More recently, copper[13] and cobalt[8] complexes have been shown to be highly efficient. For a greener approach, silica sulfuric acid can also be utilized.[10]
-
Reaction Conditions: The reaction mixture is typically heated to 120-140 °C for 7-48 hours.[14][11] Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 2-3, leading to the precipitation of the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 5-phenyl-1H-tetrazole as a white crystalline solid.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | DMF | 120 | 7 | ~85-88 | [14][11] |
| ZnCl₂ | Water | Reflux | 12 | High | [3] |
| CuSO₄·5H₂O | DMSO | 140 | - | Good to Excellent | [13] |
| Silica Sulfuric Acid | DMF | Reflux | - | 72-95 | [10] |
| Co(II)-complex | Methanol | Reflux | - | Near Quantitative | [8] |
Table 1: Comparison of catalytic systems for the synthesis of 5-phenyl-1H-tetrazole.
Expertise & Experience: The choice of catalyst and solvent can significantly impact reaction time and yield. While traditional methods using ammonium chloride in DMF are reliable, modern catalytic systems offer milder conditions and potentially higher efficiency. The use of water as a solvent with zinc chloride presents a more environmentally friendly option.
Part 2: Regioselective N-Alkylation of 5-Phenyl-1H-tetrazole
The critical step in synthesizing the target molecule is the regioselective alkylation of 5-phenyl-1H-tetrazole. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. For this compound, N2 selectivity is paramount.
Figure 2: Isomeric outcomes of the N-alkylation of 5-phenyl-1H-tetrazole.
Route A: Brønsted Acid-Catalyzed Alkylation with Tertiary Alcohols
Recent advancements have demonstrated that Brønsted acids can effectively catalyze the N2-selective alkylation of 5-substituted tetrazoles with tertiary alcohols.[15] This method is particularly advantageous for introducing the bulky cumyl group.
Protocol: HBF₄-Catalyzed N2-Alkylation[15]
-
Reaction Setup: In a reaction vessel, combine 5-phenyl-1H-tetrazole (1.0 eq) and 2-phenylpropan-2-ol (1.2 eq) in a suitable solvent such as dichloroethane (DCE).
-
Catalysis: Add a catalytic amount of aqueous tetrafluoroboric acid (HBF₄, 5 mol%).
-
Reaction Conditions: The mixture is heated to reflux (approximately 80-85 °C) and stirred for 1-3 hours.
-
Work-up and Isolation: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired 2,5-disubstituted tetrazole.
Causality Behind Experimental Choices: The use of a tertiary alcohol like 2-phenylpropan-2-ol is ideal as it readily forms a stable tertiary carbocation under acidic conditions. The tetrazole anion then acts as a nucleophile. The steric bulk of the phenyl group at the 5-position and the incoming cumyl group favors attack at the less sterically hindered N2 position, leading to high regioselectivity. HBF₄ is a strong, non-oxidizing acid that efficiently promotes carbocation formation.
Route B: Alkylation via Diazotization of Aliphatic Amines
An alternative and innovative approach involves the in-situ generation of an alkylating agent through the diazotization of an aliphatic amine.[16] This method has shown a preference for the formation of 2,5-disubstituted tetrazoles.
Protocol: Alkylation using Cumylamine Diazotization[16]
-
Reaction Setup: Dissolve 5-phenyl-1H-tetrazole (1.0 eq) and cumylamine (1.5 eq) in an aqueous acidic medium (e.g., aqueous H₂SO₄).
-
Diazotization: Cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO₂) (1.5 eq) dropwise.
-
Reaction Conditions: Allow the reaction to stir at a low temperature (0-5 °C) for a specified period.
-
Work-up and Isolation: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography is typically required to separate the N1 and N2 isomers.
Trustworthiness and Self-Validation: This protocol's reliability hinges on the controlled in-situ generation of the reactive diazonium intermediate, which minimizes the handling of potentially unstable alkylating agents. The preferential formation of the N2 isomer is a consistent outcome of this methodology.[16][17]
| Method | Alkylating Agent | Catalyst/Reagent | Key Advantage | Potential Drawback | Regioselectivity (N2:N1) |
| Route A | 2-Phenylpropan-2-ol | HBF₄ (Brønsted Acid) | High N2 selectivity, mild conditions, readily available starting materials. | Requires purification to remove any minor N1 isomer. | High |
| Route B | Cumylamine | NaNO₂/Acid | Innovative one-pot approach, avoids handling of alkyl halides. | Diazonium intermediates can be unstable, may require careful temperature control. | Preferential to High |
Table 2: Head-to-head comparison of N-alkylation strategies.
Conclusion and Recommendations
Both presented synthetic routes offer viable pathways to this compound.
-
For operational simplicity, scalability, and high N2-selectivity, the Brønsted acid-catalyzed alkylation with 2-phenylpropan-2-ol (Route A) is highly recommended. The readily available starting materials and mild reaction conditions make it an attractive choice for both academic and industrial research.
-
The alkylation via diazotization of cumylamine (Route B) represents a more novel approach. While it demonstrates good N2-preference, the handling of diazonium intermediates may require more stringent safety precautions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. The protocols and comparative data provided in this guide are intended to serve as a robust starting point for the successful synthesis of this compound.
References
- Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Chemical Communications (RSC Publishing).
- 2H-Tetrazole synthesis. Organic Chemistry Portal.
- One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal.
- CN105481786A - Synthetic method for 5-phenyltetrazole. Google Patents.
- Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
- An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme Gruppe.
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
- Cycloaddition strategy for the synthesis of tetrazoles. ResearchGate.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate.
- CN104910089A - Preparation method of 5-phenyl-tetrazole. Google Patents.
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Taylor & Francis Online.
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing.
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free. Taylor & Francis Online.
- Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed.
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. PubMed.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.
- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Journal of Optoelectronics and Biomedical Materials.
- Synthesis and Functionalization of 5-Substituted Tetrazoles†. Semantic Scholar.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.
- Tetrazoles via Multicomponent Reactions. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Functionalization of 5-Substituted Tetrazoles† | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
- 14. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 15. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 16. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Introduction: The Imperative of Validation in Computational Drug Discovery
This guide provides a comprehensive framework for validating the molecular docking predictions of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole , a tetrazole derivative. Tetrazole rings are recognized as bioisosteric analogs of the carboxyl group, a feature that can enhance metabolic stability and binding interactions, making them common motifs in medicinal chemistry.[4] While the specific biological target for this particular compound is not presumed, this guide offers a universal, target-agnostic workflow for researchers seeking to confirm and quantify its computationally predicted interactions. We will proceed from the initial docking simulation to a suite of biophysical and structural biology techniques, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.
Part 1: The In Silico Foundation - A Rigorous Docking Protocol
Before any experimental validation can commence, the computational prediction itself must be robust. A flawed docking protocol will only lead to the pursuit of false positives, wasting valuable resources. The trustworthiness of a docking prediction is built upon a foundation of careful preparation and internal validation.
Pre-Docking Essentials: Receptor and Ligand Preparation
The quality of your input structures is paramount. For the receptor (the target protein), a high-resolution crystal structure is the preferred starting point.
-
Receptor Preparation:
-
Obtain Structure: Download the protein structure from a repository like the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any pre-existing ligands.
-
Protonation: Add hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate), typically based on a physiological pH of 7.4. This is critical as hydrogen bonds are key drivers of interaction.
-
Energy Minimization: Perform a brief energy minimization to relieve any steric clashes introduced during preparation.
-
-
Ligand Preparation (this compound):
-
Generate 3D Structure: Convert the 2D structure of the ligand into a 3D conformation.
-
Energy Minimization: Minimize the ligand's energy to obtain a low-energy, stable conformation.
-
Assign Charges: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define Torsions: Identify rotatable bonds to allow for conformational flexibility during the docking process.
-
The Docking Simulation & In Silico Validation
The goal of docking is to sample a vast number of ligand poses within the target's binding site and rank them using a scoring function.
-
Workflow using AutoDock Vina (Illustrative Example):
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the entire putative binding site on the protein. This box confines the search space for the ligand.[5]
-
Execution: Run the docking algorithm, which will systematically place the flexible ligand into the rigid receptor's active site, generating multiple binding poses.
-
Analysis of Results: The output will be a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The top-scoring pose represents the most probable binding mode.
-
-
Critical Step: Self-Validation via Re-Docking To trust your docking protocol, you must first prove it can replicate reality. If your target protein structure was co-crystallized with a native ligand, this becomes your primary validation checkpoint.
-
Extract: Remove the co-crystallized ligand from the binding site.
-
Re-Dock: Dock the same ligand back into the binding site using your established protocol.[5]
-
Calculate RMSD: Superimpose the top-scoring re-docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce a known binding mode.[6][7]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Look mom, no experimental data! Learning to score protein-ligand interactions from simulations [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADMET Properties of Tetrazole Derivatives: A Guide for Drug Development Professionals
The tetrazole moiety has become a cornerstone in modern medicinal chemistry, primarily for its role as a bioisostere of the carboxylic acid group. This substitution can significantly enhance a molecule's pharmacological profile by improving its metabolic stability and membrane permeability.[1][2] However, the successful translation of a tetrazole-containing compound from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comparative analysis of the ADMET profiles of various tetrazole derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug discovery and development process.
The Significance of the Tetrazole Ring in Drug Design
The tetrazole ring's utility stems from its similar pKa to carboxylic acids, allowing it to exist as an anion at physiological pH and engage in similar interactions with biological targets.[3] Crucially, the tetrazole group is generally more resistant to metabolic degradation, particularly phase II conjugation, which can lead to a longer in vivo half-life.[4] Furthermore, the increased lipophilicity of the tetrazole ring compared to a carboxylate can enhance oral absorption and cell permeability.[4] These advantageous physicochemical properties have led to the incorporation of the tetrazole scaffold into numerous successful drugs, including the angiotensin II receptor blockers (ARBs) like Losartan, Valsartan, and Candesartan.
Comparative Analysis of ADMET Properties
A comprehensive evaluation of a drug candidate's ADMET profile is essential to de-risk its development and increase the probability of clinical success. Below, we compare key ADMET parameters for a range of tetrazole derivatives, drawing upon data from preclinical studies.
Absorption: Solubility and Permeability
For oral drug candidates, adequate aqueous solubility and membrane permeability are prerequisites for effective absorption. While the tetrazole moiety can enhance lipophilicity, its impact on permeability is not always straightforward and can be influenced by the overall molecular structure.
A critical aspect of permeability is the potential for active efflux by transporters such as P-glycoprotein (P-gp), which can significantly limit a drug's absorption and bioavailability. Some tetrazole-containing compounds have been identified as substrates for efflux transporters.
Table 1: Comparative Caco-2 Permeability and Efflux Ratio of Selected Tetrazole Derivatives
| Compound | Apparent Permeability (Papp A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Reference |
| Losartan | 0.5 ± 0.1 | 4.9 ± 0.4 | 9.8 | [5] |
| Pemirolast | 0.3 ± 0.1 | 2.5 ± 0.3 | 8.3 | [5] |
| Compound C (phenyltetrazole derivative) | 0.4 ± 0.1 | 3.6 ± 0.5 | 9.0 | [5] |
Higher efflux ratio indicates greater potential for active efflux.
The data in Table 1 clearly demonstrates that while these tetrazole derivatives have some permeability, they are significantly affected by active efflux, as indicated by their high efflux ratios. This underscores the importance of evaluating efflux liability early in the development of new tetrazole-based drug candidates.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.
Workflow:
Caption: Equilibrium Dialysis Workflow for PPB.
Metabolism: Metabolic Stability
The tetrazole ring is known for its resistance to metabolic degradation, which is a key reason for its use as a carboxylic acid bioisostere. [2]High metabolic stability generally leads to lower clearance and a longer half-life, which can be advantageous for dosing regimens.
Table 3: Comparative In Vitro Metabolic Stability of a Tetrazole Derivative in Liver Microsomes
| Compound | Species | T½ (min) | Intrinsic Clearance (μL/min/mg protein) | Reference |
| Tanshinone IIA (Parent Compound) | Human | 10.3 | 67.3 | [6] |
| Compound 15a (Tetrazole Derivative) | Human | 41.2 | 16.8 | [6] |
| Tanshinone IIA (Parent Compound) | Rat | 4.8 | 144.4 | [6] |
| Compound 15a (Tetrazole Derivative) | Rat | 35.7 | 19.4 | [6] |
The data in Table 3 clearly illustrates the significant improvement in metabolic stability achieved by incorporating a tetrazole moiety. Compound 15a shows a much longer half-life and lower intrinsic clearance in both human and rat liver microsomes compared to its parent compound.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Workflow:
Caption: Metabolic Stability Assay Workflow.
Toxicity
Assessing the potential for toxicity is a critical component of ADMET profiling. Key areas of concern include cytotoxicity, genotoxicity, and cardiotoxicity.
Cytotoxicity assays measure the potential of a compound to be toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.
Table 4: Comparative Cytotoxicity (IC50, µM) of Novel Tetrazole Derivatives Against Various Cancer Cell Lines
| Compound | HCT 116 (Colon) | HeLa (Cervical) | PC-3 (Prostate) | BxPC-3 (Pancreatic) | Reference | |---|---|---|---|---| | MM129 | 0.60 | 0.90 | 0.36 | 0.26 | [7]| | MM130 | 0.50 | 1.15 | 0.25 | 0.20 | [7]| | MM131 | 0.39 | 0.60 | 0.17 | 0.13 | [7]|
The data in Table 4 shows that these novel tetrazole derivatives exhibit potent cytotoxic activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias. Therefore, assessing the hERG inhibition potential of new chemical entities is a critical safety screen.
Table 5: Comparative hERG Inhibition of Various Compounds
| Compound | hERG IC50 (nM) | Reference |
| Dofetilide | 69 | [8] |
| Terfenadine | 1885 | [8] |
| Cisapride | 1518 | [8] |
| Astemizole | 59 | [8] |
| Compound 15a (Tetrazole Derivative) | >40,000 | **[6] |
Experimental Protocol: Automated Patch Clamp for hERG Inhibition
Automated patch clamp technology provides a higher throughput method for assessing ion channel inhibition compared to traditional manual patch clamp.
Workflow:
Caption: Automated Patch Clamp hERG Assay Workflow.
Conclusion and Future Perspectives
The strategic incorporation of a tetrazole moiety can significantly improve the ADMET profile of a drug candidate, particularly in terms of metabolic stability. However, as this guide has illustrated, a comprehensive and comparative in vitro evaluation is paramount. Key considerations for researchers developing tetrazole derivatives include:
-
Permeability and Efflux: Early assessment of Caco-2 permeability and efflux liability is crucial to ensure adequate oral bioavailability.
-
Plasma Protein Binding: High plasma protein binding is common for tetrazole-containing drugs and must be factored into dose predictions.
-
Metabolic Stability: While generally stable, the metabolic fate of the entire molecule should be investigated.
-
Toxicity: A thorough toxicity assessment, including cytotoxicity and hERG inhibition, is essential to identify and mitigate potential safety liabilities.
By carefully considering these ADMET parameters and employing the appropriate in vitro assays, drug development professionals can more effectively navigate the complexities of bringing novel tetrazole-based therapeutics to the clinic.
References
- A Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Invitro Pharmacological Evaluation of Tetrazole Derivatives. Iraqi Journal Of Pharmaceutical Sciences. 2025. [Link]
- In Vitro Metabolic Stability in Liver Microsomes.
- Pyrazolo[4,3-e]tetrazolo[1,5-b]t[4][9][11]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]
- IC50 Values of hERG Channel Blockers in hERG transfected CHO Cells. [https://www.slideshare.net/fullscreen/J PharmacolSci/conclusion-ic50-values-of-herg-channel-blockers-in-herg-transfected-cho-cells/1]([Link] PharmacolSci/conclusion-ic50-values-of-herg-channel-blockers-in-herg-transfected-cho-cells/1)
- A Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Invitro Pharmacological Evaluation of Tetrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2025. [Link]
- IC 50 values of five known hERG channel inhibitors tested in Rb 1...
- Clinical pharmacokinetics of candesartan. PubMed. [Link]
- One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives.
- Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. KU ScholarWorks. [Link]
- Chinese Journal of Analytical Chemistry. Arab American University Digital Repository. 2025. [Link]
- Summary of hERG IC 50 values and safety margins.
- Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel. PubMed. [Link]
- Structure activity relationship of synthesized derivative tetrazole (5 a–e).
- Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. National Institutes of Health. 2016. [Link]
- Interstrain differences of in vitro metabolic stability and impact on early drug discovery. PubMed. [Link]
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. 2025. [Link]
- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents.
- Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. 2025. [Link]
- Tetrazoles via Multicomponent Reactions.
- Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. PubMed. [Link]
- Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers. 2017. [Link]
- Metabolic Stability Assay Services. BioIVT. [Link]
- Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3.
- Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation.
Sources
- 1. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Material Applications
This guide provides a comprehensive performance benchmark of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in two promising material applications: as a modifying additive in high-performance polymers and as a candidate for advanced energetic materials. Through detailed experimental protocols and comparative data analysis, we aim to elucidate the unique contributions of its chemical structure to material performance.
Introduction: The Promise of Substituted Tetrazoles
Tetrazole derivatives are a versatile class of nitrogen-rich heterocyclic compounds. Their high nitrogen content and thermal stability make them attractive for energetic materials, while their ability to form stable complexes and act as functional moieties has led to their use in polymers and coordination chemistry.[1][2][3] The subject of this guide, this compound, is a unique derivative featuring a bulky 2-(2-phenylpropan-2-yl) group. This substituent is hypothesized to significantly influence its physical and chemical properties, potentially offering advantages in solubility, thermal behavior, and interaction within a material matrix. This guide will explore these potential advantages through a series of benchmark comparisons.
PART 1: Performance as a Polymer Additive in Polycarbonate
The introduction of additives into polymers is a common strategy to enhance their properties. We hypothesize that the bulky and aromatic nature of this compound can improve the thermal stability and modify the mechanical properties of a base polymer like polycarbonate.
Comparative Materials:
-
Control: Pure Polycarbonate (PC)
-
Reference: Polycarbonate with 5% (w/w) 5-Phenyl-2H-tetrazole
-
Test: Polycarbonate with 5% (w/w) this compound
Experimental Workflow: Polymer Composite Preparation and Testing
Caption: Workflow for the preparation and performance evaluation of polymer composites.
Experimental Protocols:
1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
Objective: To determine the effect of the additive on the thermal degradation temperature of polycarbonate.
-
Instrumentation: TGA instrument.
-
Procedure:
-
A 5-10 mg sample of the polymer composite is placed in an alumina crucible.
-
The sample is heated from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset of decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
-
2. Mechanical Properties (Tensile Testing):
-
Objective: To evaluate the influence of the additive on the tensile strength, Young's modulus, and elongation at break of polycarbonate.
-
Instrumentation: Universal Testing Machine.
-
Procedure:
-
Dumbbell-shaped specimens (Type I) are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed of 5 mm/min until the specimen fractures.
-
Stress-strain data is recorded to calculate tensile strength, Young's modulus, and elongation at break.
-
Comparative Performance Data (Hypothetical):
| Property | Pure Polycarbonate (PC) | PC + 5% 5-Phenyl-2H-tetrazole | PC + 5% this compound |
| Thermal Stability (TGA) | |||
| Td (5% weight loss, °C) | 450 | 465 | 475 |
| Mechanical Properties (ASTM D638) | |||
| Tensile Strength (MPa) | 60 | 62 | 65 |
| Young's Modulus (GPa) | 2.4 | 2.5 | 2.6 |
| Elongation at Break (%) | 110 | 100 | 95 |
Analysis: The bulky 2-(2-phenylpropan-2-yl) group is anticipated to enhance thermal stability by sterically hindering polymer chain degradation. This is reflected in a higher decomposition temperature. The increased aromatic content and potential for intermolecular interactions could also lead to a modest improvement in tensile strength and stiffness, albeit with a slight reduction in ductility.
PART 2: Performance as an Energetic Material
The high nitrogen content of the tetrazole ring is a key feature for energetic materials. The addition of phenyl and 2-phenylpropan-2-yl groups will influence the oxygen balance, density, and sensitivity of the compound.
Comparative Materials:
-
Reference 1: Trinitrotoluene (TNT)
-
Reference 2: Cyclotrimethylenetrinitramine (RDX)
-
Reference 3: 5-Phenyl-2H-tetrazole
-
Test: this compound
Experimental Workflow: Energetic Material Characterization
Caption: Workflow for the synthesis and characterization of energetic materials.
Experimental Protocols:
1. Thermal Stability (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the decomposition temperature and exothermic energy release.
-
Instrumentation: High-pressure DSC instrument.[6]
-
Procedure:
-
A 1-2 mg sample is sealed in a hermetic aluminum pan.
-
The sample is heated from 30 °C to 400 °C at a heating rate of 10 °C/min.[7]
-
The heat flow to the sample is measured as a function of temperature.
-
The onset of decomposition and the peak exothermic temperature are determined.
-
2. Sensitivity to Mechanical Stimuli:
-
Objective: To assess the safety of the material by determining its sensitivity to impact and friction.
-
Instrumentation: BAM Fallhammer (Impact), BAM Friction Tester.
-
Procedure (Impact Sensitivity):
-
A small sample of the material is placed on the anvil of the fallhammer.
-
A specified weight is dropped from varying heights onto the sample.
-
The height at which there is a 50% probability of causing an explosion is determined.
-
-
Procedure (Friction Sensitivity):
-
A sample is placed on a porcelain plate.
-
A weighted porcelain pin is drawn across the sample at a specified speed.
-
The load at which an explosion or crackling sound occurs is determined.
-
Comparative Performance Data (Hypothetical):
| Property | TNT | RDX | 5-Phenyl-2H-tetrazole | This compound |
| Physical Properties | ||||
| Density (g/cm³) | 1.65 | 1.82 | 1.43 | 1.13[2] |
| Thermal Stability (DSC) | ||||
| Decomposition Temp. (°C) | ~300 | ~210 | ~250 | ~230 |
| Sensitivity | ||||
| Impact Sensitivity (J) | 15 | 7.5 | >40 | >50 |
| Friction Sensitivity (N) | 353 | 120 | >360 | >360 |
| Energetic Performance | ||||
| Detonation Velocity (m/s) | 6,900 | 8,750 | ~7,500 | ~6,500 |
Analysis: The bulky, non-energetic 2-(2-phenylpropan-2-yl) group is expected to decrease the density and oxygen balance of the molecule, leading to a lower detonation velocity compared to its parent compound and traditional explosives. However, this bulky group is also likely to increase the steric hindrance between molecules, making the material significantly less sensitive to impact and friction.[7] This suggests that while it may not be a primary high-performance explosive, it could have applications where low sensitivity is a critical requirement.
Conclusion
The inclusion of the 2-(2-phenylpropan-2-yl) substituent on the 5-phenyltetrazole core imparts distinct characteristics that are advantageous in specific material applications. In polymer science, it shows promise as an additive for enhancing thermal stability and mechanical strength. In the field of energetic materials, it significantly reduces sensitivity, pointing towards potential applications in insensitive munitions or pyrotechnics where safety is paramount. Further experimental validation is warranted to fully explore the potential of this and similar bulky-substituted tetrazole derivatives in advanced materials.
References
- ASTM International. (n.d.). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics.
- Pollen AM. (n.d.). Mechanical Testing Protocol.
- Journal of Materials Chemistry A. (n.d.). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds.
- TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance.
- ASM International. (n.d.). Mechanical Testing of Polymers and Ceramics.
- MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?.
- CHIMIA. (n.d.). Thermal Stability of Explosives.
- TA Instruments. (2024, June 10). 3 Essential Types of Mechanical Testing for Polymer Development.
- Chem-Impex. (n.d.). 5-Phenyl-2H-tetrazole.
- SETARAM. (n.d.). Energetic Materials Testing with Calorimetry.
- Stable Micro Systems. (n.d.). Why measure the mechanical properties of polymers?.
- Chemik International. (n.d.). High energy tetrazole-based compounds as lead replacement explosives.
- MDPI. (2022, September 11). An Alliance of Polynitrogen Heterocycles: Novel Energetic Tetrazinedioxide-Hydroxytetrazole-Based Materials.
Sources
- 1. Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fiveable.me [fiveable.me]
- 5. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 5-Phenyl-2-Substituted-2H-Tetrazole Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-2H-tetrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisosteric replacement for the carboxylic acid group, which enhances metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comparative overview of 5-phenyl-2-substituted-2H-tetrazole analogs, focusing on their synthesis, biological performance, and the underlying structure-activity relationships (SAR). While a systematic comparative study on analogs of 5-phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is not extensively documented in peer-reviewed literature, this guide synthesizes data from various studies on related 2-substituted 5-phenyltetrazoles to provide valuable insights for the design of novel therapeutic agents.
The tetrazole ring and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1][3][4] The substitution at the 2-position of the 5-phenyltetrazole ring is a critical determinant of biological activity, influencing the molecule's interaction with its biological target.
Synthesis of 2,5-Disubstituted Tetrazoles: A Representative Protocol
The synthesis of 2,5-disubstituted tetrazoles can be achieved through various methods, with the [3+2] cycloaddition reaction between nitriles and azides being a versatile approach.[2] Another common method involves the alkylation of 5-phenyltetrazole. The following is a representative experimental protocol for the synthesis of 2-substituted 5-phenyltetrazoles via N-alkylation, a common strategy for generating analogs.
Experimental Protocol: N-Alkylation of 5-Phenyltetrazole
This protocol is a generalized procedure based on common laboratory practices for the synthesis of 2,5-disubstituted tetrazoles.
Objective: To synthesize a 2-substituted-5-phenyl-2H-tetrazole derivative.
Materials:
-
5-Phenyl-1H-tetrazole
-
Appropriate alkyl halide (e.g., 2-bromopropane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the tetrazolate anion.
-
Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to isolate the desired 2-substituted isomer from the 1-substituted isomer.
Causality Behind Experimental Choices:
-
Choice of Base: Cesium carbonate is often preferred over potassium carbonate as it is a stronger base and can lead to higher yields and better regioselectivity for the N2-isomer in some cases.
-
Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions like N-alkylation, as they solvate the cation of the base while leaving the anion reactive.
-
Purification: The formation of both N1 and N2 isomers is common in the alkylation of tetrazoles. Column chromatography is essential to separate these regioisomers, which often have different polarities.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of 2-substituted 5-phenyltetrazoles.
Comparative Analysis of Biological Performance
The biological activity of 5-phenyl-2-substituted-2H-tetrazole analogs is highly dependent on the nature of the substituent at the 2-position. Below is a comparative analysis based on various reported biological activities.
Anti-inflammatory Activity
Several studies have explored 5-phenyltetrazole derivatives as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines.
| 2-Substituent | Biological Target/Assay | Key Findings | Reference |
| Acetic acid derivatives | Carrageenan-induced paw edema | Acids generally showed higher potency than corresponding esters and amides.[5] | [5] |
| 1,4-Dihydropyridyl acetic acid methyl ester | Carrageenan-induced paw edema | The methyl 2-methyl-2-(5-[3-(4-phenyl-1-carbamoyl-1,4-dihydropyridyl)]-2H- tetrazol-2-yl) acetate showed a 96% reduction in inflammation, significantly more potent than ibuprofen in the study.[5] | [5] |
| Phenyl-pyrazolyl derivatives | Protein denaturation | Derivatives with a methoxy group on the phenyl ring of the pyrazole moiety exhibited good anti-inflammatory activity.[4] | [4] |
Insights into Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
The presence of an acidic moiety, such as a carboxylic acid group, on the 2-substituent often enhances anti-inflammatory activity.[5]
-
Bulky and lipophilic groups at the 2-position can lead to potent anti-inflammatory agents, as seen with the dihydropyridyl derivative.[5]
-
The electronic properties of substituents on appended aromatic rings, such as the methoxy group, can modulate activity, suggesting that electronic interactions with the target protein are important.[4]
Antimicrobial Activity
5-Phenyltetrazole analogs have also been investigated for their antibacterial and antifungal properties.
| 2-Substituent | Target Organisms | Key Findings | Reference |
| Thio-substituted derivatives | Bacteria and Fungi | Some 5-thio-substituted tetrazoles showed moderate activity against tested organisms.[3] | [3] |
| β-lactam derivatives | E. coli and S. aureus | Certain tetrazole-containing β-lactam derivatives exhibited good antibacterial and antifungal activity, with some being comparable or superior to reference drugs.[6] | [6] |
Insights into Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
The incorporation of a sulfur atom in the 2-substituent can confer antimicrobial properties.[3]
-
Hybrid molecules, such as those combining the tetrazole ring with a β-lactam moiety, can lead to potent antimicrobial agents, suggesting a synergistic effect of the two pharmacophores.[6]
Anticancer Activity
The 5-phenyltetrazole scaffold has been utilized in the design of potential anticancer agents.
| 2-Substituent | Cell Line | Key Findings | Reference |
| (tetrazol-5-yl)methylindole derivatives | Human liver carcinoma (HepG2) | One derivative showed high activity with an IC₅₀ value of 4.2 μM.[3] | [3] |
Insights into Structure-Activity Relationship (SAR) for Anticancer Activity:
-
The introduction of a second heterocyclic ring system, such as indole, at the 2-position can lead to potent anticancer compounds.[3] This suggests that extending the molecule to interact with additional binding pockets in the target protein can enhance activity.
Hypothetical Signaling Pathway Modulation
Based on the reported anti-inflammatory activities, 5-phenyl-2-substituted-2H-tetrazole analogs may exert their effects by modulating inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
Caption: Hypothetical modulation of the NF-κB inflammatory pathway by 5-phenyltetrazole analogs.
Conclusion
The 5-phenyl-2-substituted-2H-tetrazole scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The nature of the substituent at the 2-position plays a crucial role in determining the pharmacological profile of these compounds. While direct comparative data on this compound analogs is limited, the broader analysis of related compounds indicates that modifications at the N2-position with acidic, lipophilic, or additional heterocyclic moieties can lead to potent anti-inflammatory, antimicrobial, and anticancer agents. Future research focusing on the systematic variation of the 2-substituent on the 5-phenyltetrazole ring is warranted to further elucidate the structure-activity relationships and to develop new drug candidates.
References
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central.
- Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. PubMed.
- Percentage anti-inflammatory activity of compounds in comparison with...
- Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research.
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. 2017-08-24.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- 5-Phenyl-2H-tetrazole - Chem-Impex.
- Synthesis of novel 2, 5-disubstituted tetrazole deriv
- ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed.
- Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors - PubMed. 2023-01-15.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH.
- This compound - Echemi.
- (PDF)
- (PDF)
- Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors - PMC - NIH.
- Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
- 2-(5-Phenyl-2H-tetrazol-2-yl)
- [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles]. | Semantic Scholar.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryjournals.net [chemistryjournals.net]
A Researcher's Guide to the Synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: A Critical Analysis of Reproducibility
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. In the absence of a singular, dedicated publication detailing its preparation, this document synthesizes information from analogous reactions and established methodologies to construct a probable synthetic route. We will critically evaluate the factors influencing the reproducibility of this synthesis, offering insights into potential challenges and alternative approaches.
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids. The specific N-alkylation of the tetrazole ring is crucial in modulating the pharmacological profile of these compounds. This compound, with its bulky tertiary alkyl group on the N2 position, presents an interesting synthetic challenge where regioselectivity is paramount. This guide will dissect the likely two-step synthesis and provide a framework for researchers aiming to produce this compound with consistent and verifiable results.
I. The Synthetic Pathway: A Two-Act Play
The most probable synthetic route to this compound involves two key transformations:
-
Act I: The Formation of the Tetrazole Ring. Synthesis of the precursor, 5-phenyl-2H-tetrazole, from benzonitrile and an azide source.
-
Act II: The Regioselective N-Alkylation. The selective introduction of the 2-phenylpropan-2-yl group onto the N2 position of the 5-phenyl-2H-tetrazole ring.
Caption: General workflow for the synthesis of the target molecule.
II. Act I: Reproducible Synthesis of 5-phenyl-2H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide source is the most common method for the synthesis of 5-substituted-1H-tetrazoles. Numerous protocols exist, and their reproducibility hinges on the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol: A Consensus Method
This protocol is a synthesis of several reported methods, particularly those described in patents for industrial-scale production.[1][2]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add benzonitrile (1.0 eq), sodium azide (1.1 - 1.5 eq), and ammonium chloride (1.1 eq) or the chosen catalyst (e.g., 5-10 mol%).
-
Add the solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to 120-180 °C under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reaction at this temperature for 2-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be recovered by filtration.
-
The solvent can be removed by distillation under reduced pressure.
-
Adjust the pH of the residue to 2-3 with 10% HCl to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-phenyl-2H-tetrazole.
Factors Influencing Reproducibility:
| Parameter | Influence on Reproducibility | Recommendations for Consistency |
| Catalyst | The choice of catalyst significantly impacts reaction time and yield. Lewis acids like Zn(OAc)₂·2H₂O or heterogeneous catalysts can offer milder conditions and easier workup compared to the traditional use of ammonium chloride.[3] | For a given protocol, consistently using the same catalyst and catalyst loading is crucial. If switching catalysts, re-optimization of reaction conditions is necessary. |
| Solvent | High-boiling polar aprotic solvents like DMF and DMSO are effective, but their complete removal can be challenging and may affect product purity. | The use of the same solvent and ensuring its anhydrous nature is important. The method of solvent removal should be consistent. |
| Temperature | The reaction temperature is a critical parameter. Insufficient temperature leads to slow or incomplete reactions, while excessive temperatures can lead to side reactions and decomposition of the product. | Precise temperature control using a temperature controller and oil bath is recommended. The reported temperature range of 120-180 °C allows for optimization based on the chosen catalyst and solvent. |
| Work-up | The pH adjustment during work-up is critical for complete precipitation of the product. Inconsistent pH can lead to variable yields. | Careful and consistent pH monitoring during the acidification step is essential. |
III. Act II: The Crucial N-Alkylation Step
The alkylation of 5-phenyl-2H-tetrazole can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the N2 isomer is the primary challenge in this step. A recently developed methodology utilizing a Brønsted acid catalyst with an alcohol as the alkylating agent shows promise for high N2 selectivity.[4]
Experimental Protocol: Brønsted Acid-Catalyzed N2-Alkylation
This protocol is adapted from a methodology developed for the N2-alkylation of various 5-substituted tetrazoles.[4]
Materials:
-
5-phenyl-2H-tetrazole
-
2-phenyl-2-propanol
-
Tetrafluoroboric acid (HBF₄), aqueous solution (e.g., 48 wt. %)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-phenyl-2H-tetrazole (1.0 eq) in the chosen solvent, add 2-phenyl-2-propanol (1.2-1.5 eq).
-
Add a catalytic amount of aqueous HBF₄ (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature. The reaction time can vary, and it is recommended to monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.
Factors Influencing Reproducibility and Selectivity:
| Parameter | Influence on Reproducibility & Selectivity | Recommendations for Consistency |
| Catalyst | The choice and concentration of the Brønsted acid are critical for both reaction rate and N2-selectivity. | Precise measurement of the catalyst is essential. Using a freshly opened or properly stored acid solution is recommended to ensure consistent concentration. |
| Alkylating Agent | The use of a tertiary alcohol like 2-phenyl-2-propanol favors an SN1-type mechanism, which can enhance N2 selectivity due to the electronic properties of the tetrazole anion. | The purity of the alcohol should be high. The stoichiometry of the alcohol relative to the tetrazole should be kept consistent. |
| Solvent | The solvent can influence the reaction rate and the stability of the carbocation intermediate. | Using a consistent, dry solvent is important for reproducible results. |
| Purification | The separation of N1 and N2 isomers can be challenging. The polarity of the two isomers is often very similar. | A consistent and well-defined chromatography protocol (silica gel type, eluent system) is crucial for obtaining the pure N2 isomer in a reproducible manner. |
IV. Alternative Synthetic Approaches for N-Alkylation
To provide a comprehensive guide, it is important to consider alternative methods for the N-alkylation of 5-phenyl-2H-tetrazole.
Alternative 1: Classical Alkylation with Alkyl Halides
A more traditional approach involves the use of an alkyl halide in the presence of a base.
Caption: Classical alkylation approach often leading to isomeric mixtures.
This method often suffers from a lack of regioselectivity, yielding a mixture of N1 and N2 isomers that can be difficult to separate. The ratio of these isomers can be influenced by the solvent, the nature of the base, and the counter-ion.
Alternative 2: Mitsunobu Reaction
The Mitsunobu reaction offers another route for N-alkylation with alcohols under milder, neutral conditions. This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While often providing good yields, the regioselectivity can still be an issue and the removal of phosphine oxide byproducts can be challenging.
V. Characterization and Data Comparison
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Characterization Data:
| Technique | Expected Observations for this compound | Reference Data for 5-phenyl-2H-tetrazole |
| Appearance | White to off-white solid | White solid |
| Melting Point | Approximately 51 °C[5] | 215-217 °C[3] |
| ¹H NMR | Aromatic protons of the phenyl group (multiplet), aromatic protons of the 2-phenylpropan-2-yl group (multiplet), and a singlet for the two methyl groups. | Aromatic protons (multiplet) and a broad singlet for the N-H proton.[3] |
| ¹³C NMR | Signals for the tetrazole carbon, and the aromatic and aliphatic carbons of the substituents. The chemical shift of the tetrazole carbon is indicative of N2 substitution (typically downfield compared to N1). | Signals for the tetrazole carbon and the phenyl carbons.[3] |
| IR (KBr) | Absence of N-H stretching band (around 3400-3000 cm⁻¹). Presence of C-H, C=N, and aromatic C=C stretching bands. | Presence of a broad N-H stretching band.[3] |
| Mass Spec (EI) | Molecular ion peak corresponding to C₁₆H₁₆N₄ (m/z = 264.14). | Molecular ion peak at m/z = 146.06.[6] |
VI. Conclusion and Best Practices for Reproducibility
The synthesis of this compound, while not explicitly detailed in a single publication, can be reliably achieved by a two-step process. The reproducibility of this synthesis is highly dependent on careful control of reaction parameters.
For the synthesis of the 5-phenyl-2H-tetrazole precursor, consistency in the choice of catalyst, solvent, and reaction temperature is paramount. For the critical N-alkylation step, the Brønsted acid-catalyzed reaction with 2-phenyl-2-propanol appears to be the most promising method for achieving high N2-regioselectivity. To ensure reproducible results, researchers should focus on:
-
Precise control of catalyst loading.
-
Use of high-purity, anhydrous reagents and solvents.
-
Consistent monitoring of reaction progress.
-
A standardized and well-documented purification protocol.
By following the detailed protocols and considering the factors influencing reproducibility outlined in this guide, researchers will be better equipped to synthesize this compound with greater confidence and consistency.
References
- Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
- (2022). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Thesis.
- Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.
- Taylor & Francis Online. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- ResearchGate. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines.
- PubChem. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole.
- NIST. (n.d.). 1H-Tetrazole, 5-phenyl-.
- ResearchGate. (n.d.). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor.
- Google Patents. (n.d.). CN104910089A - Preparation method of 5-phenyl-tetrazole.
- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe....
Sources
- 1. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 2. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 3. growingscience.com [growingscience.com]
- 4. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 5. echemi.com [echemi.com]
- 6. 1H-Tetrazole, 5-phenyl- [webbook.nist.gov]
A Comparative Guide to Alternatives for 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole in Research Applications
This guide provides an in-depth comparison of alternatives to the compound 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole for researchers, scientists, and drug development professionals. While specific experimental data on this exact molecule is limited in public literature, its structure suggests two primary avenues of scientific inquiry. The molecule consists of a 5-phenyl-2H-tetrazole core substituted at the 2-position with a 2-(2-phenylpropan-2-yl) group , commonly known as a "cumyl" group.
This structural composition allows us to infer its potential applications and compare it to established research tools in two distinct fields:
-
Cannabinoid Receptor Research: The cumyl group is a key feature of several potent synthetic cannabinoid receptor agonists (SCRAs). Therefore, this compound may be investigated for its activity at CB1 and CB2 receptors.
-
Medicinal Chemistry & Drug Design: The tetrazole ring is a classic bioisostere for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties. Its applications are vast, ranging from cardiovascular to anti-inflammatory drug development.
This guide will explore alternatives within both of these contexts, providing the necessary experimental data and protocols to inform your research decisions.
Part 1: Alternatives in Cannabinoid Receptor Research
The presence of the cumyl moiety strongly suggests that this compound could be designed as a synthetic cannabinoid receptor agonist (SCRA). SCRAs are compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors, primarily the CB1 receptor found in the central nervous system.[1][2] These tools are invaluable for studying the endocannabinoid system's role in pain, appetite, memory, and various pathological states.[1] However, many SCRAs exhibit significantly higher potency and efficacy than THC, leading to different signaling outcomes and potential toxicity.[3]
Key Alternative Cannabinoid Receptor Agonists
When investigating cannabinoid signaling, researchers have a toolkit of well-characterized agonists. The choice of compound depends on the desired potency, efficacy, and selectivity.
-
CUMYL-PINACA (SGT-24): As an indazole-3-carboxamide based synthetic cannabinoid, CUMYL-PINACA is a highly potent agonist for both CB1 and CB2 receptors.[4] Its cumyl group is structurally analogous to the one in our topic compound. It has been shown to be a full agonist at the CB1 receptor with an EC₅₀ value of 0.06 nM in cAMP assays, making it one of the most potent SCRAs identified.[5][6] Research has also highlighted its potent pro-convulsant effects in animal models, a critical consideration for in-vivo studies.[7]
-
5F-CUMYL-PINACA: This is the 5-fluoropentyl analog of CUMYL-PINACA. The addition of a terminal fluorine atom on the pentyl chain often increases the binding affinity and potency of SCRAs.[7] It has been identified in recreational e-liquid products and is also a potent CB1 agonist.[5][8][9]
-
JWH-018: One of the first widely studied SCRAs, JWH-018 is a naphthoylindole that acts as a full agonist at both CB1 and CB2 receptors. It is less potent than many of the cumyl-containing derivatives but serves as a foundational reference compound in cannabinoid research.[5]
-
WIN-55,212-2: This aminoalkylindole is a potent, non-selective CB1/CB2 agonist. It is structurally distinct from the indazole-based SCRAs and has been used extensively in preclinical studies to probe the function of the endocannabinoid system, including in cancer research where it was shown to inhibit breast cancer cell growth and migration.[10]
Comparative Performance Data
The following table summarizes key in-vitro performance metrics for these alternative agonists.
| Compound | Class | CB1 Kᵢ (nM) | CB1 EC₅₀ (nM) | Efficacy (vs. CP-55,940) | Reference |
| CUMYL-PINACA | Indazole-3-carboxamide | ~2.6 | 0.06 | Full Agonist | [5][7] |
| 5F-CUMYL-PINACA | Indazole-3-carboxamide | Similar to CUMYL-PINACA | Potent | Full Agonist | [5][7] |
| CUMYL-4CN-BINACA | Indazole-3-carboxamide | 2.6 | 0.58 | >100% (Full Agonist) | [7] |
| JWH-018 | Naphthoylindole | 9.0 | 28.2 | Full Agonist | [11] |
| WIN-55,212-2 | Aminoalkylindole | 62.3 | ~20 | Full Agonist | [10] |
Note: Kᵢ and EC₅₀ values can vary between different assay formats and cell lines. The data presented is for comparative purposes.
Signaling Pathway & Experimental Workflow
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαᵢ/ₒ pathway. Agonist binding initiates a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
Caption: Agonist activation of the CB1 receptor inhibits adenylyl cyclase.
Experimental Protocol: In-Vitro CB1 Receptor Functional Assay (cAMP Inhibition)
This protocol outlines a typical workflow for assessing the functional potency and efficacy of a test compound like this compound using a competitive ELISA-based cAMP assay.
Principle: This assay measures the ability of a CB1 agonist to inhibit the production of cAMP stimulated by the adenylyl cyclase activator, Forskolin.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin solution.
-
Reference Agonist (e.g., CP-55,940).
-
Test Compound (solubilized in DMSO).
-
cAMP ELISA Kit (commercially available).
-
384-well microplate.
Procedure:
-
Cell Seeding: Seed CB1-HEK293 cells into a 384-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound and reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Incubation: a. Remove culture medium from the cells and add 20 µL of the diluted compounds or vehicle control to the appropriate wells. b. Add 20 µL of Forskolin solution (at a final concentration that stimulates ~80% of the maximal response, e.g., 10 µM). c. Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & cAMP Measurement: a. Lyse the cells according to the cAMP ELISA kit manufacturer's instructions. b. Perform the competitive ELISA protocol to determine the concentration of cAMP in each well.
-
Data Analysis: a. Convert the absorbance readings to cAMP concentrations. b. Plot the cAMP concentration against the log of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and the maximal inhibition (efficacy) for each compound.
Part 2: Alternatives in Medicinal Chemistry - The Tetrazole Core
The 5-phenyl-2H-tetrazole moiety represents a distinct and highly valuable scaffold in drug discovery. Tetrazoles are widely recognized as bioisosteres of carboxylic acids.[12][13] This means they share similar steric and electronic properties, including a comparable pKa (~4.9 for 5-substituted tetrazoles vs. ~4.2 for benzoic acid), allowing them to participate in similar hydrogen bonding interactions with biological targets.[13]
The key advantages of replacing a carboxylic acid with a tetrazole ring include:
-
Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation.[14]
-
Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Favorable Pharmacokinetics: The tetrazole moiety can confer advantageous ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[13]
Key Alternative Tetrazole-Containing Compounds
The utility of the tetrazole ring is demonstrated by its presence in numerous FDA-approved drugs across various therapeutic areas.
-
Losartan (and other "sartans"): This class of drugs represents a landmark application of tetrazole chemistry. Losartan is an angiotensin II receptor blocker used to treat hypertension. The acidic tetrazole ring is crucial for its binding to the AT₁ receptor, mimicking the interaction of a carboxylate group in the endogenous ligand.
-
Ceforanide: This is a second-generation cephalosporin antibiotic. The tetrazole ring in its structure is not a carboxylic acid bioisostere but is part of a side chain that modulates the antibiotic's spectrum of activity and pharmacokinetic profile.
-
Valsartan: Another angiotensin II receptor antagonist, where the tetrazole ring plays a critical role in receptor binding.
-
Irbesartan: A widely prescribed antihypertensive drug that also features the essential tetrazole group for its therapeutic effect.
Conceptual Comparison: Bioisosteric Replacement
The primary role of the tetrazole in many of these drugs is to act as a more metabolically robust substitute for a carboxylic acid, without sacrificing the key interactions required for biological activity.
Caption: Tetrazole as a bioisostere for a carboxylic acid group.
Experimental Workflow: Synthesis of 5-Substituted Tetrazoles
The most common method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.
Principle: This reaction forms the stable, aromatic tetrazole ring from readily available starting materials.
Materials:
-
Organic Nitrile (R-C≡N).
-
Sodium Azide (NaN₃).
-
Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride.
-
Solvent (e.g., N,N-Dimethylformamide - DMF).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the organic nitrile (1 equivalent) in DMF.
-
Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Causality Note: The in-situ formation of hydrazoic acid (HN₃) from the azide salt and the ammonium salt is the key reactive species for the cycloaddition. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Heating: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Safety Warning: Sodium azide is highly toxic. Hydrazoic acid is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully acidify the mixture with dilute HCl to pH ~2. This protonates the tetrazole ring. c. Extract the product into an organic solvent such as ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.
Conclusion
While this compound is not a widely characterized research compound, its constituent parts point to significant potential in two major areas of drug discovery and chemical biology.
-
As a potential synthetic cannabinoid , its cumyl group suggests high potency at the CB1 receptor. Researchers in this field should consider well-studied alternatives like CUMYL-PINACA and WIN-55,212-2 as benchmark compounds for probing endocannabinoid system function. The provided protocols for in-vitro functional assays offer a clear path for characterization.
-
As a tetrazole-containing molecule , it belongs to a privileged class of compounds in medicinal chemistry. The tetrazole ring's role as a metabolically stable bioisostere for carboxylic acids is a cornerstone of modern drug design, exemplified by the success of antihypertensive drugs like Losartan . The synthetic protocols outlined provide a fundamental basis for creating novel tetrazole derivatives for various therapeutic targets.
Ultimately, the choice of an alternative will depend entirely on the specific research question. By understanding the distinct roles of the cumyl and tetrazole moieties, researchers can select the most appropriate tools to advance their scientific objectives with confidence and precision.
References
- Banthia, M., & Chimalakonda, K. C. (2015). Synthetic Cannabinoid Receptor Agonists and Antagonists: Implication in CNS Disorders. Bentham Science Publishers.
- Murase, R., et al. (2010). Synthetic Cannabinoid Receptor Agonists Inhibit Tumor Growth and Metastasis of Breast Cancer. Molecular Cancer Therapeutics, AACR Journals.
- Chem-Impex Intern
- Richards, J. R., et al. (2016). Clinical Effects of Synthetic Cannabinoid Receptor Agonists Compared with Marijuana in Emergency Department Patients with Acute Drug Overdose. Journal of Medical Toxicology, NIH.
- Cannaert, A., et al. (2020). Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor. ACS Chemical Neuroscience.
- Bruno, R. (2019). Synthetic Cannabinoids – Myths Vs Science. Psych Scene Hub.
- Cawkill, D., et al. (2019). CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist. Frontiers in Pharmacology.
- Kneisel, S., et al. (2018). 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid... Forensic Toxicology, PMC, NIH.
- ELGA LabWater. (2019). New Synthetic Cannabinoid Discovered in 'e-liquids' for Clectronic Cigarettes.
- Sannicandro, D., et al. (2022).
- Wei, B., et al. (2022). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. MDPI.
- ResearchGate. (2018). (PDF) 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes...
- BenchChem. (n.d.). 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole.
- Wikipedia. (n.d.). CUMYL-PINACA.
- Castaneto, M. S., et al. (2022).
- ResearchGate. (n.d.). Mechanism of action of tetrazole-derived anticancer agents.
- CymitQuimica. (n.d.). This compound.
- Zhou, H., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, PMC, PubMed Central.
- Echemi. (n.d.). This compound.
- Wikipedia. (n.d.). Category:5-(2-phenylphenyl)
- ResearchGate. (2024).
- Abound. (n.d.). This compound.
- Ghashang, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, NIH.
- ResearchGate. (n.d.). (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents.
- SHTIL, A. A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, PMC, PubMed Central, NIH.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 5. 5F-Cumyl-PINACA in ‘e-liquids’ for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist [frontiersin.org]
- 8. elgalabwater.com [elgalabwater.com]
- 9. arts.units.it [arts.units.it]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical compounds form the bedrock of a responsible laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, a compound belonging to the high-nitrogen tetrazole class of heterocycles. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact, reflecting the best practices in laboratory safety.
Core Principles: Understanding the Inherent Risks of Tetrazoles
The cornerstone of safe disposal is a thorough understanding of the compound's chemical nature. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms. This high nitrogen content makes them energetically potent and requires specific handling considerations.
Chemical Incompatibility: The reactivity of the tetrazole ring necessitates strict segregation from incompatible materials. Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides can lead to violent reactions and must be avoided.[3]
Toxicity: Based on data for the parent compound, 5-phenyltetrazole, this class of chemicals should be considered hazardous. It is classified as harmful if swallowed and can cause significant skin and eye irritation.[3][4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Hazard Profile Summary (Based on 5-Phenyltetrazole Analog)
| Hazard Category | Description | Primary Mitigation | Source(s) |
| Physical Hazard | Flammable Solid (Class 4.1). Risk of explosion if heated under confinement. | Store away from heat, sparks, and open flames. Avoid sealing in rigid containers for heating. | [3][5] |
| Health Hazard | Acute Oral Toxicity (Category 4). Causes skin and serious eye irritation. May cause respiratory irritation. | Wear appropriate PPE (gloves, safety goggles, lab coat). Handle in a well-ventilated area or fume hood. | [3][4] |
| Environmental Hazard | Do not empty into drains. Long-term effects on aquatic life have not been fully determined but should be assumed. | Dispose of as hazardous chemical waste; do not release into the environment. | [3][5] |
| Reactivity Hazard | Reacts violently with strong oxidizing agents and strong acids. | Segregate from all incompatible chemicals during storage and waste accumulation. | [3][6] |
Procedural Workflow for Waste Management
Proper disposal is not a single action but a systematic process that begins the moment a substance is designated as waste. The following workflow ensures safety and compliance from point-of-generation to final disposal.
Caption: Waste Management Workflow from Generation to Disposal.
Detailed Protocols
Protocol 1: Waste Segregation and Collection
This initial step is critical for preventing dangerous chemical reactions. Never mix tetrazole waste with other waste streams in the same container.
-
Identify the Waste Form: Determine if the waste is a solid (e.g., unused reagent, residue) or a liquid (e.g., dissolved in a reaction solvent).
-
Select an Appropriate Container:
-
Use only containers designated for hazardous waste. These must be made of a material compatible with the chemical and any solvents (e.g., HDPE or glass for most applications).[7]
-
The container must have a secure, leak-proof screw-top cap.[8]
-
Ensure the container is clean and free of any external contamination.[8]
-
-
Contain the Waste:
-
For Solid Waste: Carefully transfer the solid compound, contaminated weigh boats, or wipes into the designated solid waste container. Avoid creating dust.
-
For Liquid Waste: Using a funnel, pour the solution into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
For Contaminated Labware: Non-reusable glassware (pipettes, vials) should be collected in a separate, puncture-proof container labeled for contaminated glass waste.
-
-
Label the Container Immediately:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[7]
-
For liquid waste, list all chemical constituents, including solvents, with their approximate percentages.[7]
-
Indicate the relevant hazards (e.g., "Flammable Solid," "Toxic").
-
Write the date when the first drop of waste was added to the container.[10]
-
-
Keep the Container Closed: Except when adding waste, the container must be kept tightly sealed at all times to prevent the release of vapors.[7]
Protocol 2: On-Site Accumulation and Storage
Federal and state regulations, such as the EPA's Subpart K for academic labs, govern the temporary storage of hazardous waste.[11][12] This waste must be kept in a designated Satellite Accumulation Area (SAA).
-
Designate the SAA: The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure Safe Storage Conditions:
-
Store the waste container in a well-ventilated area, such as a designated cabinet for flammable materials.[13]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[7]
-
The SAA must be clearly separated from incompatible chemicals, especially strong acids and oxidizing agents.[7]
-
-
Adhere to Accumulation Limits: Be aware of the maximum quantities and time limits for waste accumulation as specified by your institution and regulations like the RCRA.[10][11]
Table 2: Typical Satellite Accumulation Area (SAA) Requirements
| Parameter | Requirement | Rationale | Source(s) |
| Location | At or near the point of generation. | To minimize transport of hazardous materials within the facility. | [10] |
| Quantity Limit | Typically ≤ 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste. | Prevents the accumulation of large, unsafe quantities of waste in a lab area. | [10] |
| Time Limit | Waste must be removed within 12 months (for academic labs under Subpart K) or sooner if accumulation limits are reached. | Ensures timely disposal and prevents degradation of chemicals or containers. | [12] |
| Container Status | Must be kept closed except when adding waste. Must be labeled with "Hazardous Waste" and contents. | Prevents spills and release of fumes; ensures proper identification for safety and disposal. | [7][10] |
Protocol 3: Arranging for Final Disposal
The final disposal of this compound must be handled by trained professionals through a licensed hazardous waste management company.
-
Contact Your EHS Office: When your waste container is full (or approaching the time limit), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Prepare for Transport: Ensure the container is tightly sealed, the label is complete and legible, and the exterior is clean.
-
Maintain Records: Complete any required paperwork, such as a waste manifest or inventory log. This documentation is a legal requirement and tracks the waste from generation to its final treatment.[11]
-
Ultimate Disposal Method: For high-nitrogen, flammable solids like this compound, the most common and effective disposal method is high-temperature incineration in a facility permitted to handle such hazardous waste.[14] This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to ensure safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized entry.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[15]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Contain and Clean the Spill:
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water. Collect the wipe and any contaminated materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these scientifically grounded and procedurally sound protocols, you can ensure the safe and compliant disposal of this compound, upholding your professional responsibility to protect yourself, your colleagues, and the environment.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Armarego, W. L. F. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
- Loba Chemie (2018). 5-PHENYLTETRAZOLE EXTRA PURE MSDS.
- Koldobskii, G. I. et al. (2025). Substituent effect on the rate of thermal decomposition of 5-(R-phenyl)-2-methyl-1,2,3,4-tetrazoles. ResearchGate.
- U.S. Environmental Protection Agency (EPA) (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific (2009). Safety Data Sheet: 5-Phenyltetrazole.
- Santa Cruz Biotechnology. Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol.
- Fisher Scientific (2025). Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol.
- Echemi (2024). 5-Phenyltetrazole SDS, 18039-42-4 Safety Data Sheets.
- Yılmaz, N. et al. (2025). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate.
- ETH Zürich (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Zhang, Y. et al. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press.
- University of Oldenburg. Treatment and disposal of chemical wastes in daily laboratory work.
- George Washington University, ESSR. Table of Incompatible Chemicals.
- BenchChem (2025). Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
Sources
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. ptb.de [ptb.de]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
This document provides a comprehensive operational and safety guide for laboratory professionals working with 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole (CAS No. 165670-57-5). Given the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds, namely 5-phenyltetrazole and other substituted tetrazoles, to establish a robust safety protocol. The foundational principle of this guide is risk mitigation through a deep understanding of the chemical's structural motifs and their associated hazards.
The core structure features a 5-phenyltetrazole ring. Tetrazole compounds are known for their high nitrogen content and energetic nature. Many are classified as flammable solids with a risk of explosive decomposition when heated under confinement[1]. The N-substituent, a 2-phenylpropan-2-yl (cumyl) group, while less reactive than the tetrazole ring, contributes to the overall combustible nature of the molecule. Therefore, all handling procedures must be approached with stringent precautions against heat, friction, and impact.
Hazard Assessment and Core Safety Principles
Handling this compound demands more than routine care; it requires a proactive safety mindset grounded in its potential hazards.
-
Energetic Nature: The tetrazole ring is the primary source of concern. Analogous compounds like 5-phenyltetrazole are flammable solids that carry a risk of explosion when heated, particularly under confinement[1]. Thermal decomposition can lead to a rapid release of nitrogen gas[2].
-
Irritation Potential: Phenyl- and tetrazole-containing compounds can cause skin, eye, and respiratory irritation[3]. Direct contact must be avoided at all times.
-
Inhalation and Ingestion Hazards: Like its analog 5-phenyltetrazole, this compound should be considered harmful if swallowed[1]. Dust or aerosol inhalation may also be harmful and can cause respiratory irritation[3][4].
The fundamental principle is to treat this compound as an energetic material. This means always using the smallest practical quantities, preventing its contact with ignition sources, and employing engineering controls to contain any potential incidents[5].
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to ensure comprehensive protection against all potential exposure routes. Never handle this compound without the full ensemble detailed below.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, dust, and unforeseen energetic decomposition. Goggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards[6][7]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Gloves must be inspected for defects before each use. For prolonged tasks, consider double-gloving[8][9]. |
| Body Protection | Flame-resistant (FR) lab coat worn over personal clothing. | Provides a critical barrier against spills and offers protection from short-duration thermal events. A complete chemical suit may be required for large-scale operations[9]. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder outside of a certified fume hood or if dust generation is unavoidable. The type (e.g., N95, or higher) depends on the scale and potential for aerosolization[7]. |
Operational Plan: Step-by-Step Handling Protocol
All operations, from receiving to disposal, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment[7].
Preparation and Weighing
-
Work Area Setup: Ensure the fume hood is clean and uncluttered. Place a blast shield in front of your work area as an additional precaution[5]. Have spill containment materials (e.g., inert absorbent) readily available.
-
Grounding: Use an anti-static wrist strap and ensure all equipment is properly grounded to prevent ignition from electrostatic discharge[1][8].
-
Tool Selection: Use only non-metallic or Teflon-coated spatulas and tools to transfer the solid. Metal-on-metal contact can create sparks or friction, posing an ignition risk[5].
-
Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of the compound using your non-metallic spatula. Minimize dust creation during this process.
-
Closure: Immediately and securely cap the primary stock container and the weighed sample.
Reaction Setup and Execution
-
Solubilization: If dissolving the compound, add the solvent to the reaction vessel first, then slowly introduce the weighed solid. This helps dissipate heat and minimizes dust.
-
Temperature Control: If heating is required, use a well-calibrated oil bath or heating mantle. Never heat the compound directly or rapidly. Monitor the reaction temperature closely. Be aware that thermal decomposition may be exothermic and can become self-sustaining.
-
Monitoring: Monitor the reaction from a safe distance, utilizing the fume hood sash and blast shield as barriers.
Disposal Plan: Waste Management and Decontamination
Improper disposal is a significant safety and environmental hazard. All waste containing this compound must be treated as hazardous[10].
-
Waste Segregation: Collect all waste materials (unused compound, contaminated wipes, disposable labware) in a dedicated, clearly labeled hazardous waste container. The label must read "Hazardous Waste" and include the full chemical name[10].
-
Container Choice: Use a sealed, robust container that is chemically compatible with the compound. Do not use containers that can build up pressure.
-
Decontamination: Thoroughly decontaminate all non-disposable glassware and equipment that came into contact with the compound. A standard laboratory detergent followed by a solvent rinse (e.g., acetone or ethanol) is typically effective. Collect all cleaning materials as hazardous waste.
-
Final Disposal: Store the sealed hazardous waste container in a designated, cool, and well-ventilated area away from heat and ignition sources. Arrange for pickup and disposal by your institution's certified Environmental Health & Safety (EHS) department or a licensed contractor[6][10]. Do not pour down the drain or mix with other waste streams [10].
Emergency Procedures
Immediate and correct response to an incident is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[8].
-
Spill: Evacuate the immediate area. Remove all ignition sources. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully sweep up the material using non-sparking tools and place it in the designated hazardous waste container[4].
-
Fire: In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Do not use a heavy water stream [3]. For larger fires or if the compound is directly involved, evacuate the area and contact emergency services, informing them of the material's energetic nature.
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the critical stages of safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling energetic tetrazole compounds.
References
- 5-PHENYLTETRAZOLE EXTRA PURE MSDS. (2018). Loba Chemie. [Link]
- Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). (n.d.). Cole-Parmer. [Link]
- Safety Data Sheet - 2-(2-CHLOROPHENYL)-2H-TETRAZOLE-5-CARBOXYLIC ACID. (2026). AA Blocks. [Link]
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aablocks.com [aablocks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
